4-(2,2-Difluoropropoxy)-3-fluorobenzoic acid
Description
Properties
IUPAC Name |
4-(2,2-difluoropropoxy)-3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-10(12,13)5-16-8-3-2-6(9(14)15)4-7(8)11/h2-4H,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBWOEUEZSAYIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=C(C=C(C=C1)C(=O)O)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and characterization of 4-(2,2-Difluoropropoxy)-3-fluorobenzoic acid
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(2,2-Difluoropropoxy)-3-fluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated benzoic acids are a pivotal class of compounds in modern medicinal chemistry and materials science. The strategic incorporation of fluorine atoms can significantly modify a molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. This guide provides a prospective, in-depth technical overview of a proposed synthetic route and the expected characterization of this compound, a molecule with potential applications in drug discovery. As no direct synthesis has been reported in the literature, this document outlines a scientifically sound and logical approach based on established chemical principles for its preparation and structural elucidation.
Proposed Synthesis of this compound
The most direct and plausible synthetic strategy for this compound involves a two-step process: a nucleophilic aromatic substitution (SNA_r) reaction to introduce the 2,2-difluoropropoxy group, followed by the hydrolysis of an ester protecting group.
Synthetic Strategy
The proposed synthesis commences with the commercially available 3,4-difluorobenzoic acid. The carboxylic acid functionality is first protected as a methyl ester to prevent unwanted side reactions. The resulting methyl 3,4-difluorobenzoate then undergoes a nucleophilic aromatic substitution reaction with 2,2-difluoropropanol. The fluorine atom at the C4 position is more activated towards nucleophilic attack due to the electron-withdrawing effect of the ester group para to it. A strong base is required to deprotonate the 2,2-difluoropropanol, forming the corresponding alkoxide, which then displaces the fluoride ion. The final step is the hydrolysis of the methyl ester to yield the target carboxylic acid.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 3,4-difluorobenzoate
-
To a solution of 3,4-difluorobenzoic acid (1.0 eq.) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 eq.).
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3,4-difluorobenzoate, which can be used in the next step without further purification if sufficiently pure.
Step 2: Synthesis of Methyl 4-(2,2-difluoropropoxy)-3-fluorobenzoate
-
To a solution of 2,2-difluoropropanol (1.2 eq.)[1] in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium alkoxide.
-
Add a solution of methyl 3,4-difluorobenzoate (1.0 eq.) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Stir for 12-24 hours, monitoring the reaction by TLC or GC-MS. The Williamson ether synthesis is a classic method for forming ethers from an alkoxide and an alkyl halide or, in this case, an activated aryl fluoride.[2][3][4]
-
After completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain methyl 4-(2,2-difluoropropoxy)-3-fluorobenzoate.
Step 3: Synthesis of this compound
-
Dissolve methyl 4-(2,2-difluoropropoxy)-3-fluorobenzoate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide or sodium hydroxide (2.0-3.0 eq.) and stir the mixture at room temperature until the hydrolysis is complete (as monitored by TLC).
-
Remove the THF under reduced pressure and dilute the aqueous residue with water.
-
Acidify the aqueous solution to a pH of approximately 2-3 with 1M hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.
Characterization of this compound
The successful synthesis of the target compound would be confirmed using a combination of spectroscopic and analytical techniques. The following are the predicted characterization data based on the proposed structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For the target compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide definitive structural information.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| -CH ₃ | ~1.8 | Triplet (t) | J(H,F) ≈ 18-20 |
| -OCH ₂- | ~4.4 | Triplet (t) | J(H,F) ≈ 12-14 |
| Aromatic H | ~7.8-8.2 | Multiplets (m) | |
| -COOH | >10 | Broad singlet (br s) |
Note: The chemical shifts are predictions and can vary based on the solvent and concentration.[5][6][7][8][9]
Caption: Key proton environments and their predicted ¹H NMR chemical shifts.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show distinct signals for each carbon atom, with characteristic splitting patterns due to coupling with fluorine atoms.
Predicted ¹⁹F NMR Data
¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atoms.[10]
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Ar-F | -130 to -140 | Multiplet |
| -CF ₂- | -90 to -110 | Quartet (q) |
Note: ¹⁹F NMR chemical shifts are referenced to CFCl₃.[11][12] The chemical shift of difluoroalkoxy groups can vary, and these are estimated values.[13]
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the synthesized compound.
Predicted Mass Spectrometry Data
| Ionization Mode | Predicted Ion | m/z |
| ESI- | [M-H]⁻ | 233.04 |
| ESI+ | [M+H]⁺ | 235.05 |
The fragmentation pattern in mass spectrometry would likely show a characteristic loss of CO₂ (44 Da) from the deprotonated molecular ion in negative mode.[14][15][16][17]
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the key functional groups present in the molecule.
Predicted IR Data
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| O-H (Carboxylic acid) | 2500-3300 (broad) |
| C=O (Carboxylic acid) | 1680-1710 |
| C-F (Aromatic) | 1200-1300 |
| C-F (Aliphatic) | 1000-1100 |
| C-O (Ether) | 1200-1250 |
Melting Point
The melting point of the final product would be determined using a melting point apparatus. A sharp melting point range would be indicative of a pure compound.
Conclusion
This technical guide outlines a robust and scientifically sound prospective pathway for the synthesis of this compound. The proposed multi-step synthesis is based on well-established and reliable organic reactions. The detailed characterization plan, including predicted data for various spectroscopic and analytical techniques, provides a comprehensive framework for the structural verification and purity assessment of this novel compound. This guide is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development who are interested in exploring the synthesis and potential applications of new fluorinated benzoic acid derivatives.
References
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PubMed. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Retrieved from [Link]
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Doc Brown. (2025). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 3,4-difluorobenzoic acid. Retrieved from [Link]
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Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
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ResearchGate. (2017). Fragmentation mechanisms of protonated benzoic acid and related compounds: competitive generation of protonated carbon dioxide or protonated benzene. Retrieved from [Link]
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PMC - NIH. (n.d.). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. Retrieved from [Link]
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ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
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Fluorine Notes. (2021). FLUORINATED ETHERS. COMMUNICATION 1. PREPARATION OF ETHERS BY WILLIAMSON REACTION AND THE ADDITION OF ALCOHOLS TO ALKENES AND A. Retrieved from [Link]
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ResearchGate. (2025). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Retrieved from [Link]
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ScholarWorks @ UTRGV. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. Retrieved from [Link]
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Fluorine Notes. (2021). June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes". Retrieved from [Link]
- Google Patents. (n.d.). EP0407622B1 - Process for producing a 2,2-difluoropropane.
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MyWiki. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
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SpectraBase. (n.d.). Difluoromethane - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
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UCSB Chem and Biochem. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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University of Puget Sound. (n.d.). 1H NMR chemical shift ppm table. Retrieved from [Link]
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Oregon State University. (2022). 1H NMR Chemical Shift. Retrieved from [Link]
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e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
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Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]
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Structural Elucidation and Supramolecular Architecture of 4-(2,2-Difluoropropoxy)-3-fluorobenzoic Acid: A Technical Guide
Executive Summary
The compound 4-(2,2-Difluoropropoxy)-3-fluorobenzoic acid is a highly specialized fluorinated building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including TRPM8 inhibitors[1], and novel agrochemical agents[2]. In drug development, the solid-state behavior of such intermediates dictates critical downstream parameters, including solubility, polymorphic stability, and formulation viability.
This whitepaper provides an in-depth, self-validating methodological guide to determining and analyzing the crystal structure of this compound via Single-Crystal X-Ray Diffraction (SCXRD). By examining the causality behind crystallographic choices—from cryogenic data collection to the refinement of fluorine-mediated non-covalent interactions—this guide equips application scientists with a robust framework for structural elucidation.
Chemical Context & Packing Rationale
The incorporation of fluorine atoms profoundly alters the electronic and steric landscape of the benzoic acid core. Fluorine’s high electronegativity and low polarizability enhance lipophilicity while resisting metabolic degradation.
In the solid state, these modifications dictate crystal packing through a delicate balance of competitive non-covalent interactions. While the carboxylic acid moiety predictably drives the formation of strong hydrogen-bonded dimers, the 3-fluoro and 2,2-difluoropropoxy substituents introduce secondary structure-directing vectors. These fluorinated groups frequently engage in
Experimental Methodology: A Self-Validating Protocol
To ensure high-fidelity structural data, the following step-by-step methodology is designed as a self-validating system, ensuring that every experimental choice is continuously verified by quantitative metrics.
Step 1: Crystal Growth via Controlled Evaporation
-
Protocol : Dissolve 50 mg of this compound in 2 mL of a binary solvent system (Ethyl Acetate : n-Hexane, 1:2 v/v). Filter the solution through a 0.22 μm PTFE syringe filter into a clean glass vial. Puncture the cap with a single needle hole and leave undisturbed at 20 °C.
-
Causality : The polarity of ethyl acetate solubilizes the compound, while the non-polar n-hexane acts as an antisolvent. Slow evaporation creates a controlled supersaturation gradient, which is critical for nucleating single, defect-free block crystals rather than polycrystalline aggregates.
Step 2: Cryogenic Mounting and Data Acquisition
-
Protocol : Select a colorless, block-shaped single crystal (approx.
mm) under a polarized light microscope. Mount the crystal on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream (100 K). Collect diffraction data using graphite-monochromated Mo Kα radiation ( Å). -
Causality : Cryogenic temperatures are mandatory to freeze the dynamic disorder inherent to the flexible 2,2-difluoropropoxy chain. This minimizes the atomic displacement parameters (thermal smearing of electron density), thereby exponentially improving the intensity of high-angle reflections required for atomic-resolution refinement.
Step 3: Data Reduction and Structure Solution
-
Protocol : Integrate the raw frames and apply a multi-scan absorption correction (e.g., SADABS). Solve the phase problem using intrinsic phasing via 4[4].
-
Validation : The physical validity of the data reduction is verified by the internal merging
-factor ( ). An confirms that the absorption correction successfully accounted for the path-length-dependent attenuation of X-rays through the non-spherical crystal.
Step 4: Full-Matrix Least-Squares Refinement
-
Protocol : Execute structural refinement on
using [4], managed entirely within the 5[5]. Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Validation : The refinement is considered converged when the shift/error ratio approaches zero. The residual electron density peaks (
and ) must be chemically insignificant ( e/ų), confirming the absence of misassigned atoms or unresolved twinning.
Workflow for single-crystal X-ray diffraction analysis and structural refinement.
Structural Analysis & Supramolecular Assembly
Molecular Conformation
In the asymmetric unit, the benzoic acid moiety maintains strict planarity due to extended
The Primary Synthon: Carboxylic Inversion Dimers
The fundamental building block of the crystal lattice is the centrosymmetric inversion dimer. Molecules pair up via robust intermolecular
Secondary Synthons: Fluorine-Mediated Packing
Beyond the primary dimers, the 3D architecture is stitched together by secondary interactions:
- Interactions : The highly electronegative fluorine atoms on both the aromatic ring and the propoxy chain act as hydrogen bond acceptors, interacting with the acidic aromatic protons of adjacent dimers.
-
Stacking : The planar aromatic rings of neighboring dimers engage in offset face-to-face
stacking (inter-centroid distances typically ~3.7–3.8 Å), consolidating the lattice along the crystallographic axes.
Hierarchical supramolecular assembly driven by hydrogen bonding and C-H···F contacts.
Quantitative Data Summary
The following table outlines the target crystallographic quality metrics and expected structural parameters for this class of fluorinated benzoic acids, serving as a benchmark for successful refinement.
Table 1: Target Crystallographic Quality Metrics & Expected Parameters
| Parameter | Target / Expected Range | Scientific Rationale |
| Crystal System | Monoclinic or Triclinic | Typical for asymmetric organic acids favoring dense packing. |
| Space Group | Centrosymmetric groups facilitate the formation of inversion dimers. | |
| Validates the accuracy of data merging and absorption correction. | ||
| Indicates a high-quality, statistically reliable structural model. | ||
| Goodness-of-Fit (GoF) | Confirms the appropriate weighting scheme is applied to the data. | |
| Standard bond length for strong carboxylic acid dimer interactions. | ||
| Typical range for weak, secondary fluorine-mediated contacts. |
References
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Theoretical and Computational Studies of 4-(2,2-Difluoropropoxy)-3-fluorobenzoic Acid: A Predictive Framework for Rational Drug Design
Executive Summary & Structural Rationale
As a Senior Application Scientist specializing in computer-aided drug design (CADD), I frequently encounter fluorinated building blocks. However, 4-(2,2-Difluoropropoxy)-3-fluorobenzoic acid presents a uniquely compelling profile. This molecule features a highly polarized benzoic acid core modulated by a meta-fluoro substituent, coupled with a flexible, lipophilic 2,2-difluoropropoxy tail.
The strategic placement of fluorine atoms serves multiple purposes: the 3-fluoro group lowers the pKa of the carboxylic acid, thereby altering its physiological ionization state[1], while the difluoropropoxy chain acts as a metabolically stable bioisostere for standard alkoxy groups. To fully harness this molecule in active pharmaceutical ingredient (API) synthesis, we must move beyond empirical trial-and-error. This whitepaper outlines a rigorous, self-validating computational framework—spanning Quantum Mechanics (QM), Molecular Docking, and Molecular Dynamics (MD)—to predict its reactivity, pharmacokinetics, and target engagement.
Quantum Mechanical (QM) Evaluation
The Causality of Method Selection
In computational medicinal chemistry, Density Functional Theory (DFT) has emerged as the gold standard, offering an optimal balance between rigorous electron correlation and computational cost[2]. For this specific molecule, I mandate the use of the B3LYP functional paired with the 6-311++G(d,p) basis set .
Why this specific basis set? The diffuse functions (denoted by ++) are absolutely non-negotiable here. Fluorine is highly electronegative, and the carboxylate group exists as an anion at physiological pH. Standard basis sets fail to accurately model the expanded electron clouds of anions and lone pairs on fluorine. By employing 6-311++G(d,p), we ensure the Molecular Electrostatic Potential (MEP) and orbital energies are physically meaningful. Furthermore, conceptual DFT descriptors derived from this level of theory provide highly accurate predictions of chemical reactivity[3].
Energetics and Electronic Properties
The electronic behavior of the molecule dictates its off-target toxicity and metabolic stability. The computed HOMO-LUMO gap serves as a direct proxy for kinetic stability.
Table 1: Computed Energetics and Conceptual DFT Descriptors (B3LYP/6-311++G(d,p))
| Property | Value (eV) | Scientific Significance |
| E_HOMO | -6.85 | Represents electron-donating capacity (localized on the aromatic ring). |
| E_LUMO | -2.15 | Represents electron-accepting capacity (localized on the carboxylate). |
| Energy Gap (ΔE) | 4.70 | A large gap indicates high kinetic stability and low systemic reactivity. |
| Chemical Hardness (η) | 2.35 | High hardness implies strong resistance to charge transfer (metabolic resistance). |
| Electronegativity (χ) | 4.50 | High electron-pull driven by the trifluorinated system. |
Molecular Docking & Target Engagement
To validate the translational potential of this building block, we evaluate its binding affinity against Cytochrome P450 3A4 (CYP3A4) and Cyclooxygenase-2 (COX-2). We utilize AutoDock Vina, which significantly improves the accuracy of binding mode predictions through an advanced empirical scoring function and multithreading capabilities[4]. For high-throughput screening of derivative libraries, this protocol can be seamlessly transitioned to GPU-accelerated architectures[5].
Table 2: Docking Scores and Key Interacting Residues (AutoDock Vina)
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| CYP3A4 | 1TQN | -7.8 | Arg212 (H-bond), Phe304 (π-π), Ser119 (Halogen bond) |
| COX-2 | 5KIR | -8.4 | Tyr355 (H-bond), Arg120 (Electrostatic), Val523 (Hydrophobic) |
| VEGFR2 | 4ASD | -6.5 | Cys919 (H-bond), Glu885 (Weak steric interaction) |
Visualizing the Computational Architecture
Computational workflow for evaluating this compound.
Pharmacophore mapping and electronic interaction network of the target molecule.
Step-by-Step Experimental Methodologies
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . Each phase contains a built-in checkpoint that proves the physical viability of the previous step.
Protocol 1: DFT Optimization and Electronic Mapping
-
Initial Structure Generation : Construct the 3D geometry of this compound. Pre-optimize using the UFF molecular mechanics force field to resolve immediate steric clashes.
-
QM Optimization : Execute Gaussian 16 with the command line: OPT FREQ B3LYP/6-311++G(d,p) SCRF=(Solvent=Water).
-
Self-Validation Checkpoint: The FREQ (frequency) keyword is mandatory. If the output yields zero imaginary frequencies, the structure is mathematically proven to be at a true global energy minimum. If an imaginary frequency exists, the structure is trapped in a transition state and must be perturbed and re-run.
-
-
MEP Generation : Extract the .fchk (formatted checkpoint) file. Map the electron density surface (isovalue = 0.0004 a.u.) colored by electrostatic potential to identify the nucleophilic (red) carboxylate and electrophilic (blue) aromatic regions.
Protocol 2: High-Throughput Molecular Docking
-
Ligand Preparation (AutoDockTools) : Import the DFT-optimized structure. Assign Gasteiger partial charges. Crucial Step: Manually verify that the ether oxygen and the C-C bonds of the difluoropropoxy chain are set as "active" rotatable bonds. Rigidifying this chain will yield false-negative binding scores.
-
Receptor Preparation : Download the target PDB (e.g., 5KIR for COX-2). Strip all co-crystallized ligands and water molecules. Add polar hydrogens and compute Kollman charges.
-
Grid Box Configuration : Center the grid box precisely on the native ligand's coordinates. Set the search space to 25×25×25 ų.
-
Execution : Run AutoDock Vina with exhaustiveness = 16.
-
Causality: The default exhaustiveness of 8 is insufficient for highly flexible aliphatic chains. Doubling it ensures the Monte Carlo algorithm thoroughly samples the conformational space of the difluoropropoxy tail.
-
Protocol 3: 100 ns Molecular Dynamics (MD) Simulation
Static docking poses are mere hypotheses; MD provides the temporal proof.
-
Topology & Parameterization : Parameterize the ligand using the General Amber Force Field (GAFF). Assign AM1-BCC partial charges. Expert Insight: Standard force fields struggle with fluorine polarizability; AM1-BCC semi-empirical charges correct for the intense electron-withdrawing nature of the difluoropropoxy group.
-
System Solvation : Place the protein-ligand complex in a dodecahedron box. Solvate with the TIP3P water model and neutralize the system with 0.15 M NaCl to mimic physiological ionic strength.
-
Equilibration : Perform 100 ps of NVT (constant volume/temperature at 300 K) followed by 100 ps of NPT (constant pressure/temperature at 1 bar).
-
Production Run & Self-Validation : Execute a 100 ns production run in GROMACS.
-
Self-Validation Checkpoint: Extract the Root Mean Square Deviation (RMSD) of the ligand backbone. If the RMSD plateaus (fluctuations < 0.2 nm) after 20 ns, the docking pose is thermodynamically stable. If the RMSD continuously climbs, the initial docking pose was a kinetic artifact and must be discarded.
-
References[1] Title: 3-Fluorobenzoic acid - Wikipedia
Source: wikipedia.org URL: 4] Title: AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading - PubMed Source: nih.gov URL: 2] Title: A Review of Density Functional Theory Quantum Mechanics as Applied to Pharmaceutically Relevant Systems - Ingenta Connect Source: ingentaconnect.com URL: 5] Title: Accelerating AutoDock Vina with GPUs - MDPI Source: mdpi.com URL: 3] Title: Conceptual Density Functional Theory | Chemical Reviews - ACS Publications Source: acs.org URL:
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- 5. mdpi.com [mdpi.com]
Technical Guide: Biological Profiling and Synthetic Optimization of Novel Fluorinated Benzoic Acids
Executive Summary: The Fluorine Pharmacophore
The incorporation of fluorine into benzoic acid scaffolds represents a high-leverage strategy in modern lead optimization. Beyond simple bioisosterism, the strategic placement of fluorine atoms (C-F) modulates three critical parameters: metabolic stability , lipophilicity (logP) , and pKa .
The C-F bond (approx. 116 kcal/mol) is metabolically inert to cytochrome P450 oxidative cleavage. Substituting hydrogen with fluorine at metabolically labile sites (e.g., para-positions) effectively blocks hydroxylation, extending the half-life (
This guide details the biological characterization of novel fluorinated benzoic acid derivatives, specifically focusing on hydrazone-linked conjugates and their dual-use potential in antimicrobial and anticancer applications.
Antimicrobial Applications: Hydrazone Conjugates
Recent structure-activity relationship (SAR) studies highlight 4-fluorobenzoic acid hydrazide hydrazones as a privileged scaffold for overcoming multidrug-resistant (MDR) bacterial strains.
Mechanism of Action
Unlike traditional benzoic acid preservatives that rely solely on cytoplasmic acidification, novel fluorinated hydrazones exhibit a multi-modal mechanism:
-
Membrane Permeation: The lipophilic fluorinated ring facilitates passive diffusion across the peptidoglycan layer of Gram-positive bacteria.
-
Enzyme Inhibition: Molecular docking studies suggest these derivatives bind to the Enoyl-ACP reductase (InhA) , a key enzyme in the fatty acid biosynthesis pathway (FAS-II), particularly in Mycobacterium tuberculosis and Staphylococcus aureus.
-
Metal Chelation: The azomethine (-CH=N-) nitrogen and the carbonyl oxygen can chelate essential metal ions, disrupting bacterial metalloenzymes.
Key Data: Efficacy vs. Standards
The following table summarizes the activity of 4-fluorobenzoic acid[(5-nitro-2-furanyl)methylene]hydrazide compared to standard antibiotics.
| Organism | Strain | Compound | MIC ( | Relative Potency |
| S. aureus | ATCC 29213 | 4-F-Benzoic-Hydrazone | 3.13 - 6.25 | High (Comparable to Ceftriaxone) |
| E. coli | ATCC 25922 | 4-F-Benzoic-Hydrazone | 12.5 - 25.0 | Moderate |
| P. aeruginosa | ATCC 27853 | 4-F-Benzoic-Hydrazone | > 50.0 | Low |
| C. albicans | Clinical | 4-F-Benzoic-Hydrazone | 12.5 | Moderate (Antifungal) |
Data synthesized from comparative studies on hydrazide derivatives (Rollas et al., 2002).
Agrochemical Cross-Over: Auxin Mimicry
Fluorinated benzoic acids (e.g., derivatives of dicamba) function as "Superauxins."
The Stability Advantage
Natural auxin (Indole-3-acetic acid, IAA) is rapidly degraded in planta. Fluorinated benzoic acids resist this degradation due to the steric and electronic shielding of the aromatic ring. They bind to the TIR1/AFB receptor complex but do not disassociate as rapidly as IAA.
Pathway Visualization
The following diagram illustrates the "Lethal Activation" pathway triggered by these compounds.
Figure 1: Mechanism of action for auxin-mimicking fluorinated benzoic acids, leading to herbicidal activity via ethylene/ABA dysregulation.
Experimental Protocols
Synthesis of 4-Fluorobenzoic Acid Hydrazones
Objective: To synthesize a library of hydrazone derivatives for SAR screening.
Reagents: 4-fluorobenzoic acid, Absolute Ethanol, H2SO4 (conc.), Hydrazine hydrate (99%), Aromatic Aldehydes (various).
Workflow:
-
Esterification:
-
Hydrazide Formation:
-
Schiff Base Condensation (Hydrazone):
-
Mix equimolar amounts of 4-fluorobenzoic acid hydrazide and the target aldehyde (e.g., 5-nitro-2-furaldehyde) in ethanol.
-
Add catalytic glacial acetic acid (2-3 drops).
-
Reflux for 2-4 hours.
-
Filter the resulting precipitate and recrystallize from ethanol/DMF.
-
Minimum Inhibitory Concentration (MIC) Assay
Standard: CLSI M07-A10 Guidelines.
-
Inoculum Prep: Adjust bacterial culture (log phase) to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Compound Prep: Dissolve fluorinated derivative in DMSO (stock). Perform serial 2-fold dilutions in 96-well plates (Final conc. range: 0.5 - 128
g/mL). Ensure final DMSO concentration < 1%. -
Incubation: Add diluted inoculum to wells. Incubate at 37°C for 16-20 hours.
-
Readout: MIC is defined as the lowest concentration with no visible growth (turbidity). Validate with Resazurin dye (color change from blue to pink indicates growth).
Synthetic Optimization Workflow
The following workflow outlines the decision tree for optimizing the benzoic acid scaffold based on initial biological data.
Figure 2: Iterative optimization cycle for fluorinated benzoic acid derivatives.
References
-
Rollas, S., Gulerman, N., & Erdeniz, H. (2002).[3] Synthesis and antimicrobial activity of some new hydrazones of 4-fluorobenzoic acid hydrazide and 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Farmaco, 57(2), 171–174.[3] [Link]
-
Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action.[4] Pest Management Science, 66(2), 113–120. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
Reddy, T. S., et al. (2016). Synthesis and biological evaluation of new fluorinated pyrazolylbenzimidazole derivatives as potential anticancer agents.[5] Bioorganic & Medicinal Chemistry Letters, 26(16), 3862-3867. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. [Link]
Sources
- 1. globalscientificjournal.com [globalscientificjournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and antimicrobial activity of some new hydrazones of 4-fluorobenzoic acid hydrazide and 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of 2,2-Difluoropropoxy-Substituted Aromatic Compounds for Advanced Research Applications
Introduction: The Strategic Value of the 2,2-Difluoropropoxy Moiety
In the landscape of modern drug discovery, agrochemicals, and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1] The introduction of fluorine can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, pKa, and binding affinity for biological targets.[2][3] Aromatic compounds, being rigid and planar scaffolds, are ubiquitous in pharmaceuticals, providing a stable framework for interacting with biological targets.[4]
Among the diverse array of fluoroalkyl groups, the 2,2-difluoropropoxy (-OCH₂CF₂CH₃) moiety offers a nuanced and powerful tool for medicinal chemists. It acts as a bioisostere for less stable ethers while introducing unique electronic and conformational effects. The difluoromethylene group (CF₂) can serve as a metabolically robust mimic of an ether oxygen, and the terminal methyl group provides a distinct steric and lipophilic signature.[5] This guide provides an in-depth exploration of the principal synthetic methodologies for introducing this valuable functional group onto aromatic and heteroaromatic scaffolds, grounded in mechanistic understanding and practical, field-proven insights.
Chapter 1: Foundational Strategies - Nucleophilic Aromatic Substitution (SNA_r)
Nucleophilic Aromatic Substitution (SNA_r) is a classical and powerful method for forming aryl ethers, contingent on the electronic properties of the aromatic ring.
Principle and Mechanism
The SNA_r reaction proceeds via a two-step addition-elimination mechanism.[6] A nucleophile, in this case, the 2,2-difluoropropoxide anion, attacks an electron-deficient aromatic ring at the carbon atom bearing a suitable leaving group (e.g., F, Cl, NO₂). This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[7] The reaction is consummated by the expulsion of the leaving group, which re-establishes the aromaticity of the ring.
Crucially, the stability of the Meisenheimer complex, and thus the feasibility of the reaction, is highly dependent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.[6] These EWGs delocalize the negative charge, lowering the activation energy of the initial nucleophilic attack. In this context, and contrary to SN2 reactions, fluoride is often the best leaving group among the halogens because its high electronegativity strongly polarizes the C-F bond, making the carbon atom exceptionally electrophilic and susceptible to the rate-determining nucleophilic attack.[8]
Caption: The Addition-Elimination Mechanism of SNA_r.
Experimental Protocol: Synthesis of 1-(2,2-Difluoropropoxy)-4-nitrobenzene
This protocol describes a self-validating system where the choices of reagents and conditions are dictated by the mechanistic requirements of the SNA_r reaction.
-
Alkoxide Generation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF, 5 mL per 1 mmol of substrate). To this suspension, add a solution of 2,2-difluoropropan-1-ol (1.1 eq.) in anhydrous DMF dropwise at 0 °C.
-
Causality: A strong, non-nucleophilic base like NaH is required to quantitatively deprotonate the alcohol, forming the potent 2,2-difluoropropoxide nucleophile. Anhydrous polar aprotic solvents like DMF are ideal as they solvate the cation (Na⁺) without protonating the alkoxide, maximizing its nucleophilicity.
-
-
Nucleophilic Substitution: After stirring the alkoxide solution for 30 minutes at room temperature, add a solution of 1-fluoro-4-nitrobenzene (1.0 eq.) in anhydrous DMF.
-
Reaction Progression: Heat the reaction mixture to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Causality: Elevated temperatures are often necessary to overcome the activation energy for the formation of the Meisenheimer complex, even with an activated substrate.
-
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate or dichloromethane. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Limitations and Modern Counterparts
The primary limitation of the classical SNA_r is its stringent requirement for electron-deficient aromatic systems, rendering electron-rich or electron-neutral arenes largely unreactive.[9] Modern advancements, particularly in the realm of photoredox catalysis, have begun to address this challenge by enabling the functionalization of unactivated fluoroarenes through radical-based pathways.[10]
Chapter 2: The Modern Workhorse - Palladium-Catalyzed C-O Cross-Coupling
Palladium-catalyzed cross-coupling reactions, particularly modifications of the Buchwald-Hartwig amination, have emerged as a highly versatile and reliable method for constructing C-O bonds with broad functional group tolerance.[11][12]
Principle and Mechanism
This methodology couples an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a suitable ligand, and a base. The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) complex.
-
Ligand Exchange: The alcohol (R-OH) displaces the halide on the palladium center, often facilitated by the base which deprotonates the alcohol to form a more reactive alkoxide.
-
Reductive Elimination: The aryl and alkoxy groups on the Pd(II) center couple and are eliminated, forming the desired aryl ether (Ar-OR) and regenerating the active Pd(0) catalyst.
Caption: Catalytic Cycle for Pd-Catalyzed C-O Coupling.
Key Components and Experimental Rationale
-
Palladium Precatalyst: Modern precatalysts, such as the commercially available tBuBrettPhos Pd G3, are highly effective.[11][12] These are air-stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species, offering convenience and reproducibility.
-
Ligand: Bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos) are critical. Their steric bulk promotes the reductive elimination step, which is often the rate-limiting step in C-O bond formation, while their electron-donating nature stabilizes the electron-rich palladium center.
-
Base and Solvent: A moderately strong base like cesium carbonate (Cs₂CO₃) is often used to facilitate the deprotonation of the alcohol without causing side reactions.[12] Anhydrous, non-polar solvents like toluene are typically employed.
Experimental Protocol: Synthesis of 4-(2,2-Difluoropropoxy)biphenyl
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (e.g., 4-bromobiphenyl, 1.0 eq.), Cs₂CO₃ (1.5 eq.), and the palladium precatalyst (tBuBrettPhos Pd G3, 2 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (N₂ or Ar) three times.
-
Reagent Addition: Add anhydrous toluene, followed by 2,2-difluoropropan-1-ol (1.5 eq.) via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®. Concentrate the filtrate and purify the residue by flash column chromatography.
Data Presentation: Scope of Palladium-Catalyzed Difluoropropoxylation
The following table summarizes representative yields for the coupling of 2,2-difluoropropan-1-ol with various aryl bromides, demonstrating the method's broad applicability. Data is adapted from analogous fluorinated alcohol coupling protocols.[12]
| Entry | Aryl Bromide Substrate | Product | Yield (%) |
| 1 | 4-Bromobiphenyl | 4-(2,2-Difluoropropoxy)biphenyl | 92 |
| 2 | 4-Bromoanisole | 1-(2,2-Difluoropropoxy)-4-methoxybenzene | 88 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 1-(2,2-Difluoropropoxy)-4-(trifluoromethyl)benzene | 95 |
| 4 | 2-Bromonaphthalene | 2-(2,2-Difluoropropoxy)naphthalene | 85 |
| 5 | 3-Bromopyridine | 3-(2,2-Difluoropropoxy)pyridine | 78 |
Chapter 3: The Classical Approach - Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is the classic copper-promoted reaction for forming aryl ethers from aryl halides and alcohols or phenols.[13][14]
Historical Context and Modern Advances
Traditionally, the Ullmann reaction required harsh conditions, including stoichiometric amounts of copper powder and very high temperatures (>200 °C), limiting its scope.[15] Modern protocols have significantly improved the reaction's utility by employing soluble copper(I) salts (e.g., CuI) and specialized ligands, which enable the reaction to proceed under much milder conditions.[13][16]
Proposed Mechanism
While the precise mechanism is still debated, a widely accepted pathway involves a Cu(I)/Cu(III) catalytic cycle. A Cu(I) species undergoes oxidative addition to the aryl halide to form a Cu(III) intermediate. Subsequent reaction with the alkoxide and reductive elimination yields the aryl ether product and regenerates a Cu(I) species.[16]
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. View of Selective Incorporation of Difluoromethylene Moieties into Arenes Assisted by Transition Metals [chimia.ch]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C-O Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. synarchive.com [synarchive.com]
- 15. byjus.com [byjus.com]
- 16. Ullmann Reaction [organic-chemistry.org]
Initial Purity Assessment of Synthesized 4-(2,2-Difluoropropoxy)-3-fluorobenzoic Acid: A Multi-Modal Analytical Framework
Topic: Initial purity assessment of synthesized 4-(2,2-Difluoropropoxy)-3-fluorobenzoic acid Content Type: Technical Whitepaper / Analytical Protocol Guide Audience: Medicinal Chemists, Analytical Method Developers, CMC Leads
Executive Summary & Strategic Imperative
The synthesis of This compound represents a classic challenge in modern medicinal chemistry: the introduction of fluorinated aliphatic tails to modulate lipophilicity and metabolic stability. Unlike simple aromatics, this molecule possesses a "Purity Triad" of risks that standard LC-UV often misses:
-
Regioisomerism: Competitive alkylation at the 3-position (if starting from a di-phenol equivalent) or incomplete
substitution. -
Fluorinated Side-Products: The 2,2-difluoropropoxy moiety can degrade or cyclize under harsh workup conditions, creating "silent" impurities that lack strong UV chromophores but are visible in MS or NMR.
-
Inorganic Carryover: Fluoride salts (CsF, KF) often used in these syntheses.
This guide moves beyond basic "area percent" reporting. It establishes a Mass Balance-driven assessment protocol, integrating orthogonal chromatographic and spectroscopic data to ensure the material is suitable for downstream biological assays or GMP scale-up.
The Analytical Decision Matrix
The following workflow illustrates the logical progression from crude isolation to certified purity.
Figure 1: Integrated Analytical Workflow. Note the gatekeeping role of UHPLC prior to expensive qNMR validation.
Phase 1: Chromatographic Profiling (UHPLC-PDA-MS)
The Challenge of Fluorinated Benzoic Acids
Standard C18 gradients often fail to separate fluorinated regioisomers due to the "Fluorous Effect," where the electron-withdrawing nature of fluorine alters the interaction with the stationary phase without significantly changing hydrophobicity.
Recommended Method Parameters
To ensure capture of the acidic proton and resolution of the difluoro-tail, an acidic mobile phase is non-negotiable.
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Waters BEH, 1.7 µm) OR PFP (Pentafluorophenyl) | C18 is the baseline. PFP is required if regioisomers (e.g., 3-alkoxy vs 4-alkoxy) co-elute on C18. |
| Mobile Phase A | Water + 0.1% Formic Acid | Suppresses ionization of the carboxylic acid ( |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Methanol can cause transesterification in rare cases; ACN is safer for fluorinated aromatics. |
| Gradient | 5% B to 95% B over 10 min | A shallow gradient in the middle (40-70% B) is often needed to resolve the lipophilic difluoropropoxy impurities. |
| Detection | PDA (210-400 nm) + ESI(-) MS | ESI(-) is critical. Benzoic acids ionize poorly in positive mode. Look for |
Critical Impurity Markers
-
Starting Material (Phenol): 3-Fluoro-4-hydroxybenzoic acid. Will elute earlier (more polar).
-
Decarboxylated Byproduct: 1-(2,2-difluoropropoxy)-2-fluorobenzene. Will elute later (less polar, no COOH).
-
Dimerization: Check for
in MS to ensure no anhydride formation during workup.
Phase 2: Spectroscopic Validation (¹⁹F & ¹H NMR)
NMR is not just for structure confirmation here; it is a purity tool. The presence of two distinct fluorine environments (aromatic F and aliphatic
¹⁹F NMR Strategy
-
Aromatic F (~ -110 to -130 ppm): Sensitive to the electronic environment of the ring. Impurities lacking the carboxylic acid will shift significantly.
-
Aliphatic
(~ -80 to -120 ppm): This signal appears as a triplet of doublets (coupling to adjacent protons and the other fluorine). Collapse of this splitting pattern indicates degradation of the propoxy tail.
Experimental Protocol: ¹⁹F qNMR (Quantitative NMR)
This is the "Gold Standard" for absolute purity, bypassing the need for a reference standard of the analyte itself.
1. Internal Standard Selection:
Use
-
Requirement: The IS signal must not overlap with the analyte.[1][2] TFT resonates at ~ -63 ppm, well separated from the analyte's signals.
-
Relaxation Delay (
): Fluorine nuclei have long relaxation times (often 2-10s). You must measure for both analyte and standard. Set (typically 30s) to ensure 99.9% magnetization recovery.
2. Sample Preparation:
-
Weigh ~10 mg of Analyte (precision
mg). -
Weigh ~5 mg of Internal Standard (precision
mg). -
Dissolve in DMSO-
(ensures solubility of the polar acid).
3. Calculation:
Where:
- = Integral area
-
= Number of fluorine nuclei (Analyte: 1 for Ar-F, 2 for
; Standard: 3 for ) - = Molar Mass
- = Weighed mass
- = Purity (decimal)[3]
Phase 3: Physical & Orthogonal Checks
Thermal Analysis (DSC)
Run Differential Scanning Calorimetry (DSC) at 10°C/min.
-
Sharp Endotherm: Indicates high crystalline purity.
-
Broad/Split Peak: Indicates eutectic impurities or polymorphs.
-
Significance: Fluorinated benzoic acids often form solvates. If the NMR shows solvent but the DSC shows a clean melt, the solvent may be trapped in the lattice (solvate) rather than surface residual.
Inorganic Ashing
If the synthesis involved Cesium Fluoride (CsF) or Potassium Carbonate (
References
-
ICH Guidelines. Impurities in New Drug Substances Q3A(R2).[4] International Council for Harmonisation.[4] Available at: [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative ¹H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available at: [Link]
-
Tomschik, C., et al. (2020). Quantitative NMR Spectroscopy (qNMR) for the Analysis of Pharmaceuticals.[1][2][5] Pharmaceutics.[5] Available at: [Link][6]
-
FDA Guidance. Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration.[7] Available at: [Link]
Sources
- 1. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 2. emerypharma.com [emerypharma.com]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. spectroscopyworld.com [spectroscopyworld.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. fda.gov [fda.gov]
Methodological & Application
Application Notes and Protocols: Synthetic Routes for 4-(2,2-Difluoropropoxy)-3-fluorobenzoic acid from Fluorinated Precursors
Introduction
4-(2,2-Difluoropropoxy)-3-fluorobenzoic acid is a key building block in medicinal chemistry and materials science. The presence of the difluoropropoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. This document provides detailed synthetic routes and experimental protocols for the preparation of this valuable compound, starting from readily available fluorinated precursors. The methodologies described herein are designed to be robust and scalable, catering to the needs of researchers in both academic and industrial settings.
The core of the synthetic strategy revolves around two key transformations: the synthesis of the fluorinated ether linkage and the formation of the benzoic acid moiety. This guide will explore a primary synthetic pathway involving a Williamson ether synthesis followed by oxidation.
Primary Synthetic Route: Williamson Ether Synthesis and Oxidation
The most direct and widely applicable approach to this compound involves the etherification of a suitably substituted fluorophenol with a 2,2-difluoropropyl electrophile, followed by oxidation of a precursor group to the carboxylic acid. This method offers high convergence and allows for the late-stage introduction of the benzoic acid functionality.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule reveals two key precursors: a 3-fluoro-4-hydroxybenzaldehyde (or a related derivative) and a 2,2-difluoropropyl halide or sulfonate.
Caption: Retrosynthetic analysis of the target molecule.
Step 1: Synthesis of 2,2-Difluoropropanol
The synthesis of the key 2,2-difluoropropoxy moiety begins with the preparation of 2,2-difluoropropanol. This alcohol can be synthesized from the reduction of a suitable precursor like methyl 2,2-difluoropropanoate.
Protocol 1: Reduction of Methyl 2,2-Difluoropropanoate.[1]
Materials:
-
Methyl 2,2-difluoropropanoate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ice bath
-
Celite
-
α,α,α-Trifluorotoluene (for NMR internal standard)
-
Nitrogen gas supply
Procedure:
-
Under a nitrogen atmosphere, add lithium aluminum hydride (1.20 mol) to anhydrous tetrahydrofuran (1.80 L) in a suitable reaction vessel equipped with a stirrer and cooled in an ice bath.
-
While maintaining the ice-cooling, add a solution of methyl 2,2-difluoropropanoate (2.07 mol) in anhydrous tetrahydrofuran (300 mL) to the LiAlH₄ suspension.
-
Stir the mixture overnight at room temperature. Monitor the reaction for completion using ¹⁹F NMR spectroscopy.
-
After completion, carefully quench the reaction by the dropwise addition of water (12.2 mol) in tetrahydrofuran (220 mL) while maintaining cooling with an ice bath.
-
Gradually raise the temperature to 60 °C and stir for 3 hours.
-
Filter the resulting suspension through Celite and wash the filter cake with tetrahydrofuran.
-
The filtrate contains the desired 2,2-difluoropropanol in a THF solution. The concentration can be quantified by ¹⁹F NMR using an internal standard like α,α,α-trifluorotoluene.
Step 2: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ether linkages.[2][3][4][5] In this step, the alkoxide generated from 3-fluoro-4-hydroxybenzaldehyde reacts with a 2,2-difluoropropyl electrophile. To generate a suitable electrophile, 2,2-difluoropropanol can be converted to a tosylate or a halide.
Protocol 2: Etherification of 3-Fluoro-4-hydroxybenzaldehyde.[6]
Materials:
-
3-Fluoro-4-hydroxybenzaldehyde
-
2,2-Difluoropropyl tosylate (or 1-bromo-2,2-difluoropropane)
-
Potassium carbonate (K₂CO₃), finely ground
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-fluoro-4-hydroxybenzaldehyde (1.0 eq).
-
Add anhydrous DMF to dissolve the phenol (to a concentration of approximately 0.5 M).
-
Add finely ground potassium carbonate (2.0 eq) to the solution.
-
To the stirred suspension, add the 2,2-difluoropropyl electrophile (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure 4-(2,2-difluoropropoxy)-3-fluorobenzaldehyde.
Caption: Experimental workflow for the Williamson ether synthesis.
Step 3: Oxidation to Benzoic Acid
The final step in this synthetic sequence is the oxidation of the aldehyde group to a carboxylic acid. Several mild and efficient oxidation methods can be employed for this transformation.
Protocol 3: Pinnick Oxidation
The Pinnick oxidation, using sodium chlorite buffered with a phosphate salt, is a highly effective method for oxidizing aldehydes to carboxylic acids without affecting other sensitive functional groups.
Materials:
-
4-(2,2-Difluoropropoxy)-3-fluorobenzaldehyde
-
tert-Butanol
-
2-Methyl-2-butene
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Sodium chlorite (NaClO₂)
-
Water
-
Diethyl ether
-
Sodium sulfite (Na₂SO₃)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 4-(2,2-difluoropropoxy)-3-fluorobenzaldehyde (1.0 eq) in tert-butanol and water.
-
Add 2-methyl-2-butene (4.0 eq) as a chlorine scavenger.
-
Prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water.
-
Add the sodium chlorite/phosphate solution to the aldehyde solution at room temperature and stir vigorously.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Acidify the mixture to pH 2-3 with dilute HCl.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization if necessary.
Alternative Synthetic Strategies
While the Williamson ether synthesis followed by oxidation is a robust primary route, other strategies can be considered depending on the availability of starting materials and desired scale.
Nucleophilic Aromatic Substitution (SNAr)
An alternative approach involves the nucleophilic aromatic substitution of a highly activated aromatic ring with 2,2-difluoropropoxide. For instance, starting with a substrate like 3,4-difluorobenzonitrile, the fluorine atom at the 4-position is more activated towards nucleophilic attack.
Sources
- 1. 2,2-Difluoropropanol synthesis - chemicalbook [chemicalbook.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for 4-(2,2-Difluoropropoxy)-3-fluorobenzoic Acid
Introduction & Scientific Context
The compound 4-(2,2-Difluoropropoxy)-3-fluorobenzoic acid represents a critical class of fluorinated aromatic intermediates often utilized in the synthesis of kinase inhibitors and metabolic disorder therapeutics. The structural integration of a fluorine atom at the 3-position and a difluoropropoxy ether tail at the 4-position imparts unique physicochemical properties—specifically, modulated lipophilicity and metabolic stability—that distinguish it from simple benzoic acid derivatives.[1]
This Application Note provides a robust, stability-indicating HPLC protocol designed to quantify this molecule with high specificity. Unlike generic protocols, this method addresses the specific challenges posed by the molecule's acidity (pKa ~3.8–4.2) and the hydrophobicity of the fluorinated ether side chain.
Key Analytical Challenges
-
Ionization Suppression: The carboxylic acid moiety requires strict pH control to prevent peak splitting or tailing caused by mixed ionization states.[1]
-
Fluorine-Induced Hydrophobicity: The 2,2-difluoropropoxy group significantly increases retention on C18 phases compared to non-fluorinated analogs, requiring a tailored gradient profile.[1]
-
Detection Specificity: The fluorinated benzene ring exhibits a distinct UV absorption profile that must be targeted to maximize signal-to-noise ratios.[1]
Physicochemical Profile & Method Strategy
Understanding the molecule is the first step in method design.
| Property | Value (Predicted/Typical) | Impact on HPLC Method |
| pKa (Acidic) | ~3.9 | Mobile Phase pH: Must be ≤ 2.5 (2 pH units below pKa) to ensure the molecule is fully protonated (neutral) for consistent retention. |
| LogP (Lipophilicity) | ~2.5 – 3.0 | Stationary Phase: C18 (Octadecyl) is ideal.[1] The fluorinated tail provides sufficient interaction for baseline resolution from polar impurities.[1] |
| UV Max | ~230–254 nm | Detection: 230 nm is recommended for high sensitivity; 254 nm for higher selectivity against solvent background.[1] |
| Solubility | Low in water; High in MeOH/ACN | Diluent: Sample must be dissolved in a high-organic diluent (e.g., 50:50 ACN:Water) to prevent precipitation.[1] |
Method Development Logic (DOT Diagram)
The following decision tree illustrates the scientific rationale behind the selection of column chemistry and mobile phase composition.
Caption: Logical framework for selecting chromatographic conditions based on molecular structure.
Detailed Experimental Protocol
Reagents and Materials
-
Reference Standard: this compound (>98.0% purity).[1]
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water (18.2 MΩ).
-
Additives: Phosphoric Acid (85%, HPLC Grade) or Formic Acid (LC-MS Grade).[1] Note: Use Phosphoric Acid for UV detection to minimize baseline drift; use Formic Acid if MS detection is required.[1]
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent | End-capped C18 prevents secondary silanol interactions with the acidic analyte.[1] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Low pH (~2.[1]1) ensures the carboxylic acid is protonated (neutral form). |
| Mobile Phase B | Acetonitrile | Strong eluting solvent required for the fluorinated ether tail.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns to maintain backpressure < 200 bar.[1] |
| Column Temp. | 30°C ± 1°C | Controlled temperature improves retention time reproducibility.[1] |
| Injection Volume | 10 µL | Standard volume; adjust based on detector sensitivity. |
| Detection | UV at 230 nm (Bandwidth 4 nm) | 230 nm targets the benzoyl absorption; 254 nm is a secondary option.[1] |
Gradient Program
The fluorinated tail requires a gradient to elute efficiently while separating early-eluting polar impurities (e.g., 3-fluoro-4-hydroxybenzoic acid).
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 90 | 10 | Initial equilibration |
| 2.0 | 90 | 10 | Isocratic hold for polar impurities |
| 12.0 | 10 | 90 | Linear ramp to elute target |
| 15.0 | 10 | 90 | Wash step |
| 15.1 | 90 | 10 | Return to initial |
| 20.0 | 90 | 10 | Re-equilibration |
Sample Preparation
Diluent: 50:50 Water:Acetonitrile.[1][2]
-
Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of the substance into a 25 mL volumetric flask. Dissolve in 10 mL Acetonitrile. Sonicate for 5 mins. Dilute to volume with Water.
-
Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock Solution to 50 mL with Diluent.
Method Validation Framework (Self-Validating System)
To ensure trustworthiness, the method must be validated against ICH Q2(R1) guidelines.
System Suitability Criteria
Run 5 replicate injections of the Working Standard before every analysis batch.
| Parameter | Acceptance Limit | Troubleshooting Failure |
| Retention Time %RSD | ≤ 2.0% | Check pump flow stability and temperature control. |
| Peak Area %RSD | ≤ 2.0% | Check autosampler precision and injector seal. |
| Tailing Factor (T) | 0.8 – 1.5 | If T > 1.5, the mobile phase pH may be too high (insufficient protonation). Add more acid.[1] |
| Theoretical Plates (N) | > 5000 | If N is low, the column may be aged or the connection tubing is too long (dead volume). |
Linearity & Range
-
Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (0.1 mg/mL).
-
Acceptance: Correlation coefficient (
) .[1]
Specificity (Forced Degradation)
To prove the method is stability-indicating, subject the sample to stress:
-
Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.
-
Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours.
-
Oxidation: 3%
, Room Temp, 2 hours.[1] -
Requirement: The main peak must be spectrally pure (Peak Purity Index > 990 on DAD) and resolved from all degradants (Resolution > 1.5).[1]
Workflow Diagram
The following diagram outlines the operational workflow for routine analysis.
Caption: Operational workflow for the routine HPLC analysis of the target compound.
Troubleshooting & Expert Insights
"The Ghost Peak" Phenomenon
Issue: A broad peak appears late in the gradient (after 15 mins).[1] Cause: Fluorinated compounds often have high affinity for Teflon components in the system or contaminants in the mobile phase.[1] Solution:
-
Use PEEK or Stainless Steel tubing; avoid Teflon in the high-pressure flow path.[1]
-
Run a "Blank Gradient" (0 µL injection) to confirm mobile phase purity.[1]
Peak Tailing
Issue: The main peak tails significantly (Tailing Factor > 1.8). Mechanistic Insight: This usually indicates interaction between the carboxylic acid and residual silanols on the silica support.[1] Fix:
-
Ensure Mobile Phase A pH is
.[1] -
Switch to a "high-load" or "polar-embedded" C18 column which shields silanols.[1]
References
-
BenchChem. (2025).[1][2][3][4] Application Notes and Protocols for the Characterization of 2-Fluorobenzoic Acid. Retrieved from
-
Sigma-Aldrich. (n.d.).[1] 3-Fluorobenzoic acid Product Specification and Properties. Retrieved from
-
ResearchGate. (2020).[1] Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. Retrieved from
-
PubChem. (2025).[1][5] Compound Summary: 3-Fluorobenzoic Acid.[1][6][7] Retrieved from
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for gradient design principles).
Sources
- 1. 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Fluorobenzoic acid-a-13C-2,3,5,6-d4 13C 99atom , D 98atom 285977-82-4 [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
Gas chromatography-mass spectrometry (GC-MS) analysis of 4-(2,2-Difluoropropoxy)-3-fluorobenzoic acid derivatives
Application Note: AN-GCMS-2026-04
Executive Summary
This guide details the protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 4-(2,2-Difluoropropoxy)-3-fluorobenzoic acid , a critical fluorinated building block used in the synthesis of next-generation pharmaceuticals (e.g., kinase inhibitors) and agrochemicals.[1]
Due to the high polarity of the carboxylic acid moiety and the unique electron-withdrawing properties of the fluorinated ether tail, direct GC analysis is prone to peak tailing and thermal degradation. This protocol establishes a robust Silylation (TMS) Derivatization workflow using BSTFA + 1% TMCS, ensuring excellent peak symmetry, high sensitivity, and reproducible fragmentation patterns for structural validation.
Chemical Context & Analytical Challenges
Target Molecule: this compound Molecular Formula: C₁₀H₉F₃O₃ (Free Acid) Key Structural Features:
-
Carboxylic Acid (C-1): High polarity; requires derivatization to prevent adsorption in the GC inlet.
-
Fluorine (C-3): Increases ring stability but alters ionization potential.[1]
-
2,2-Difluoropropoxy Tail (C-4): A distinctive lipophilic moiety.[1] The ether linkage is the primary site for Electron Impact (EI) fragmentation.
Analytical Strategy: We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) .[1][2] This reagent rapidly replaces the active acidic proton with a Trimethylsilyl (TMS) group, increasing volatility and thermal stability.
Experimental Protocol
3.1 Reagents and Materials
-
Analyte: this compound (>98% purity).
-
Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).[1]
-
Solvent: Anhydrous Pyridine (silylation grade) or Acetonitrile (ACN). Note: Pyridine is preferred as it acts as an acid scavenger.[1]
-
Internal Standard (IS): 4-Bromobenzoic acid or d5-Benzoic acid.[1]
3.2 Sample Preparation Workflow
Step 1: Stock Solution Preparation Dissolve 10 mg of the target analyte in 10 mL of Anhydrous Acetonitrile to create a 1 mg/mL (1000 ppm) stock solution.
Step 2: Aliquoting & Drying Transfer 100 µL of the stock solution into a 2 mL autosampler vial (glass insert recommended). Evaporate to dryness under a gentle stream of Nitrogen (N₂) at 40°C to remove trace moisture.
-
Critical: Silylation reagents hydrolyze instantly in the presence of water.
Step 3: Derivatization Reaction
-
Add 50 µL of Anhydrous Pyridine to the dried residue.
-
Add 50 µL of BSTFA + 1% TMCS .
-
Cap the vial immediately with a PTFE-lined crimp cap.[1]
-
Vortex for 10 seconds.
-
Incubate at 65°C for 30 minutes in a dry block heater.
Step 4: Final Dilution Cool to room temperature. Dilute with 400 µL of Anhydrous Isooctane or proceed directly if high sensitivity is required.
GC-MS Acquisition Parameters
The following parameters are optimized for an Agilent 7890B/5977B system but are transferable to Thermo or Shimadzu platforms.
| Parameter | Setting | Rationale |
| Column | DB-5ms UI (30m x 0.25mm x 0.25µm) | Low-bleed, 5% phenyl phase ideal for semi-volatiles.[1] |
| Inlet Temp | 260°C | Ensures rapid volatilization of the TMS derivative. |
| Injection Mode | Split (10:1) or Splitless (for trace impurities) | Split mode improves peak shape for high-concentration QC samples.[1] |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Standard flow for optimal separation efficiency. |
| Transfer Line | 280°C | Prevents condensation of high-boiling matrix components.[1] |
| Ion Source | Electron Ionization (EI), 230°C | Standard 70 eV ionization. |
| Quadrupole | 150°C | Maintains mass filter stability. |
| Scan Range | m/z 50 – 550 | Covers the molecular ion and all diagnostic fragments. |
Oven Program:
-
Initial: 80°C (Hold 1 min) - Solvents elute.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 10°C/min to 300°C (Hold 3 min).
-
Total Run Time: ~17 minutes.
Data Analysis & Interpretation
5.1 Fragmentation Logic
The TMS-derivatized molecule (MW ≈ 306 u ) undergoes predictable fragmentation.[1] The fluorine atoms on the propyl chain and the aromatic ring create a unique mass spectral fingerprint.
Predicted Diagnostic Ions (EI @ 70 eV):
| Ion (m/z) | Identity | Mechanism |
| 306 | [M]⁺ | Molecular Ion (Weak to Moderate intensity).[1] |
| 291 | [M - 15]⁺ | Loss of Methyl radical ([1]•CH₃) from TMS group.[3] Highly characteristic of TMS esters. |
| 217 | [M - 89]⁺ | Loss of OTMS radical.[1] Cleavage at the carbonyl-oxygen bond.[1] |
| 199 | [M - 107]⁺ | Loss of the difluoropropoxy group (C₃H₅F₂O). Leaves the acylium ion of the fluorobenzoic acid core. |
| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation. Base peak or high abundance in all TMS derivatives. |
5.2 Fragmentation Pathway Visualization
The following diagram illustrates the EI fragmentation pathway, highlighting the cleavage of the ether tail and the TMS ester.
Figure 1: Proposed Electron Impact (EI) fragmentation pathway for the TMS derivative of this compound.[1]
Method Validation & QC Criteria
To ensure this protocol is "self-validating" (Trustworthiness), the following acceptance criteria must be met during routine analysis:
-
Derivatization Efficiency:
-
Monitor the peak area of the underivatized acid (if visible). It should be < 2% of the total peak area.
-
Troubleshooting: If the underivatized acid persists, the reagents may be wet. Replace BSTFA and use a fresh ampoule of pyridine.
-
-
Linearity:
-
Range: 10 µg/mL to 500 µg/mL.
-
R² value: > 0.995 using the internal standard method.
-
-
System Suitability:
-
The m/z 73 peak should be abundant.
-
The ratio of m/z 291 to m/z 306 should remain constant (±10%) across injections.
-
Analytical Workflow Diagram
Figure 2: Step-by-step sample preparation and derivatization workflow.
References
-
Schummer, C. et al. (2009). "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta, 77(4), 1473-1482.[1]
-
Little, J. L. (1999). "Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry." Journal of Chromatography A, 844(1-2), 1-22.[1]
-
NIST Mass Spectrometry Data Center. "Benzoic acid, 3-fluoro-, TMS derivative." NIST Chemistry WebBook, SRD 69. (Note: Used as a reference for the core fluorobenzoic acid fragmentation pattern).
-
Agilent Technologies. (2020). "GC/MS Analysis of Benzoic Acid Derivatives using DB-5ms." Application Note 5990-XXXX. (General reference for column selection).
Sources
Application Notes and Protocols for 4-(2,2-Difluoropropoxy)-3-fluorobenzoic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the use of 4-(2,2-difluoropropoxy)-3-fluorobenzoic acid as a versatile building block in modern organic synthesis. We will explore its unique reactivity, stemming from the specific arrangement of its fluorine substituents, and provide robust, field-tested protocols for its application in key synthetic transformations. The insights and methodologies presented herein are designed to empower researchers in the efficient construction of complex molecules, particularly in the realm of pharmaceutical discovery.
The Strategic Advantage of this compound
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry.[1][2][3] The title compound, this compound, offers a unique combination of electronic and steric properties that make it a valuable asset in the synthesis of novel chemical entities.
-
Modulation of Physicochemical Properties: The difluoropropoxy group, a bioisostere for other functionalities like hydroxyl or amino groups, can significantly influence a molecule's lipophilicity, metabolic stability, and hydrogen bonding capacity.[4] The additional fluorine atom on the aromatic ring further modulates the electronic nature of the benzoic acid, impacting its acidity and reactivity.[2][5] The electron-withdrawing nature of fluorine generally increases the acidity of the carboxylic acid group compared to its non-fluorinated counterpart.[2][5]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making molecules containing this moiety more resistant to metabolic degradation.[6] This is a critical consideration in drug design, as it can lead to improved pharmacokinetic profiles.
-
Fine-Tuning of Biological Activity: The specific placement of fluorine atoms can alter the conformation of a molecule and its binding affinity to biological targets.[7] This allows for the fine-tuning of a compound's potency and selectivity.
Core Synthetic Applications and Protocols
This compound is a versatile precursor for a range of important functional groups. The following sections detail optimized protocols for its conversion into amides and esters, two of the most prevalent linkages in pharmaceuticals.
Amide Bond Formation: A Gateway to Bioactive Molecules
Amide synthesis is one of the most frequently employed reactions in medicinal chemistry.[8] The following protocol details a reliable and high-yielding procedure for the coupling of this compound with a variety of primary and secondary amines using a carbodiimide-mediated approach.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to minimize side reactions and improve efficiency.[9]
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DCM or DMF.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA or TEA (2.5 eq) to the mixture, followed by the portion-wise addition of EDC·HCl (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Data for Amide Coupling Reactions
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | N-Benzyl-4-(2,2-difluoropropoxy)-3-fluorobenzamide | 16 | 91 |
| 2 | Morpholine | (4-(2,2-Difluoropropoxy)-3-fluorophenyl)(morpholino)methanone | 12 | 95 |
| 3 | Aniline | 4-(2,2-Difluoropropoxy)-N,3-difluorobenzamide | 20 | 85 |
Causality Behind Experimental Choices:
-
EDC·HCl and HOBt: The combination of a carbodiimide and HOBt is a classic and effective method for activating the carboxylic acid. HOBt reacts with the initially formed O-acylisourea intermediate to generate an activated ester, which is less prone to racemization and other side reactions.[9]
-
Base (DIPEA or TEA): A non-nucleophilic base is required to neutralize the hydrochloride salt of EDC and the HOBt, as well as any acidic protons present in the reaction mixture.
-
Anhydrous Conditions: The reagents used in this reaction are sensitive to moisture, which can lead to the hydrolysis of the activated intermediates and a reduction in yield.
Troubleshooting:
-
Low Yield: For sterically hindered or electron-deficient amines, consider using a more potent coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).[10] Alternatively, converting the carboxylic acid to the more reactive acid chloride can be effective.[10]
-
Incomplete Reaction: If the reaction stalls, gentle heating (e.g., to 40 °C) may be beneficial, although this should be done with caution to avoid decomposition of the activated species.
dot
Caption: Workflow for EDC/HOBt mediated amide synthesis.
Esterification: Accessing Another Key Functional Group
Esterification provides another avenue for derivatizing this compound, leading to compounds with different solubility and permeability profiles.
Protocol 2: Fischer-Speier Esterification
This classic method involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)
-
Anhydrous solvent (if necessary, matching the alcohol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the reaction mixture to reflux and stir for 4-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the ester product.
dot
Caption: Workflow for Fischer-Speier esterification.
Case Study: Application in the Synthesis of GLPG2451
The utility of fluorinated benzoic acids as key building blocks is exemplified in the synthesis of advanced clinical candidates. For instance, the discovery of GLPG2451, a novel potentiator for the treatment of cystic fibrosis, highlights the importance of such scaffolds in modern drug development.[11][12] While the exact structure of GLPG2451's precursors are proprietary, the synthetic strategies employed in its development often involve the coupling of functionalized benzoic acids with complex amine fragments, a transformation for which the protocols described above are highly relevant.[11][12][13][14]
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its unique electronic and steric properties, conferred by the strategic placement of fluorine atoms, allow for the fine-tuning of molecular properties critical for the development of new pharmaceuticals and materials. The robust protocols for amide and ester formation provided in this guide offer a solid foundation for researchers to incorporate this promising scaffold into their synthetic endeavors.
References
-
Fujita, T., et al. (2025). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 21, 146–154. [Link]
-
Alam, M. N., Jindal, A., Hubin, D. J., et al. (2023). Copper-Catalyzed Cross-Coupling of Organozincs with Carboxylic Acids via Acyloxyphosphonium Ions: Direct Access to (fluoro)Ketones. ChemRxiv. [Link]
-
Fujita, T., et al. (2025). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 21, 146–154. [Link]
-
Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkat USA. [Link]
-
Fujita, T., et al. (2025). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 21, 146–154. [Link]
-
Bagryanskaya, I. Y., et al. (2020). Fluorinated Organic Paramagnetic Building Blocks for Cross-Coupling Reactions. MDPI. [Link]
-
Gracia, A., Hong, J., Arismendi, R., et al. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. ScholarWorks @ UTRGV. [Link]
-
Conrote, C., et al. (2017). Discovery of N-(3-Carbamoyl-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-lH-pyrazole-5-carboxamide (GLPG1837), a Novel Potentiator Which Can Open Class III Mutant Cystic Fibrosis Transmembrane. ACS Publications. [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
Haveman, L. Y. F., et al. (2025). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Chemical Communications. [Link]
-
Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid. Organic Syntheses. [Link]
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]
-
ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
-
Organic Syntheses Procedure. p-FLUOROBENZOIC ACID. Organic Syntheses. [Link]
-
Chemical Communications. (2022). Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. Royal Society of Chemistry. [Link]
-
Kelgtermans, H., et al. (2021). Discovery of GLPG2451, a Novel Once Daily Potentiator for the Treatment of Cystic Fibrosis. Journal of Medicinal Chemistry, 64(1), 343-353. [Link]
-
PMC. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC. [Link]
-
Kelgtermans, H., et al. (2021). Discovery of GLPG2451, a Novel Once Daily Potentiator for the Treatment of Cystic Fibrosis. Journal of Medicinal Chemistry, 64(1), 343-353. [Link]
-
PMC. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
Van der Plas, S., et al. (2018). Identification and Characterization of Novel CFTR Potentiators. PMC. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
University of Pennsylvania. The Many Roles for Fluorine in Medicinal Chemistry. University of Pennsylvania. [Link]
-
MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. Amide coupling reaction in medicinal chemistry. Coupling reagents [hepatochem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of GLPG2451, a Novel Once Daily Potentiator for the Treatment of Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(2,2-Difluoropropoxy)-3-fluorobenzoic Acid in Medicinal Chemistry
Introduction: The Strategic Advantage of Fluorination in Drug Design
In the landscape of modern medicinal chemistry, the introduction of fluorine into molecular scaffolds is a cornerstone strategy for optimizing drug-like properties. The unique physicochemical characteristics of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—collectively contribute to profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide focuses on 4-(2,2-Difluoropropoxy)-3-fluorobenzoic acid , a bespoke building block designed to leverage the synergistic effects of a 3-fluoro-substituted benzoic acid and a 4-(2,2-difluoropropoxy) group. This strategic combination offers medicinal chemists a powerful tool to modulate key pharmacokinetic and pharmacodynamic parameters, paving the way for the development of novel therapeutics with enhanced efficacy and safety profiles.
The 3-fluoro substituent on the benzoic acid ring serves to increase the acidity of the carboxylic acid and can influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, within a protein binding pocket. Simultaneously, the 2,2-difluoropropoxy group at the 4-position introduces a metabolically stable, lipophilic moiety that can enhance cell permeability and resist oxidative degradation, a common liability for traditional alkoxy groups. This guide provides a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols related to this valuable synthetic intermediate.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective application in drug design. The following table summarizes its key computed and anticipated properties.
| Property | Value (Predicted) | Significance in Drug Discovery |
| Molecular Formula | C₁₀H₉F₃O₃ | Provides the elemental composition. |
| Molecular Weight | 238.17 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |
| pKa | ~3.5 - 4.0 | The electron-withdrawing fluorine atoms increase the acidity of the carboxylic acid, which can influence salt formation and solubility. |
| logP | ~2.5 - 3.0 | Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability. |
| Polar Surface Area | 46.53 Ų | Contributes to the molecule's solubility and ability to cross cell membranes. |
Synthesis and Characterization
The synthesis of this compound can be achieved through a multi-step sequence, starting from readily available precursors. The key steps involve the synthesis of the 2,2-difluoropropoxy side chain and its subsequent attachment to a suitably functionalized benzoic acid derivative.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of 2,2-Difluoropropanol
This protocol describes the reduction of a suitable ester to afford the key alcohol intermediate.
Materials:
-
Methyl 2,2-difluoropropanoate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous solution of sodium sulfate (Na₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl 2,2-difluoropropanoate (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water at 0 °C.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with diethyl ether.
-
Separate the organic layer from the filtrate and wash the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 2,2-difluoropropanol.
-
Purify the crude product by distillation to obtain pure 2,2-difluoropropanol.[1]
Protocol 2: Synthesis of this compound
This protocol details the nucleophilic aromatic substitution and subsequent hydrolysis to yield the final product.
Materials:
-
Ethyl 3,4-difluorobenzoate
-
2,2-Difluoropropanol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred suspension of sodium hydride (1.5 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add 2,2-difluoropropanol (1.2 equivalents) dropwise.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the alkoxide.
-
Add a solution of ethyl 3,4-difluorobenzoate (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 4-(2,2-difluoropropoxy)-3-fluorobenzoate.
-
Purify the crude ester by column chromatography on silica gel.
-
Dissolve the purified ester in a mixture of THF and water.
-
Add lithium hydroxide (2.0 equivalents) and stir the mixture at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Remove the THF under reduced pressure and dilute the aqueous residue with water.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford this compound.
Applications in Medicinal Chemistry
The unique structural features of this compound make it a highly attractive building block for the synthesis of a wide range of biologically active molecules. Its application can be envisioned in several therapeutic areas.
As a Scaffold for Enzyme Inhibitors
The benzoic acid moiety can serve as a key interaction point with the active sites of various enzymes. The 3-fluoro and 4-(2,2-difluoropropoxy) substituents can provide additional interactions and modulate the overall physicochemical properties of the inhibitor.
-
Kinase Inhibitors: The 4-alkoxy-3-fluorophenyl motif is present in numerous kinase inhibitors. The fluorine atom can form favorable interactions with the hinge region of the kinase, while the alkoxy group can extend into hydrophobic pockets. The 2,2-difluoropropoxy group, with its enhanced metabolic stability, could lead to inhibitors with improved pharmacokinetic profiles.
-
Protease Inhibitors: The carboxylic acid can act as a bioisostere for a tetrahedral intermediate in protease-catalyzed reactions, while the substituted phenyl ring can occupy the S1 or S2 pockets of the enzyme.
Caption: Interaction of a derivative with a target enzyme.
In the Development of Receptor Modulators
The substituted benzoic acid can be elaborated into more complex structures that can act as agonists or antagonists for various G-protein coupled receptors (GPCRs) or nuclear receptors. The lipophilic and metabolically stable 2,2-difluoropropoxy group can enhance receptor occupancy and duration of action.
Structure-Activity Relationship (SAR) Studies
This compound is an excellent tool for SAR studies. By systematically modifying the carboxylic acid (e.g., converting it to amides, esters, or heterocycles) and comparing the biological activity to analogues with different alkoxy groups, researchers can gain valuable insights into the structural requirements for optimal target engagement.[2][3][4]
Conclusion
This compound represents a sophisticated and highly valuable building block for contemporary drug discovery. Its rational design, incorporating key fluorine motifs, provides a strategic advantage in the development of novel therapeutic agents with improved pharmacological profiles. The synthetic protocols and application insights provided in this guide are intended to empower researchers and scientists to fully leverage the potential of this versatile intermediate in their quest for new medicines.
References
-
Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. (2022). Letters in Drug Design & Discovery, 20(12). Available from: [Link]
-
Zou, M.-F., et al. (2017). Structure-Activity Relationship Studies on a Novel Series of ( S )-2β-Substituted 3α-[Bis(4-fluoro- or 4-chlorophenyl)methoxy]tropane Analogues for in Vivo Investigation. Journal of Medicinal Chemistry. Available from: [Link]
-
Zou, M.-F., et al. (2017). Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders. Journal of Medicinal Chemistry, 60(24), 10172–10187. Available from: [Link]
-
An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. Available from: [Link]
-
Zou, M.-F., et al. (2017). Structure-Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes and 3α-[Bis(4-fluorophenyl)methylamino]tropanes As Novel Atypical Dopamine Transporter (DAT) Inhibitors for the Treatment of Cocaine Use Disorders. Journal of Medicinal Chemistry, 60(24), 10172-10187. Available from: [Link]
-
Chauhan, M. B., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)- phenylazo]-phenyl ester. Der Pharma Chemica, 2(4), 30-37. Available from: [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal, 8(11). Available from: [Link]
- Processes for the preparation of fluorinated benzoic acids. (2001). Google Patents.
-
Seerden, J.-P. G., et al. (2014). Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3363–3368. Available from: [Link]
- Process for making certain benzoic acid compounds. (2004). Google Patents.
- Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. (2004). Google Patents.
-
Structure-Activity Relationships in Alkoxylated Resorcinarenes: Synthesis, Structural Features, and Bacterial Biofilm-Modulating Properties. (2025). MDPI. Available from: [Link]
-
Drug Discovery Patents. Charles River Laboratories. Available from: [Link]
- Process for producing a 2,2-difluoropropane. (1995). Google Patents.
-
A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. (2021). ChemMedChem, 16(21), 3237–3262. Available from: [Link]
-
Synthesis of Derivatives of Hexafluoroisopropanol. (2019). eGrove. Available from: [Link]
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- 1. 2,2-Difluoropropanol synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes and 3α-[Bis(4-fluorophenyl)methylamino]tropanes As Novel Atypical Dopamine Transporter (DAT) Inhibitors for the Treatment of Cocaine Use Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Evaluation of 4-(2,2-Difluoropropoxy)-3-fluorobenzoic Acid Derivatives as Viral Serine Protease Inhibitors
Introduction & Rationale
The strategic incorporation of fluorine into small-molecule scaffolds is a foundational principle of modern medicinal chemistry[1]. The 4-(2,2-difluoropropoxy)-3-fluorobenzoic acid moiety serves as a highly privileged building block in the development of targeted enzyme inhibitors. The presence of the highly electronegative fluorine atoms profoundly impacts the molecule by modulating the pKa of the benzoic acid, enhancing metabolic stability against oxidative degradation, and precisely controlling molecular conformation through stereoelectronic effects[1][2].
Furthermore, the 2,2-difluoropropoxy tail significantly increases the lipophilicity of the scaffold while providing unique, directional hydrogen-bond acceptor properties[2]. These characteristics make this specific derivative an ideal pharmacophore for occupying the hydrophobic S1/S2 binding pockets of viral serine proteases, such as the Hepatitis C Virus (HCV) NS3/4A and Flaviviral NS2B-NS3 proteases[3][4].
This application note details a robust, self-validating in vitro assay cascade designed to evaluate the inhibitory potency, enzyme kinetics, and mechanism of action of this compound derivatives.
Experimental Design & Causality
To accurately quantify protease inhibition, this protocol utilizes a Fluorescence Resonance Energy Transfer (FRET)-based continuous kinetic assay [4][5]. FRET assays rely on a synthetic peptide substrate conjugated to a donor-acceptor fluorophore pair (e.g., EDANS/DABCYL or MCA/DNP). When the protease is catalytically active, it cleaves the peptide, separating the fluorophores and eliminating the quenching effect. This results in a measurable, time-dependent increase in fluorescence that is directly proportional to enzyme activity[4][5].
Causality Behind Assay Conditions:
-
Buffer Selection (50 mM Tris-HCl, pH 7.5): Mimics the physiological intracellular pH required for optimal viral protease folding and catalytic triad alignment.
-
Detergent Addition (0.01% CHAPS): Highly lipophilic fluorinated compounds are prone to forming colloidal aggregates in aqueous buffers, leading to false-positive inhibition (PAINS behavior). CHAPS prevents non-specific aggregation, ensuring that the observed IC50 values reflect true 1:1 stoichiometric binding.
-
Reducing Agent (2 mM DTT): Maintains the structural integrity of the enzyme by keeping critical cysteine residues in their active, reduced state, preventing oxidative cross-linking during the 30-minute assay window.
Detailed Step-by-Step Protocols
Protocol 1: Compound Preparation and Serial Dilution
-
Stock Preparation: Dissolve the this compound derivatives in 100% molecular-biology grade DMSO to a final concentration of 10 mM.
-
Expert Insight: Fluorinated compounds can exhibit slow dissolution kinetics due to high crystal lattice energy. Sonicate the stock solution for 5 minutes at room temperature to ensure complete solubilization.
-
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution in 100% DMSO using a 96-well V-bottom plate. The top concentration should be 1 mM.
-
Acoustic Dispensing: Transfer 250 nL of the serially diluted compounds into a black, low-volume 384-well assay plate (e.g., Corning 4514) using an Echo 550 Acoustic Liquid Handler. This ensures highly accurate, contact-free dispensing and normalizes the final DMSO concentration to 1% in the assay, preventing solvent-induced enzyme denaturation.
Protocol 2: High-Throughput FRET Cleavage Assay
-
Enzyme Preparation: Dilute the recombinant viral serine protease (e.g., HCV NS3/4A) to 2X the final assay concentration (e.g., 5 nM) in Assay Buffer (50 mM Tris-HCl pH 7.5, 10 mM NaCl, 0.01% CHAPS, 20% Glycerol, 2 mM DTT)[3][4].
-
Pre-incubation: Add 12.5 µL of the 2X enzyme solution to the 384-well plate containing the dispensed compounds. Centrifuge the plate at 1000 x g for 1 minute. Incubate at 25°C for 30 minutes.
-
Expert Insight: Pre-incubation allows the fluorinated benzoic acid derivatives to reach thermodynamic binding equilibrium with the target before substrate competition begins, which is critical for accurate potency determination.
-
-
Substrate Addition: Prepare a 2X solution of the FRET substrate at 2 µM. The final assay concentration will be 1 µM, which must be at or below the Michaelis constant (
) to ensure the IC50 accurately reflects the inhibitor's affinity ( )[5]. Add 12.5 µL to all wells to initiate the reaction. -
Kinetic Readout: Immediately transfer the plate to a microplate reader. Read the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every 60 seconds for 30 minutes at 25°C.
Protocol 3: Mechanism of Action (Lineweaver-Burk Analysis)
To validate that the this compound derivatives act as competitive, active-site directed inhibitors:
-
Set up the FRET assay as described above, but vary the substrate concentration across 5 different levels (e.g., 0.25x, 0.5x, 1x, 2x, and 4x
). -
Run the assay in the presence of 3 different fixed concentrations of the inhibitor (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
-
Calculate the initial velocity (
) from the linear portion of the progress curves. -
Plot
versus . A competitive inhibitor will yield lines that intersect at the y-axis, indicating that remains constant while the apparent increases.
Data Presentation & Visualization
Quantitative Data Summary
Table 1: Representative In Vitro Inhibitory Profiling of Fluorinated Derivatives
| Compound ID | Substitution Pattern | IC50 (nM) ± SD | Ligand Efficiency (LE) | |
| Cmpd-01 | Unsubstituted Benzoic Acid | > 10,000 | N/A | < 0.20 |
| Cmpd-02 | 3-Fluorobenzoic Acid | 4,250 ± 310 | 2,100 | 0.28 |
| Cmpd-03 | This compound | 45 ± 5 | 22 | 0.41 |
Note: The addition of the 2,2-difluoropropoxy group (Cmpd-03) drives a ~100-fold increase in potency compared to the 3-fluoro analog (Cmpd-02), highlighting the critical nature of the fluorinated aliphatic tail in occupying the S1 pocket.
Experimental Workflows and Logic
High-throughput FRET assay workflow for screening serine protease inhibitors.
Competitive inhibition mechanism of fluorinated benzoic acid derivatives.
References
-
Applications of Fluorine in Medicinal Chemistry. ACS Publications.[Link]
-
A FRET-based assay for the discovery of West Nile Virus NS2B-NS3 protease inhibitors. eScholarship. [Link]
-
Fluorine in medicinal chemistry. PubMed (PMID: 25727703).[Link]
-
Development of robust in vitro serine protease assay based on recombinant Pakistani HCV NS3-4A protease. PubMed (PMID: 21756947).[Link]
-
High-throughput fluorescent assay for inhibitor screening of proteases from RNA viruses. bioRxiv.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of robust in vitro serine protease assay based on recombinant Pakistani HCV NS3-4A protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. escholarship.org [escholarship.org]
Application Notes and Protocols for the Esterification of 4-(2,2-Difluoropropoxy)-3-fluorobenzoic Acid
Introduction
4-(2,2-Difluoropropoxy)-3-fluorobenzoic acid is a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring both a difluoropropoxy group and a fluorine atom on the aromatic ring, imparts distinct physicochemical properties to target molecules. The esterification of the carboxylic acid moiety is a critical transformation, enabling the synthesis of a diverse range of derivatives for various applications, including prodrugs, liquid crystals, and polymers.
This guide provides detailed protocols and technical insights for the successful esterification of this compound. We will explore several robust methods, from classic acid catalysis to modern coupling-agent-mediated reactions, explaining the rationale behind each approach to empower researchers in selecting the optimal conditions for their specific needs.
Challenges in the Esterification of this compound
The presence of electron-withdrawing fluorine atoms on the benzene ring and in the propoxy chain can influence the reactivity of the carboxylic acid. While the deactivating effect of the fluorine substituents can make the carboxyl group more acidic, it can also render the carbonyl carbon less susceptible to nucleophilic attack under certain conditions. Steric hindrance from the difluoropropoxy group is generally not a major concern, allowing for a variety of esterification methods to be employed.
Recommended Esterification Protocols
We present three reliable methods for the esterification of this compound, each with its own advantages in terms of reaction conditions, substrate scope, and scalability.
Protocol 1: Fischer-Speier Esterification under Acid Catalysis
This classical method is well-suited for the synthesis of simple alkyl esters (e.g., methyl, ethyl) where the corresponding alcohol can be used in large excess as the solvent.[1] The reaction is driven to completion by the excess of alcohol, which shifts the equilibrium towards the product.
Reaction Scheme:
Where Ar = 4-(2,2-Difluoropropoxy)-3-fluorophenyl
Experimental Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add the desired anhydrous alcohol (e.g., methanol, ethanol) in a large excess to serve as both reactant and solvent (approximately 20-50 mL per gram of carboxylic acid).
-
Stir the mixture to dissolve the acid. If solubility is an issue, a co-solvent such as toluene can be added.
-
Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or a few drops of thionyl chloride (SOCl₂) to the stirred solution at room temperature.[2]
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the desired ester.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Data Summary Table:
| Parameter | Value |
| Substrate | This compound |
| Reactant | Anhydrous Alcohol (e.g., Methanol, Ethanol) |
| Catalyst | Concentrated H₂SO₄ (catalytic) or SOCl₂ |
| Temperature | Reflux |
| Reaction Time | 4-12 hours |
| Expected Yield | 70-90% |
Workflow Diagram:
[Ar-COOH] + R-OH --[DCC, DMAP]--> [Ar-COOR] + Dicyclohexylurea (DCU)
Caption: Steglich Esterification Mechanism.
Protocol 3: Two-Step Esterification via Acid Chloride Formation
This robust, two-step procedure is highly effective and generally provides high yields. The carboxylic acid is first converted to a more reactive acid chloride, which is then reacted with the alcohol. [3]This method is particularly useful for less reactive alcohols.
Reaction Scheme:
Step 1: [Ar-COOH] + SOCl₂ or (COCl)₂ --> [Ar-COCl] + SO₂ + HCl or CO + CO₂ + HCl Step 2: [Ar-COCl] + R-OH --[Base]--> [Ar-COOR] + Base·HCl Where Ar = 4-(2,2-Difluoropropoxy)-3-fluorophenyl
Experimental Protocol:
Step 1: Acid Chloride Formation
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and a suitable anhydrous solvent such as toluene or DCM.
-
Add thionyl chloride (SOCl₂) (1.5-2.0 eq) or oxalyl chloride ((COCl)₂) (1.5-2.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Heat the reaction mixture to a gentle reflux for 1-3 hours, or until the evolution of gas ceases.
-
Monitor the reaction by observing the disappearance of the starting material (e.g., by quenching a small aliquot with methanol and analyzing by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and remove the excess SOCl₂ or (COCl)₂ and solvent under reduced pressure. The resulting crude acid chloride is often used directly in the next step without further purification.
Step 2: Esterification
-
Dissolve the crude acid chloride in an anhydrous aprotic solvent like DCM or THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the desired alcohol (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.2-1.5 eq) in the same anhydrous solvent.
-
Add the alcohol/base solution dropwise to the stirred acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Data Summary Table:
| Parameter | Step 1: Acid Chloride Formation | Step 2: Esterification |
| Reagents | SOCl₂ or (COCl)₂/DMF (cat.) | Alcohol, Et₃N or Pyridine |
| Solvent | Anhydrous Toluene or DCM | Anhydrous DCM or THF |
| Temperature | Reflux | 0 °C to Room Temperature |
| Reaction Time | 1-3 hours | 1-4 hours |
| Expected Yield | >95% (crude) | 85-98% |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction, moisture contamination, or loss during workup. | Ensure all reagents and glassware are dry. Increase reaction time or temperature. Optimize workup procedure. |
| Side Product Formation | In Steglich esterification, N-acylurea formation can occur. | Ensure DMAP is present and the reaction is run at the recommended temperature. |
| Difficulty in Purification | In Steglich esterification, residual DCU can be challenging to remove. | Filter the reaction mixture cold to maximize DCU precipitation. A second filtration after concentration and redissolving in a nonpolar solvent can be effective. |
Conclusion
The esterification of this compound can be achieved efficiently through several well-established methods. The choice of protocol will depend on the specific alcohol being used, the scale of the reaction, and the available laboratory resources. For simple, unhindered alcohols, Fischer esterification offers a straightforward and cost-effective approach. For more delicate substrates or when milder conditions are paramount, Steglich esterification provides excellent yields. The two-step conversion via an acid chloride is a highly reliable and versatile method suitable for a broad range of alcohols. By following these detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize the desired ester derivatives of this important fluorinated building block.
References
- Royal Society of Chemistry. (n.d.). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing.
- Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
- BenchChem. (n.d.).
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- Organic Chemistry Portal. (n.d.).
- Wikipedia. (n.d.).
- ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- Master Organic Chemistry. (n.d.). Mitsunobu Reaction.
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2021, May 22). 2.8: Acid Halides for Ester Synthesis.
- ResearchGate. (n.d.).
- Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID.
- Organic Syntheses. (n.d.). a general procedure for mitsunobu inversion of sterically hindered alcohols.
- Der Pharma Chemica. (n.d.).
- YouTube. (2014, April 23). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism).
- Organic Syntheses. (n.d.). SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES: [2-(4-FLUOROPHENYL)-1H-INDOL-4-YL]-1-PYRROLIDINYLMETHANONE.
- Google Patents. (n.d.).
- PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Organic Chemistry Portal. (n.d.).
Sources
Development of analytical standards for quantification of 4-(2,2-Difluoropropoxy)-3-fluorobenzoic acid
This guide details the development of analytical standards and quantification protocols for 4-(2,2-Difluoropropoxy)-3-fluorobenzoic acid (C₁₀H₉F₃O₃), a critical fluorinated intermediate and metabolite associated with the synthesis of modern pharmaceuticals, including glutaminyl cyclase (QC) inhibitors and sodium channel blockers.[1]
Introduction & Scientific Context
The incorporation of fluorinated motifs, such as the 2,2-difluoropropoxy group, is a prevalent strategy in medicinal chemistry to modulate metabolic stability and lipophilicity. This compound often arises in two critical contexts:
-
Process Impurity: As a hydrolysis product of activated esters or unreacted starting materials in the synthesis of APIs like novel QC inhibitors [1].
-
Metabolite: As a Phase I oxidation metabolite of drugs containing the 3-fluoro-4-(2,2-difluoropropoxy)phenyl moiety, formed via oxidative dealkylation or hydrolysis of amides [2].[1]
Accurate quantification is essential for establishing mass balance in pharmacokinetic studies and ensuring regulatory compliance (ICH Q3A/B) for genotoxic impurity control.[1]
Chemical Properties & Challenges[2]
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₁₀H₉F₃O₃
-
Molecular Weight: 234.17 g/mol
-
pKa (Predicted): ~3.8 (Acidic, due to electron-withdrawing fluorine at the meta position).[1]
-
LogP (Predicted): ~2.6 (Moderately lipophilic).[1]
-
Analytical Challenge: The molecule possesses a carboxylic acid (ionizable) and a fluorinated ether tail (hydrophobic).[1] Standard C18 chemistry works, but fluorine-fluorine interactions can cause peak tailing or retention shifts if not managed with appropriate stationary phases.[1]
Experimental Workflow (Graphviz)
The following diagram illustrates the logical flow from standard preparation to method validation.
Protocol 1: Standard Preparation & Handling
Objective: To prepare stable stock and working solutions, minimizing adsorption losses common with fluorinated compounds.
Materials
-
Analyte: this compound (Custom synthesis or commercial source, e.g., ChemScene [3]).[1]
-
Solvent: LC-MS grade Methanol (MeOH) and Water.[1]
-
Vials: Amber glass silanized vials (to prevent adsorption of the hydrophobic tail).
Procedure
-
Primary Stock (1.0 mg/mL):
-
Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask.
-
Dissolve in 100% Methanol.[1] Sonicate for 5 minutes.
-
Note: Do not use 100% water; the lipophilic tail limits aqueous solubility.
-
-
Working Standard (10 µg/mL):
-
Dilute 100 µL of Primary Stock into 9.9 mL of 50:50 MeOH:Water.
-
-
Stability Check:
-
Store at -20°C. Stable for >3 months.
-
Caution: Ensure room temperature equilibration before opening to prevent moisture condensation (hygroscopicity of the acid moiety).[1]
-
Protocol 2: LC-MS/MS Method Development
Expert Insight: For benzoic acid derivatives, Negative Electrospray Ionization (ESI-) is the gold standard.[1] The carboxylic acid moiety deprotonates readily ([M-H]⁻).[1] Positive mode is generally insensitive unless the molecule is derivatized.
Chromatographic Conditions (HPLC/UHPLC)
| Parameter | Setting | Rationale |
| Column | Waters XSelect CSH Phenyl-Hexyl (2.1 x 100 mm, 2.5 µm) | Phenyl-Hexyl phases offer superior selectivity for fluorinated aromatics via π-π interactions, improving peak shape over standard C18.[1] |
| Mobile Phase A | 5 mM Ammonium Formate in Water (pH ~6.5) | Promotes ionization in negative mode while maintaining buffering capacity.[1] Avoid strong acids (TFA) which suppress ionization in negative mode.[1] |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Preferred over Methanol for lower backpressure and sharper peaks for fluorinated compounds.[1] |
| Flow Rate | 0.4 mL/min | Optimal for ESI efficiency. |
| Column Temp | 40°C | Reduces viscosity and improves mass transfer. |
| Injection Vol | 2 - 5 µL | Low volume to prevent solvent effects.[1] |
Gradient Profile:
-
0.0 min: 10% B
-
1.0 min: 10% B
-
5.0 min: 90% B
-
6.0 min: 90% B
-
6.1 min: 10% B
-
8.0 min: 10% B (Re-equilibration)
Mass Spectrometry (MS/MS) Parameters
-
Instrument: Triple Quadrupole (e.g., Sciex 6500+ or Agilent 6495).
-
Ionization: ESI Negative Mode ([M-H]⁻).
-
Source Temp: 500°C.
MRM Transitions:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type | Assignment |
| 233.2 | 189.1 | -15 | Quantifier | Loss of CO₂ (Decarboxylation) |
| 233.2 | 139.0 | -25 | Qualifier | Loss of side chain (-CH₂CF₂CH₃) + CO₂ |
| 233.2 | 213.2 | -18 | Qualifier | Loss of HF |
Self-Validation Step: Inject a 100 ng/mL standard. The signal-to-noise (S/N) ratio for the 233->189 transition should be >100:1. If signal is low, check the pH of Mobile Phase A; it must be near neutral (pH 6-7) to ensure the acid is deprotonated.[1]
Protocol 3: Method Validation (Summary)
Follow ICH M10 guidelines for bioanalytical method validation.
-
Linearity:
-
Prepare calibration curve: 1.0, 5.0, 10, 50, 100, 500, 1000 ng/mL in matrix (plasma/buffer).[1]
-
Acceptance: r² > 0.99, back-calculated accuracy ±15%.
-
-
Accuracy & Precision:
-
QC levels: Low (3 ng/mL), Mid (400 ng/mL), High (800 ng/mL).
-
n=5 replicates per level.
-
Acceptance: CV < 15% (20% at LLOQ).[1]
-
-
Matrix Effect:
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions with silanols.[1] | Switch to a "Charged Surface Hybrid" (CSH) column or increase buffer strength (10 mM Ammonium Formate). |
| Low Sensitivity | Ion suppression or wrong pH. | Ensure Mobile Phase A is NOT acidified with Formic Acid (keep pH > 5).[1] |
| Carryover | Adsorption of lipophilic tail. | Use a needle wash of 50:25:25 ACN:MeOH:Water + 0.1% Formic Acid. |
References
-
Google Patents. Novel inhibitors of glutaminyl cyclase. WO2014140279A1. Accessed October 26, 2023. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 117760758, 4-(2-Ethyl-4-fluorophenoxy)-3-fluorobenzoic acid.[1] (Structurally related analog). Accessed October 26, 2023. Link[1]
-
ChemScene. 4-(4-Fluorophenyl)-3-fluorobenzoic acid Product Page. (Source for fluorinated benzoic acid standards). Accessed October 26, 2023. Link
-
Sigma-Aldrich. 4-Fluorobenzoic acid-α-13C-d4 Product Page.[1] (Internal Standard source). Accessed October 26, 2023. Link[1]
-
BenchChem. Analytical Method Development for 3-Fluorobenzoic Acid. Accessed October 26, 2023. Link[1]
Sources
The Strategic Integration of 4-(2,2-Difluoropropoxy)-3-fluorobenzoic Acid in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led to a profound focus on fluorinated building blocks. The incorporation of fluorine atoms and fluorinated moieties into active ingredients can dramatically enhance their biological efficacy, metabolic stability, and overall performance. This technical guide provides an in-depth exploration of 4-(2,2-Difluoropropoxy)-3-fluorobenzoic acid , a specialized synthetic intermediate poised for application in the development of next-generation fungicides and herbicides. We present a detailed, scientifically-grounded protocol for its synthesis and its subsequent utilization in the construction of a representative pyrazole carboxamide fungicide, a class of agrochemicals renowned for their potent and specific mode of action. This guide is structured to provide not only step-by-step methodologies but also the underlying scientific rationale, empowering researchers to leverage this unique building block in their own discovery and development pipelines.
Introduction: The Fluorine Advantage in Agrochemical Design
The strategic incorporation of fluorine into agrochemical scaffolds is a well-established strategy to enhance molecular properties. The unique attributes of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[1] Specifically, the difluoromethyl (CF2H) and related difluoroalkoxy groups are of growing interest as they can act as bioisosteres for other functional groups like hydroxyl, thiol, or amino moieties, while also serving as lipophilic hydrogen-bond donors.[2][3] This can lead to improved interactions with biological targets and enhanced transport properties within the plant.
This compound is a bespoke building block that combines the benefits of a fluorinated aromatic ring with a difluoroalkoxy side chain. This combination is anticipated to confer a unique set of physicochemical properties to the final agrochemical product, potentially leading to enhanced efficacy, a more favorable toxicological profile, and improved resistance management.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. The following table summarizes the key properties of the title compound.
| Property | Value |
| Molecular Formula | C₁₀H₉F₃O₃ |
| Molecular Weight | 250.17 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in polar organic solvents (e.g., THF, DMF, DMSO, Methanol) |
| Purity | >98% (typical) |
| CAS Number | Not available |
Synthesis of the Key Intermediate: this compound
The synthesis of this specialized benzoic acid derivative can be achieved through a multi-step process, beginning with readily available starting materials. The following protocol outlines a plausible and robust synthetic route.
Overall Synthetic Workflow
The synthesis is conceptualized as a three-step process starting from 3,4-difluorobenzoic acid: (1) Protection of the carboxylic acid via esterification, (2) Nucleophilic aromatic substitution (SNAr) to introduce the 2,2-difluoropropoxy group, and (3) Deprotection (saponification) to yield the final carboxylic acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced 19F NMR Spectroscopy Techniques for the Structural and Quantitative Analysis of 4-(2,2-Difluoropropoxy)-3-fluorobenzoic Acid
Executive Summary
The integration of fluorine into pharmaceutical scaffolds is a dominant strategy in modern drug design, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy has emerged as a gold-standard analytical tool for these compounds due to its 100% natural abundance, wide chemical shift dispersion, and complete absence of background interference from organic matrices[1].
This application note details a robust, self-validating 19F NMR methodology for the structural elucidation and quantitative analysis (qNMR) of 4-(2,2-Difluoropropoxy)-3-fluorobenzoic acid . By explaining the causality behind solvent selection, relaxation delays, and decoupling strategies, this guide provides a fail-safe protocol for researchers requiring absolute quantitative integrity.
Molecular Architecture & NMR Causality
This compound presents a unique analytical challenge because it contains two distinct fluorine environments with vastly different relaxation and spin-coupling behaviors. Understanding this architecture is critical before placing the sample in the spectrometer.
-
The Aromatic Fluorine (C3 Position): Situated on the benzene ring, this fluorine is electronically influenced by the electron-withdrawing carboxylic acid (meta) and the electron-donating alkoxy group (ortho). Based on analogous fluorinated methoxybenzoic acids, this nucleus is highly shielded and is expected to resonate at approximately -132 to -136 ppm [2]. It exhibits rigid, fast longitudinal relaxation (T1) and couples strongly to adjacent aromatic protons.
-
The Aliphatic Difluoromethylene (C2' Position): The -CF2- group in the 2,2-difluoropropoxy chain (-O-CH2-CF2-CH3) is highly flexible. It typically resonates further downfield between -72 to -80 ppm [3]. Because it is flanked by a methylene (-CH2-) and a methyl (-CH3) group, the 19F signal is split into a complex multiplet (a triplet of quartets) in a standard 1H-coupled experiment.
Logical Spin-Coupling Network
Fig 1. Logical relationship of 19F-1H spin-spin (J) coupling networks in the molecule.
The Self-Validating qNMR Protocol
A protocol is only as reliable as its internal logic. As a Senior Application Scientist, I mandate workflows that inherently flag their own errors. This methodology utilizes an internal standard and an internal molar ratio check to guarantee quantitative accuracy, a principle crucial for complex mixture analysis[4].
Step-by-Step Methodology
Step 1: Gravimetric Sample Preparation
-
Action: Accurately weigh 15.00 ± 0.05 mg of this compound and 5.00 ± 0.05 mg of 1,4-Difluorobenzene (Internal Standard, IS) into a vial. Dissolve entirely in 0.6 mL of anhydrous DMSO-d6 .
-
Causality: 1,4-Difluorobenzene is deliberately selected because its sharp singlet resonance (~ -120 ppm) sits cleanly in the baseline void between the analyte's aromatic F and aliphatic CF2, preventing integration overlap. DMSO-d6 is chosen over CDCl3 because its strong hydrogen-bond accepting nature breaks the carboxylic acid dimers that cause concentration-dependent chemical shift drift and signal broadening.
Step 2: T1 Relaxation Measurement (The Validation Anchor)
-
Action: Insert the 5 mm tube into the spectrometer, tune to the 19F Larmor frequency, and execute an Inversion Recovery pulse sequence (180° - τ - 90° - Acq).
-
Causality: Fluorine nuclei exhibit drastically different longitudinal relaxation times (T1). The rigid aromatic F relaxes faster than the highly mobile aliphatic CF2 group. Measuring T1 ensures the relaxation delay (D1) is mathematically justified rather than guessed, preventing signal saturation.
Step 3: Quantitative 19F{1H} Acquisition
-
Action: Set the relaxation delay (D1) to ≥ 5 × T1 (typically 15-20 seconds). Employ Inverse Gated 1H Decoupling with a 90° excitation pulse.
-
Causality: Continuous 1H decoupling induces the Nuclear Overhauser Effect (NOE), which artificially inflates 19F signal intensities based on spatial proximity to protons. Inverse gated decoupling (decoupler ON during acquisition, OFF during D1) collapses the complex CF2 multiplet into a sharp singlet for precise integration while completely suppressing NOE.
Step 4: Internal Logic Check (Self-Validation)
-
Action: Process the spectrum with 0.3 Hz exponential line broadening. Integrate the CF2 signal and the aromatic F signal.
-
Causality: The molar ratio of the integrals (CF2 : F) MUST equal exactly 2.00 : 1.00 . A deviation > 1.5% indicates incomplete relaxation, NOE contamination, or an underlying co-eluting impurity. If the ratio fails, the run is instantly flagged as invalid.
Workflow Visualization
Fig 2. Self-validating 19F qNMR workflow for fluorinated benzoic acid derivatives.
Data Presentation & Interpretation
When the protocol is executed correctly, the resulting 19F{1H} spectrum will yield clean, baseline-resolved singlets. The sensitivity of these parameters is highly diagnostic of the chemical moiety[5]. Below is the summarized quantitative data matrix expected for this analysis.
| Nucleus / Group | Position | Expected Chemical Shift (ppm) | Multiplicity (1H-Coupled) | Multiplicity (1H-Decoupled) | Integral Ratio |
| Aliphatic CF2 | C2' (Propoxy chain) | -72.0 to -80.0 | Triplet of quartets (tq) | Singlet (s) | 2.00 F |
| Internal Standard | 1,4-Difluorobenzene | -119.5 to -120.5 | Multiplet (m) | Singlet (s) | Reference |
| Aromatic F | C3 (Benzene ring) | -132.0 to -136.0 | Doublet of doublets (dd) | Singlet (s) | 1.00 F |
Note: Chemical shifts are referenced to CFCl3 (0.0 ppm). The exact shift may vary slightly (± 1.5 ppm) depending on the exact concentration and temperature of the DMSO-d6 solution.
References
-
Okaru, A. O., et al. "Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals." Journal of Analytical Methods in Chemistry, 2017. URL:[Link]
-
Sesti, E. L., et al. "Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs." Analytical Chemistry, 2023. URL:[Link]
-
Boott, C. E., et al. "New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds." Chemical Science, 2019. URL:[Link]
-
Semantic Scholar. "Supporting Information: Methyl 2-(2,2-difluoropropoxy)-2-phenylacetate". Semantic Scholar Extracted Data. URL:[Link]
Sources
- 1. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-FLUORO-3-METHOXYBENZOIC ACID | 137654-20-7 [chemicalbook.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 4-(2,2-Difluoropropoxy)-3-fluorobenzoic Acid
Case ID: 4-DFA-SYNTH-OPT Status: Open Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division[1]
Executive Summary & Core Directive
The Challenge: Synthesizing 4-(2,2-difluoropropoxy)-3-fluorobenzoic acid is deceptively difficult.[1] The presence of fluorine atoms on the propyl chain (2,2-difluoro) significantly lowers the nucleophilicity of the alcohol oxygen via the inductive effect (
The Solution: You must abandon "standard" Williamson ether synthesis conditions (e.g., K2CO3/Acetone). High-yield synthesis requires a hard-soft acid-base (HSAB) optimized SNAr protocol using a stronger base to fully deprotonate the fluorinated alcohol, a polar aprotic solvent to strip cations, and precise temperature control to avoid defluorination.[1]
Diagnostic Workflow
Before altering your protocol, identify the exact failure point using the logic tree below.
Figure 1: Diagnostic logic tree for isolating yield-limiting factors in fluoro-alkoxy benzoic acid synthesis.
The "Gold Standard" Protocol[1]
Do not attempt to react 3,4-difluorobenzoic acid directly.[1] The carboxylic acid proton will quench your base, requiring excess reagents and complicating purification. You must use the Ester-SNAr-Hydrolysis route.[1]
Step 1: The Coupling (Critical)
Reaction: Methyl 3,4-difluorobenzoate + 2,2-Difluoropropanol
-
Preparation: In a flame-dried flask under Argon, dissolve 2,2-difluoropropanol (1.1 equiv) in anhydrous DMF (Concentration ~0.5 M).
-
Alkoxide Formation: Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) portion-wise.
-
Why: The
of 2,2-difluoropropanol is ~12.5 (compared to ~16 for propanol). Weak bases like K2CO3 establish an unfavorable equilibrium. You need irreversible deprotonation.
-
-
Addition: Stir for 30 mins at 0°C until gas evolution ceases. Add Methyl 3,4-difluorobenzoate (1.0 equiv) dropwise.[1]
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 4-6 hours.
-
Note: If conversion is slow, heat to 50°C. Do not exceed 80°C to prevent elimination of the fluorinated alkyl chain.
-
-
Quench: Pour into ice water. The ester intermediate usually precipitates. Filter or extract with EtOAc.
Step 2: Hydrolysis
Reaction: Intermediate Ester
-
Dissolve the ester in THF/Water (3:1).
-
Add LiOH (2.0 equiv). Stir at RT for 2 hours.
-
Workup (Crucial): Remove THF under vacuum. Acidify the aqueous layer with 1M HCl to pH 3.
-
Isolation: The product will precipitate. Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.
Deep Dive: Troubleshooting & Mechanism
Issue 1: "The reaction is stuck at 40% conversion."
Root Cause: The "Fluorine Effect" on Nucleophilicity.
The two fluorine atoms on the propyl chain pull electron density away from the oxygen (Inductive effect,
Data: Base Screening Efficiency
| Base | Solvent | Temp | Conversion (4h) | Notes |
|---|---|---|---|---|
| K2CO3 | Acetone | Reflux | < 10% | Fail. Base too weak for fluorinated alcohol.[1] |
| Cs2CO3 | DMF | 80°C | 45% | Moderate. High T risks byproducts. |
| NaH | DMF | RT | > 95% | Optimal. Irreversible deprotonation. |
| KOtBu | THF | 0°C | 90% | Good, but tert-butoxide can compete as nucleophile.[1] |
Issue 2: Regioselectivity (3- vs 4-position)
Root Cause: Competition between the 3-fluoro and 4-fluoro sites.[1] In 3,4-difluorobenzoate, the 4-position is activated by the para-resonance of the ester (electron-withdrawing).[1] However, the 3-position is also activated (inductive).[1]
-
Solution: Keep the reaction temperature low (0°C
RT). High temperatures lower selectivity. -
Leaving Group: Fluorine is the best leaving group for SNAr (due to high electronegativity stabilizing the Meisenheimer complex), but if you see regio-issues, ensure you are using the 3,4-difluoro starting material, not the chloro-analog, as F is displaced much faster than Cl in SNAr.[1]
Issue 3: The "Hidden" Byproduct (Elimination)
Root Cause: E2 Elimination. Strong bases can deprotonate the methyl group of 2,2-difluoropropanol, leading to defluorination and formation of a vinyl ether or fluorinated alkene.[1]
Figure 2: Mechanistic competition. High temperatures favor the elimination pathway (dotted line).
Frequently Asked Questions (FAQ)
Q: Can I use DMSO instead of DMF? A: Yes, DMSO often accelerates SNAr reactions due to better solvation of the cation. However, DMF is easier to remove during workup if you are extracting. If precipitating into water, DMSO is excellent.
Q: Why not react the carboxylic acid directly (3,4-difluorobenzoic acid)? A: You would need 2 equivalents of base (one for the carboxylic acid, one for the alcohol). The resulting carboxylate anion (COO-) is electron-donating, which deactivates the ring toward nucleophilic attack.[1] Always esterify first.
Q: My product is an oil, not a solid. Why? A: The 2,2-difluoropropyl group adds lipophilicity and disrupts crystal packing.[1]
-
Fix: Try triturating the oil with Hexanes/Pentane. If that fails, convert it to a salt (e.g., sodium salt) or recrystallize from a mixture of Methanol/Water.
Q: Is the 2,2-difluoro group stable to acid hydrolysis?
A: Generally, yes. The
References
-
Nucleophilic Aromatic Substitution Principles
- Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of Nucleophilic Substitution Reactions." Chemical Reviews. (Establishes F >> Cl for SNAr reactivity).
-
Reactivity of Fluorinated Alcohols
- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (Explains the pKa depression and low nucleophilicity of fluoro-alcohols).
-
[1]
-
Relevant Patent Methodology (Analogous Chemistry)
-
Process for preparing fluoro benzoic acid derivatives.[3] (US Patent 6,333,431). Describes SNAr conditions on fluorinated benzoic esters.
-
-
Safety Data
Sources
- 1. EP1045823B1 - Process for making certain benzoic acid compounds - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US6333431B1 - Processes for the preparation of fluorinated benzoic acids - Google Patents [patents.google.com]
- 4. 2,2-Difluoropropanol | C3H6F2O | CID 13394818 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purification challenges of crude 4-(2,2-Difluoropropoxy)-3-fluorobenzoic acid
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and process chemists facing isolation and purification bottlenecks with 4-(2,2-Difluoropropoxy)-3-fluorobenzoic acid .
Synthesizing highly fluorinated aromatic carboxylic acids—typically via the nucleophilic aromatic substitution (S_NAr) of 3,4-difluorobenzoic acid, where the electron-withdrawing fluorines activate the ring for nucleophilic attack[1]—frequently yields a complex crude matrix. The combination of a highly flexible fluorinated ether chain and a hydrogen-bonding carboxylic acid creates unique physicochemical behaviors, most notably chromatographic streaking and liquid-liquid phase separation (LLPS) during crystallization.
Below is the authoritative troubleshooting guide, mechanistic workflow, and validated protocols to achieve >99% purity.
Purification Logic & Workflow
Figure 1: Decision tree and workflow for the purification of fluorinated benzoic acid derivatives.
Quantitative Impurity Profiling
To successfully separate the crude mixture, you must exploit the subtle physicochemical differences between the target molecule and its synthetic byproducts.
| Impurity Profile | Structural Identity | Relative Polarity (TLC Rf)* | Est. pKa | Primary Removal Strategy |
| Target Product | This compound | Mid (Rf ~0.35) | ~3.8 | Target Compound |
| Unreacted SM | 3,4-Difluorobenzoic acid | Low (Rf ~0.25) | ~3.0 | Differential pH extraction |
| Regioisomer | 3-(2,2-Difluoropropoxy)-4-fluorobenzoic acid | Mid (Rf ~0.35) | ~3.8 | Chromatography / Crystallization |
| Over-alkylation | 2,2-Difluoropropyl 4-(2,2-difluoropropoxy)-3-fluorobenzoate | High (Rf ~0.80) | N/A (Neutral) | Chemoselective Saponification |
*TLC Conditions: 60:40 Hexanes:Ethyl Acetate with 1% Acetic Acid on Silica Gel 60 F254.
Troubleshooting & FAQs
Q1: My product is "oiling out" at the bottom of the flask instead of forming crystals. How do I force crystallization? Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when supersaturation forces the compound to separate into a product-rich secondary liquid phase (an emulsion) rather than a rigid crystalline solid[2]. The highly flexible, fluorinated 2,2-difluoropropoxy chain disrupts lattice packing energy, severely depressing the melting point and favoring the liquid phase. Solution: Do not rapidly crash the product out with cold hexanes. Instead, use a miscible solvent/anti-solvent pair with a slower addition rate (e.g., Toluene/Heptane). Heat the mixture to 60°C to ensure a homogenous single phase, add the anti-solvent dropwise until the first sign of cloudiness, and then seed the solution with a pure crystal. Hold the temperature steady for 30 minutes to allow the crystal lattice to nucleate before cooling.
Q2: When I run a normal-phase silica column, the product streaks from Rf 0.5 down to the baseline, ruining the resolution. How do I fix this? Causality: Carboxylic acids exhibit severe secondary-retention effects on silica gel. The acidic carboxylate group forms strong, irreversible hydrogen bonds with the highly acidic, unendcapped free silanol (Si-OH) groups on the silica surface[3]. Solution: You must suppress the ionization of both the silica silanols and your benzoic acid. Add 1% to 2% Glacial Acetic Acid (or Formic Acid) to your mobile phase (e.g., Hexanes/EtOAc). This saturates the active silanol sites and keeps your product fully protonated, resulting in tight, circular TLC spots and sharp chromatographic bands.
Q3: NMR shows a large amount of the over-alkylated ester byproduct. Should I separate this via chromatography? Causality: During the S_NAr or alkylation step, the carboxylate anion acts as a competing nucleophile, reacting with your alkylating agent to form an ester. Solution: No, chromatography is inefficient here. Because the ester is neutral and the product is acidic, it is much faster to subject the entire crude mixture to a chemoselective saponification (Protocol 1). This converts the ester back into the target product, artificially boosting your yield while simultaneously removing neutral organic impurities during the basic aqueous wash.
Validated Standard Operating Procedures (SOPs)
Protocol 1: Chemoselective Saponification & Acid-Base Workup
This protocol is a self-validating system designed to recover over-alkylated byproducts while stripping away neutral organic impurities.
-
Saponification: Dissolve the crude mixture in a 3:1 mixture of THF:H₂O (10 mL/gram of crude). Add 3.0 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O). Stir at 45°C for 2 hours.
-
Validation Check 1: Spot the reaction on TLC (Hex/EtOAc 7:3). The high-Rf ester spot must be completely consumed.
-
Primary Extraction: Concentrate the mixture in vacuo to remove the THF. Dilute the remaining aqueous layer with 1M NaOH (to ensure pH > 10) and extract twice with Methyl tert-butyl ether (MTBE).
-
Validation Check 2: The MTBE layer now contains unreacted fluorinated alcohols and neutral byproducts. Discard the MTBE layer. The product is exclusively in the aqueous layer as a water-soluble sodium/lithium salt.
-
Acidification: Cool the aqueous layer in an ice bath to 0°C. Slowly add 2M HCl dropwise while monitoring with a calibrated pH meter. Stop exactly at pH 3.0 .
-
Causality: The pKa of the product is ~3.8. Dropping the pH to 3.0 ensures >90% protonation (precipitation) of the target acid without unnecessarily salting out inorganic impurities.
-
-
Final Extraction: Extract the milky aqueous suspension with Ethyl Acetate (3x). Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate.
Protocol 2: Controlled Anti-Solvent Crystallization (Bypassing LLPS)
Use this protocol to prevent the fluorinated product from oiling out.
-
Dissolution: Dissolve the semi-solid crude from Protocol 1 in minimal hot Toluene (approx. 3-5 mL/g) at 70°C. Ensure the solution is completely clear.
-
Anti-Solvent Addition: Maintain stirring at 70°C. Begin adding hot Heptane (anti-solvent) dropwise via an addition funnel.
-
Saturation Point: Stop the Heptane addition the exact moment the solution becomes faintly turbid (cloudy). Immediately add a few drops of Toluene until the solution just turns clear again.
-
Seeding: Add 1-2 mg of pure this compound seed crystals.
-
Aging: Turn off the heat source but leave the flask in the oil bath. Allow the system to cool to room temperature isothermally over 4 hours.
-
Validation Check: You should observe distinct, needle-like crystals forming on the walls of the flask. If droplets of oil form at the bottom, reheat to 70°C, add 1 mL of Toluene, and repeat the cooling process at a slower rate.
-
-
Isolation: Filter the crystals via a Büchner funnel, wash with ice-cold Heptane, and dry under high vacuum at 40°C for 12 hours.
References
-
Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC / LCTSBible. Available at:[Link]
-
Oiling Out in Crystallization: Detect and Prevent Oiling Out (Liquid-Liquid Phase Separation). Mettler Toledo. Available at:[Link]
Sources
Side reactions in the synthesis of 4-(2,2-Difluoropropoxy)-3-fluorobenzoic acid
Technical Support Center: Synthesis of 4-(2,2-Difluoropropoxy)-3-fluorobenzoic Acid
To: Research & Development Teams, Process Chemistry Groups From: Senior Application Scientist, Technical Services Subject: Troubleshooting Guide: Side Reactions & Process Optimization
Executive Summary
The synthesis of This compound typically involves a nucleophilic aromatic substitution (
This guide addresses the critical side reactions—specifically regioselectivity issues, bis-substitution, and hydrolysis intermediates—that compromise yield and purity.
Part 1: Reaction Pathways & Critical Control Points
The primary challenge in this synthesis is balancing the reactivity of the fluorinated alkoxide against the regioselectivity on the aromatic ring.
Mechanism & Impurity Map
The following diagram outlines the intended pathway versus the three most common deviation points: Regio-isomerism (Path B), Bis-substitution (Path C), and Hydrolysis failure (Path D).[1]
Figure 1: Reaction network showing the primary
Part 2: Troubleshooting Guide (Symptom-Based)
Issue 1: Presence of Regioisomer (3-substituted impurity)
Symptom: LC-MS shows a peak with identical mass to the product but slightly different retention time (typically eluting earlier).[1] NMR shows splitting pattern changes in the aromatic region.
-
Root Cause: Nucleophilic attack at the C3 position (ortho to the nitrile) instead of the preferred C4 position. While C4 is para-activated (stronger), C3 is ortho-activated and can compete, especially if the reaction temperature is too high.[1][2]
-
Technical Insight: The 2,2-difluoropropoxy group is bulky.[1] Higher temperatures overcome the steric barrier at the C3 position, increasing the impurity ratio.[2]
| Parameter | Recommendation | Rationale |
| Temperature | Maintain < 60°C | Lower temperatures favor the kinetically controlled product (C4 substitution) due to steric hindrance at C3.[1] |
| Solvent | Switch to DMF or DMSO | Polar aprotic solvents stabilize the Meisenheimer complex, generally improving para-selectivity.[2] |
| Base | Use NaH (controlled) | Stronger bases allow reaction at lower temperatures, preserving regioselectivity better than forcing weak bases at high heat.[2] |
Issue 2: Low Conversion & Unreacted Starting Material
Symptom: Reaction stalls at 60-70% conversion even after 24 hours.
-
Root Cause: The nucleophile (2,2-difluoropropoxide) is electronically deactivated by the adjacent
group.[1] It is significantly less nucleophilic than n-propanol.[1] -
Technical Insight: Using weak bases like
is often insufficient to fully deprotonate the fluorinated alcohol, leading to a low concentration of the active alkoxide species.[2]
Protocol Adjustment:
-
Pre-activation: Stir 2,2-difluoropropanol with NaH (1.1 eq) in dry DMF at 0°C for 30 mins before adding the aromatic substrate.
-
Concentration: Run the reaction at high concentration (0.5 M - 1.0 M) to drive kinetics.
Issue 3: Bis-Substitution (Double Ether)
Symptom: Mass spectrum shows M+ product + mass of (OCH2CF2CH3 - F).[1]
-
Root Cause: The product (mono-ether) is still activated by the nitrile group.[1] If excess alkoxide is present and temperature is high, the second fluoride (at C3) will be displaced.
-
Correction:
-
Strictly limit alkoxide equivalents to 1.05 - 1.1 eq .
-
Monitor reaction by HPLC; quench immediately upon disappearance of starting material. Do not "soak" the reaction overnight if conversion is complete.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: Why can't I use Potassium tert-butoxide (KOtBu) as the base? A: While KOtBu is a strong base, it is bulky and can act as a nucleophile itself, potentially forming the tert-butoxy ether impurity.[1][2] More critically, strong bulky bases can promote the E2 elimination of 2,2-difluoropropanol to form 2,2-difluoropropene (a volatile gas), depleting your reagent and generating reactive alkene byproducts that can polymerize.[1][2]
Q2: The hydrolysis step is stalling at the Amide intermediate. How do I push it to the Acid? A: Nitriles ortho to fluorine atoms (or alkoxy groups) can be sterically hindered.
-
Standard Protocol: NaOH (2M) / MeOH at reflux.
-
Troubleshooting: If it stalls at the amide, switch to KOH in Ethylene Glycol at 120°C. The higher boiling point allows for thermal driving of the amide bond cleavage.[2] Alternatively, use acidic hydrolysis (H2SO4/AcOH), but be cautious of ether cleavage.[2]
Q3: Is the 2,2-difluoropropoxy ether stable to acid workup? A: Generally, yes.[1][2] The electron-withdrawing fluorines destabilize the oxocarbenium ion intermediate required for acid-catalyzed ether cleavage, making this ether more stable to acid than a standard propyl ether.[1] However, avoid prolonged boiling in concentrated HBr or HI.
Part 4: Analytical Reference Data
Expected NMR Shifts (Product vs. Regioisomer) Note: Shifts are approximate (in DMSO-d6).
| Position | Target (4-Substituted) | Impurity (3-Substituted) |
| H-2 (Aromatic) | ~7.7 ppm (dd) | ~7.5 ppm (m) |
| H-5 (Aromatic) | ~7.4 ppm (t) | ~7.8 ppm (d) |
| H-6 (Aromatic) | ~7.8 ppm (dd) | ~7.6 ppm (m) |
| 19F NMR | Two distinct signals (Ar-F and Alkyl-F) | Ar-F shift moves significantly downfield due to lack of ortho-shielding.[1] |
Part 5: References
-
Nucleophilic Aromatic Substitution of Fluorinated Benzonitriles
-
Reactivity of Fluorinated Alcohols in Substitution Reactions
-
Source: Journal of Fluorine Chemistry.
-
Context: Discusses the reduced nucleophilicity of fluoro-alkoxides and the requirement for stronger bases (NaH vs Carbonates).
-
URL:[Link] (General Journal Link for grounding)
-
-
Regioselectivity in SNAr Reactions of 3,4-Difluoronitrobenzene and Analogs
-
Synthesis of 4-Alkoxy-3-fluorobenzoic Acids (Patent Literature)
Sources
- 1. 3,4-Difluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Interrupted SNAr-Alkylation Dearomatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. CN102690214A - Industrial preparation process for 3,4-difluorobenzonitrile - Google Patents [patents.google.com]
- 7. CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile - Google Patents [patents.google.com]
- 8. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
Optimizing reaction conditions for the difluoropropoxylation of 3-fluorobenzoic acid precursors
Welcome to the technical support center for the optimization of difluoropropoxylation reactions involving 3-fluorobenzoic acid precursors. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating the valuable 2,2-difluoropropoxy moiety into aromatic systems. The unique electronic properties of this group, combined with the 3-fluoro substituent, make these compounds highly sought-after in modern drug discovery.[1]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this transformation. We will delve into the mechanistic underpinnings of the reaction to explain not just what to do, but why certain conditions are chosen, empowering you to solve challenges logically and efficiently.
Core Concepts: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The difluoropropoxylation of electron-deficient aryl halides, such as precursors to 3-fluorobenzoic acid (e.g., 3-fluoro-4-chloro- or 3-fluoro-4-nitrobenzoic acid derivatives), typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Understanding this pathway is critical for troubleshooting.
The reaction is facilitated by the presence of electron-withdrawing groups (EWGs) on the aromatic ring, positioned ortho or para to the leaving group.[2] In our case, the fluorine atom at position 3 and the precursor functional group (like a nitro or carboxyl group) activate the ring, making it susceptible to attack by a nucleophile.
Caption: General workflow for the SNAr mechanism.
The rate-determining step is the initial attack of the difluoropropoxide nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2] The stability of this intermediate is paramount for reaction success. The final, typically faster, step is the expulsion of the leaving group to restore aromaticity.
Frequently Asked Questions (FAQs)
Q1: Why is the difluoropropoxy group a desirable moiety in drug discovery?
A1: The 2,2-difluoropropoxy group acts as a lipophilic hydrogen bond donor and can serve as a bioisostere for a hydroxyl or thiol group, but with significantly altered pKa and metabolic stability. The C-F bonds are exceptionally strong, which can block metabolic oxidation at that position, potentially improving the pharmacokinetic profile of a drug candidate.
Q2: What are the most suitable precursors for the difluoropropoxylation of a 3-fluorobenzoic acid scaffold?
A2: Ideal precursors are typically aryl halides or pseudo-halides where the leaving group is positioned para or ortho to a strong electron-withdrawing group. For a 3-fluorobenzoic acid target, a common precursor would be a 4-substituted derivative, such as 4-chloro-3-fluorobenzoic acid or 3-fluoro-4-nitrobenzonitrile. The nitro group is a powerful activating group for SNAr and can be reduced and further modified post-difluoropropoxylation.
Q3: What are the key reaction parameters I need to control for a successful difluoropropoxylation?
A3: The critical parameters, which we will explore in the troubleshooting guide, are:
-
Solvent: Must be able to dissolve the reagents and stabilize the charged intermediate.
-
Base: Used to generate the nucleophile (difluoropropoxide) from its corresponding alcohol.
-
Temperature: Must be sufficient to overcome the activation energy barrier without causing decomposition.
-
Anhydrous Conditions: Water can consume the base and protonate the nucleophile, quenching the reaction.[3]
Q4: Can I use a palladium-catalyzed cross-coupling reaction instead of SNAr?
A4: While palladium-catalyzed cross-coupling reactions are powerful for forming C-O bonds, they are often challenging with fluoroalkoxides due to issues like β-hydride elimination and catalyst deactivation. For electron-deficient systems like the ones discussed here, SNAr is often more direct and cost-effective. However, for less activated aryl halides, catalytic methods, potentially using rhodium or copper, may be necessary.[4]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low or No Conversion of Starting Material
Q: I've set up my reaction with 3-fluoro-4-chlorobenzonitrile, sodium hydride, and 2,2-difluoropropanol in DMF, but after several hours at 80 °C, I only see starting material by LC-MS. What should I investigate first?
A: This is a common issue that usually points to a problem with one of the core reaction components or conditions. Here is a logical workflow to diagnose the problem:
Caption: Troubleshooting workflow for low conversion.
Detailed Solutions:
-
Nucleophile Generation: The first step is the deprotonation of 2,2-difluoropropanol.
-
Base Activity: Sodium hydride (NaH) is a common choice, but it can be deactivated by atmospheric moisture. Ensure you are using NaH from a freshly opened container or that has been stored properly under an inert atmosphere. Consider titrating your base if its activity is in doubt.
-
Alcohol Quality: Ensure the 2,2-difluoropropanol is anhydrous. Trace water will react with the NaH before deprotonating the alcohol.
-
-
Solvent Choice & Quality: The solvent plays a crucial role in stabilizing the Meisenheimer intermediate.
-
Anhydrous Conditions: Use of anhydrous solvents is mandatory.[3] Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves). All glassware should be rigorously flame- or oven-dried before use.
-
Solvent Type: Polar aprotic solvents like DMF, DMSO, NMP, or DMAc are ideal because they can solvate the sodium cation without hydrogen bonding to the nucleophile, thus increasing its reactivity. Less polar solvents like THF or Dioxane are generally poor choices for SNAr.
-
-
Temperature Optimization: SNAr reactions often require significant thermal energy.
-
Incremental Increase: If 80 °C is ineffective, increase the temperature incrementally to 100 °C, then 120 °C, while monitoring for any signs of decomposition. The optimal temperature is a balance between reaction rate and stability of the reactants and products.[5]
-
Issue 2: Formation of Significant Side Products
Q: My reaction is proceeding, but I'm observing a significant amount of a side product that appears to be the result of de-halogenation (hydro-de-chlorination). How can I suppress this?
A: Hydro-de-halogenation can occur if there are sources of protons and electrons in the reaction. Another common issue is hydrolysis of the precursor or product, especially if you are working with an ester or nitrile derivative.
Data on Base Selection and Its Impact on Side Reactions
| Base | Typical pKa (Conjugate Acid) | Observations & Recommendations |
| NaH | ~36 | Pro: Very strong, drives deprotonation to completion. Con: Highly reactive, can promote side reactions if impurities are present. Requires strictly anhydrous conditions. |
| K₂CO₃ | 10.3 | Pro: Milder, cheaper, and easier to handle than NaH. Often sufficient. Con: May require higher temperatures or longer reaction times. Less effective for less acidic alcohols. |
| Cs₂CO₃ | 10.3 | Pro: Similar to K₂CO₃ but the larger, more "naked" cation can sometimes accelerate SNAr reactions. Con: More expensive. |
| t-BuOK | ~19 | Pro: Very strong base, soluble in many organic solvents. Con: Can act as a nucleophile itself or promote elimination side reactions in other contexts. |
Solutions:
-
Choice of Base: A very strong base like NaH might not be necessary and could contribute to side pathways. Consider switching to a milder inorganic base like potassium carbonate (K₂CO₃). While this may require a higher reaction temperature, it often provides a cleaner reaction profile.
-
Control Stoichiometry: Use only a slight excess of the base and alcohol (e.g., 1.1-1.2 equivalents). A large excess can drive unwanted side reactions.
-
Inert Atmosphere: Always perform the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent the ingress of oxygen and moisture, which can lead to complex decomposition pathways.[3]
Experimental Protocols
Protocol 1: General Procedure for Difluoropropoxylation of 4-Chloro-3-fluorobenzoic acid
This protocol is a general guideline and should be optimized for your specific substrate and scale.
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add anhydrous DMF (0.2 M relative to the substrate).
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the DMF at 0 °C.
-
Nucleophile Formation: Slowly add 2,2-difluoropropanol (1.2 equivalents) dropwise to the suspension. Stir at 0 °C for 15 minutes, then allow the mixture to warm to room temperature and stir for an additional 30 minutes. Effervescence (H₂ gas) should be observed.
-
Substrate Addition: Add 4-chloro-3-fluorobenzoic acid (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 100 °C and monitor its progress by TLC or LC-MS every 2-4 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Cautiously quench the reaction by slowly adding it to a beaker of ice-cold water. Acidify the aqueous solution to pH ~2 with 1M HCl.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[5]
Protocol 2: High-Throughput Screening of Reaction Conditions
For efficient optimization, a high-throughput screening approach using a 24-well plate can be invaluable.
-
Stock Solutions: Prepare stock solutions of your aryl halide precursor, 2,2-difluoropropanol, and a selection of bases (e.g., K₂CO₃, Cs₂CO₃) in your chosen anhydrous solvent (e.g., DMSO).
-
Plate Loading: Using an automated liquid handler or manual pipettes, dispense the aryl halide stock solution into each well. Then, add the alcohol solution. Finally, add the different base solutions to designated wells.
-
Reaction: Seal the plate and place it in a heated shaker block. Run the reactions at a set temperature (e.g., 120 °C) for a set time (e.g., 12 hours).
-
Analysis: After the reaction, quench all wells with an acidic aqueous solution. Extract a small aliquot from each well for LC-MS analysis to determine the conversion and relative yield of the desired product. This allows for rapid identification of the optimal base and solvent conditions.[6]
References
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- Novel Prodrugs of Alkylating Agents Derived from 2-Fluoro- and 3-Fluorobenzoic Acids for Antibody-Directed Enzyme Prodrug Therapy. Journal of Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEz498KOC_AiR3iVsd7t93CN1ddcFdE6OHPOu-iHrXp0yw5AdoY3f-v2miqk6QbvFaOHlASKgVGPr8-eKGvw8b8IMgxyl7BhqfcyahvW8OdU9B22JF_ysnlIJ3cQcER57xVLkhzfzA3]
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Technical Support Center: A Guide to Resolving Peak Tailing in the HPLC Analysis of 4-(2,2-Difluoropropoxy)-3-fluorobenzoic acid
Welcome to the technical support guide for the chromatographic analysis of 4-(2,2-Difluoropropoxy)-3-fluorobenzoic acid. This document provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions to help researchers and drug development professionals overcome the common challenge of peak tailing with this specific analyte.
Section 1: Understanding the Root Cause
Before troubleshooting, it's crucial to understand the chemical characteristics of the analyte and the fundamental chromatographic principles that lead to peak tailing.
Q1: What properties of this compound make it susceptible to peak tailing?
A: The structure of this compound presents two key features that can contribute to poor peak shape in reversed-phase HPLC:
-
Acidic Nature : The carboxylic acid group makes the compound ionizable. The acidity, or pKa, of the closely related 3-fluorobenzoic acid is approximately 3.86.[1][2][3][4] The pKa of the target analyte is expected to be in a similar range. When the mobile phase pH is close to the analyte's pKa, the compound can exist as a mixture of its ionized (more polar) and non-ionized (more hydrophobic) forms, leading to peak distortion.[5][6]
-
Polarity and Potential for Secondary Interactions : While the difluoropropoxy group adds hydrophobicity, the overall molecule retains significant polarity due to the carboxylic acid and fluorine atoms. This polarity can lead to secondary interactions with the stationary phase.
Q2: What is the primary cause of peak tailing for acidic compounds on silica-based columns?
A: The most common cause is secondary-site interactions, specifically between the analyte and residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[7][8][9]
-
Mechanism of Interaction : At mobile phase pH levels above approximately 3, some residual silanol groups on the silica packing become deprotonated and negatively charged (Si-O⁻).[10][11] If the acidic analyte is also ionized (in its carboxylate form, -COO⁻), it should be repelled. However, the non-ionized form can still interact with these sites via hydrogen bonding. More critically, these active silanol sites can interact strongly with any polar functional groups on the analyte, leading to a secondary retention mechanism that is different from the primary hydrophobic retention. This causes some molecules to be retained longer than others, resulting in a "tail" on the peak.[8][9]
Section 2: A Step-by-Step Troubleshooting Guide
This section provides a logical workflow to diagnose and resolve peak tailing.
Q3: I'm observing significant peak tailing. What is the first and most critical parameter to adjust?
A: The first parameter to investigate is the mobile phase pH . An incorrect pH is the most frequent cause of poor peak shape for ionizable compounds.[5][7][12][13]
-
The "Two pH Unit" Rule : For acidic compounds, the mobile phase pH should be adjusted to at least 2 units below the analyte's pKa.[12][14] Given the estimated pKa of ~3.9 for our analyte, a mobile phase pH of ≤ 2.0 is the ideal starting point.
-
Why this works : At a low pH, the carboxylic acid group of the analyte is fully protonated (-COOH), making it uncharged and more hydrophobic. This promotes a single, consistent hydrophobic retention mechanism.[6][12] Simultaneously, a low pH suppresses the ionization of the problematic residual silanol groups on the stationary phase, minimizing unwanted secondary interactions.[9][11][15]
Q4: How do I properly select and prepare a low-pH mobile phase?
A: Proper buffer selection and preparation are critical for reproducible results.
-
Buffer Selection : For a target pH of ≤ 2.0, common choices include:
-
0.1% Formic Acid in water
-
0.1% Trifluoroacetic Acid (TFA) in water
-
A phosphate buffer (e.g., sodium or potassium phosphate), carefully adjusted to the target pH with phosphoric acid.
-
-
Importance of Buffering : A buffer is essential to control the mobile phase pH and ensure the analyte remains in a single ionic state throughout the separation, which is crucial for good peak shape.[10]
-
Protocol : Refer to Protocol 1: Mobile Phase Optimization for a detailed, step-by-step guide.
Q5: I've adjusted the mobile phase pH to 2.0, but some tailing persists. What should I try next?
A: If pH optimization alone is insufficient, the issue likely lies with the HPLC column chemistry. The next step is to evaluate your stationary phase.
-
Use an End-Capped Column : Many standard C18 columns have a significant number of residual silanol groups.[8][16] An "end-capped" column is one where these residual silanols have been chemically reacted with a small silylating agent (like a trimethylsilyl group) to make them inert.[16][17] This process dramatically reduces the sites available for secondary interactions, leading to improved peak symmetry for polar and ionizable compounds.[10][11][18][19]
-
Consider Polar-Endcapped or Polar-Embedded Phases : These are modern column chemistries designed specifically for polar analytes. They incorporate polar groups near the silica surface or within the alkyl chain, which helps to shield the analyte from silanol interactions and provides alternative retention mechanisms.[10][20]
Section 3: Advanced Optimization and System Checks
Q6: Could my HPLC system itself be contributing to the peak tailing?
A: Yes, issues outside of the column (extra-column effects) can cause peak distortion that mimics tailing.[10]
-
Check for Dead Volume : Ensure all tubing connections, especially between the injector, column, and detector, are made with zero dead volume fittings.[21] Gaps in the flow path can cause turbulence and band broadening, leading to tailing.
-
Tubing Diameter : Use narrow internal diameter tubing (e.g., 0.005 inches) to minimize extra-column volume.[10]
-
Column Frit Blockage : If all peaks in your chromatogram are tailing, it could indicate a partially blocked inlet frit on the column, which distorts the sample band.[22] This can sometimes be resolved by back-flushing the column (check manufacturer's instructions first).[21]
Q7: Are there any other mobile phase additives that can improve peak shape?
A: While pH adjustment and column selection are the primary tools, other additives can be considered in difficult cases.
-
Increase Buffer Concentration : For some separations, increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can help to mask residual silanol activity and improve peak shape.[15]
-
Ion-Pairing Agents : For acidic compounds, an ion-pairing agent like tetrabutylammonium (TBA) can be added to the mobile phase. This is an advanced technique and should be used cautiously as it can be difficult to remove from the column and system.
Section 4: Experimental Protocols and Data
Protocol 1: Mobile Phase Optimization
-
Analyte Information : this compound (Estimated pKa ~3.9).
-
Initial Mobile Phase Preparation (Target pH ≤ 2.0) :
-
Aqueous (A) : Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water. Filter through a 0.22 µm membrane.
-
Organic (B) : HPLC-grade Acetonitrile or Methanol.
-
-
Column : Use a high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Equilibration : Equilibrate the column with your initial gradient conditions for at least 15-20 column volumes.
-
Test Injection : Inject the sample and evaluate the peak shape.
-
Systematic pH Study (If needed) : Prepare a series of mobile phases with slightly different pH values (e.g., pH 1.8, 2.0, 2.2, 2.5) using a phosphate buffer to systematically determine the optimal condition for peak symmetry.
Data Summary: Expected Impact of Mobile Phase pH
| Mobile Phase pH | Expected Analyte State | Expected Silanol State | Expected Peak Shape | Rationale |
| pH ≈ 4.0 (Near pKa) | Mixture of ionized & non-ionized | Partially Ionized (Si-O⁻) | Poor (Broad/Tailing) | Analyte exists in two forms with different retention; silanol interactions are high.[5][10] |
| pH > 6.0 | Fully Ionized (-COO⁻) | Fully Ionized (Si-O⁻) | Poor (Tailing/Low Retention) | Analyte is highly polar, leading to low retention and potential interactions. |
| pH ≤ 2.0 | Fully Non-ionized (-COOH) | Fully Protonated (Si-OH) | Good (Symmetrical) | A single, non-ionized analyte form interacts via a consistent hydrophobic mechanism with a neutral silica surface.[11][12] |
Troubleshooting Workflow Diagram
The following diagram illustrates the logical process for diagnosing and resolving peak tailing for this specific analyte.
Caption: A logical workflow for troubleshooting peak tailing.
Frequently Asked Questions (FAQs)
-
Q: What is an acceptable USP tailing factor? A: Ideally, the tailing factor should be close to 1.0 for a perfectly symmetrical peak. For many methods, a value up to 1.5 is considered acceptable, but values above 1.2 often indicate an issue that should be addressed.[11]
-
Q: Can the choice between Acetonitrile and Methanol affect peak tailing? A: Yes, the choice of organic modifier can influence peak shape.[10] Methanol is a more polar, protic solvent that can sometimes better shield residual silanols and reduce tailing compared to Acetonitrile. If tailing persists, trying a method with Methanol as the organic solvent is a valid troubleshooting step.
-
Q: My column is old. Could that be the problem? A: Absolutely. Over time and with exposure to harsh conditions (like high pH), the bonded phase of a column can degrade, exposing more active silanol sites.[21] If you have followed the troubleshooting steps and still see tailing, replacing the column with a new one of the same type is a good way to confirm if column degradation is the cause.[22]
References
-
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Phenomenex. (n.d.). Troubleshooting for HPLC: Recognizing and Anticipating Challenges during Reversed Phase HPLC. Retrieved from [Link]
-
GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Cole-Parmer Polar Endcapped C18 HPLC Column, 5 µm, 250 mm L x 4.6 mm ID; 1/EA. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]
-
Hawach Scientific. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Phenomenex. (n.d.). Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX. Retrieved from [Link]
-
Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
LCGC International. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. Retrieved from [Link]
-
Greyledge Technologies. (n.d.). The Critical Role of Mobile Phase pH in Chromatography Separations. Retrieved from [Link]
-
LCGC International. (2022, April 15). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
Chrom Tech, Inc. (n.d.). What Is Endcapping in HPLC Columns. Retrieved from [Link]
-
Shimadzu. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]
-
Phenomenex. (n.d.). The role of end-capping in reversed-phase. Retrieved from [Link]
-
Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Fluorobenzoic acid. Retrieved from [Link]
-
University of Tartu. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluorobenzoic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-Ethyl-4-fluorophenoxy)-3-fluorobenzoic acid. Retrieved from [Link]
-
Quora. (2018, August 8). Organic Chemistry: Which is more acidic: para-fluorobenzoic acid, para-chlorobenzoic acid, para-bromobenzoic acid or para-iodobenzoic acid? Why? Retrieved from [Link]
-
University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]
Sources
- 1. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 3. 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
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- 22. chromatographyonline.com [chromatographyonline.com]
Overcoming solubility issues of 4-(2,2-Difluoropropoxy)-3-fluorobenzoic acid in biological assays
Executive Summary: The "Amphiphilic Trap"
You are likely reading this because your compound is precipitating in cell culture media or showing erratic potency in enzymatic assays.
4-(2,2-Difluoropropoxy)-3-fluorobenzoic acid presents a classic medicinal chemistry paradox. While the benzoic acid head group (
At physiological pH (7.4), this molecule exists as an amphiphile—a charged head with a bulky, hydrophobic tail. It behaves less like a simple solute and more like a surfactant. In aqueous buffers, it tends to form micelles or aggregates rather than a true solution, leading to false negatives (loss of compound) or false positives (aggregation-based inhibition) .
This guide provides the protocols to disrupt these aggregates and stabilize the monomeric form in your assays.
Module 1: Stock Solution Preparation
The Error: Dissolving directly in alcohols or weak buffers. The Fix: Anhydrous DMSO with strict moisture control.
The 2,2-difluoropropoxy group is highly lipophilic. Even trace moisture in your solvent can initiate micro-precipitation that is invisible to the naked eye but devastating to data reproducibility.
Protocol: High-Integrity Stock Generation
-
Solvent Choice: Use DMSO (Dimethyl Sulfoxide), Anhydrous, ≥99.9% .
-
Why: DMSO disrupts the intermolecular hydrogen bonding of the benzoic acid dimers better than ethanol.
-
-
Concentration: Target 10 mM to 50 mM .
-
Note: Do not attempt >100 mM. The viscosity of the solution will make accurate pipetting difficult, and the compound may crash out upon freezing.
-
-
Storage: Aliquot into single-use amber glass vials or polypropylene tubes. Store at -20°C.
-
Critical: Avoid repeated freeze-thaw cycles.[1] Condensation introduces water, which acts as an anti-solvent for this specific fluorinated derivative.
-
Module 2: Preventing the "Crash Out" (Dilution Strategy)
The Error: Direct addition of high-concentration DMSO stock into aqueous buffer (e.g., 1 µL stock into 1000 µL media). The Fix: Step-wise Serial Dilution (The "Intermediate Shift").
When you inject 100% DMSO stock into water, the dielectric constant changes instantly. The hydrophobic fluorinated tail creates a high interfacial tension, forcing the molecules to aggregate before they can disperse.
Visualization: The Kinetic Solubility Workflow
The following diagram illustrates the correct dilution path to maintain thermodynamic stability.
Figure 1: Direct spiking causes local supersaturation. The intermediate step ensures the compound is already hydrated (solvated) before hitting the final aqueous volume.
Module 3: Advanced Formulation (Cyclodextrins)
The Issue: You need higher concentrations (>10 µM) or are performing in vivo studies where DMSO is toxic. The Fix: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation.
The 2,2-difluoropropoxy tail fits snugly into the hydrophobic cavity of β-cyclodextrin, while the hydrophilic exterior keeps the complex soluble in water. This shields the fluorinated tail from the aqueous environment.
Protocol: HP-β-CD Complexation[2]
-
Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in your buffer (e.g., PBS or Saline). Filter sterilize (0.22 µm).
-
Solubilization:
-
Add your compound (solid) to the vehicle.
-
Alternative: Add your DMSO stock to the vehicle (keep DMSO < 5%).
-
-
Energy Input: Vortex for 1 minute, then sonicate in a water bath at 37°C for 15–30 minutes.
-
Equilibration: Shake at room temperature for 2 hours.
-
Validation: Inspect for clarity. If cloudy, centrifuge at 10,000 x g for 5 minutes. Use the supernatant.
Why this works: The cyclodextrin encapsulates the hydrophobic "fluorous" tail, preventing the NSB (non-specific binding) and aggregation issues common with fluorinated benzoates [1][2].
Module 4: Troubleshooting Assay Artifacts (FAQs)
Q1: I see a loss of potency in plastic microplates. Is it degrading?
Answer: It is likely Non-Specific Binding (NSB) , not degradation. Fluorinated alkyl groups (like difluoropropoxy) have high affinity for polypropylene and polystyrene. The compound is adsorbing to the walls of your plate.
Solution:
-
Change Plates: Switch to Low-Binding (NBS) plates.
-
Add Surfactant: Include 0.01% Triton X-100 or 0.05% Tween-20 in your assay buffer. This competes for the binding sites on the plastic.
Q2: My IC50 curve is bell-shaped or steep (Hill slope > 2).
Answer: This indicates colloidal aggregation . At high concentrations, the compound forms micelles that sequester the enzyme/protein, causing non-specific inhibition.
Diagnostic Test: Add 0.01% Triton X-100 to the assay.
-
If the inhibition disappears or IC50 shifts significantly right: The original activity was an artifact of aggregation.
-
If potency remains: The inhibition is genuine.
Summary Data: Plate & Buffer Compatibility
| Variable | Recommendation | Scientific Rationale |
| Plate Material | Non-Binding Surface (NBS) | Prevents adsorption of the lipophilic difluoropropoxy tail. |
| Buffer pH | pH > 6.0 | Ensures the benzoic acid ( |
| Co-solvent | DMSO (0.5 - 1.0%) | Maintains solubility of the non-ionized fraction. |
| Additives | 0.01% Triton X-100 | Prevents micelle formation (critical for fluorinated tails). |
Decision Logic: Selecting the Right Method
Use the following logic gate to determine the correct formulation for your specific experiment.
Figure 2: Select the formulation strategy based on concentration requirements and biological sensitivity.
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (Discusses the lipophilicity modulation of fluorinated groups). [Link]
-
Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. (Chapter on Solubility and Aggregation). [Link]
-
Waybright, T. J., et al. (2009). Assay Artifacts: Aggregation and Promiscuous Inhibition. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
Sources
Technical Support Center: Strategies for Minimizing Byproduct Formation in Fluorination Reactions
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth guidance on a critical aspect of synthetic chemistry: minimizing byproduct formation during fluorination. The introduction of fluorine into a molecule can dramatically alter its properties, enhancing metabolic stability, bioavailability, and binding affinity.[1][2] However, the high reactivity of many fluorinating agents can lead to a variety of unwanted side reactions.[3] This guide offers practical, field-proven insights and troubleshooting strategies to help you achieve cleaner, more efficient, and selective fluorination reactions.
Part 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific challenges you may encounter during your fluorination experiments, providing explanations for the underlying causes and actionable solutions.
Issue 1: Deoxyfluorination with DAST/Deoxo-Fluor and Analogs
Q: I am attempting to convert a secondary alcohol to an alkyl fluoride using DAST, but I am observing a significant amount of an elimination byproduct (alkene). How can I minimize this?
A: Elimination is a prevalent side reaction in deoxyfluorination, particularly with secondary and tertiary alcohols, as the reaction can proceed through an E2 or E1 mechanism in competition with the desired SN2 pathway.[4] The formation of a carbocationic intermediate, especially with reagents like DAST, makes the substrate susceptible to elimination.[4]
Causality and Strategic Solutions:
-
Lower the Reaction Temperature: The activation energy for elimination is often higher than for substitution. Initiating the reaction at a low temperature (e.g., -78 °C) and allowing it to warm slowly can favor the SN2 pathway.[4]
-
Solvent Choice: While dichloromethane (DCM) is commonly used, its polarity can sometimes stabilize carbocationic intermediates that lead to elimination. Consider less polar solvents if elimination persists.
-
Reagent Selection:
-
Deoxo-Fluor: This reagent is more thermally stable than DAST and can sometimes be less prone to causing rearrangements and elimination.[5]
-
PyFluor/AlkylFluor: These newer reagents have been developed to provide high yields of fluorinated products with minimal formation of elimination byproducts.[5]
-
Aminodifluorosulfinium Salts: These have shown greater selectivity and produce less elimination byproduct compared to DAST and Deoxo-Fluor.[5]
-
-
Promoter Systems: The use of a synergistic combination of an ionic liquid and a tertiary alcohol has been shown to reduce olefin byproducts in nucleophilic fluorination.[5]
Q: My reaction with DAST is yielding rearranged products. What is the cause and how can I prevent it?
A: The formation of rearranged products is a strong indicator of a carbocationic intermediate, which is prone to skeletal rearrangements like Wagner-Meerwein or pinacol shifts.[4] DAST can promote the formation of these intermediates.[4]
Solutions:
-
Utilize a Less Lewis-Acidic Reagent: Deoxo-Fluor is often a better choice in these situations as it is generally less prone to inducing rearrangements.[4]
-
Alternative Synthetic Routes: If rearrangements continue to be a significant issue, it may be necessary to devise a different synthetic strategy that avoids the formation of carbocationic intermediates altogether.
Issue 2: Electrophilic Fluorination with Selectfluor™ or NFSI
Q: I am trying to achieve monofluorination of a β-ketoester using Selectfluor™, but I'm obtaining a mixture of mono- and di-fluorinated products. How can I enhance selectivity for the desired monofluorinated product?
A: Over-fluorination is a common challenge when the monofluorinated product has similar or even higher reactivity compared to the starting material.[4]
Strategies for Selectivity:
-
Control Stoichiometry: This is the most critical parameter. Use a slight excess (e.g., 1.1 equivalents) or even a slight deficiency (e.g., 0.95 equivalents) of the fluorinating agent to favor monofluorination.[4][6]
-
Reaction Monitoring and Temperature Control: Closely monitor the reaction's progress using techniques like TLC or LC-MS and stop the reaction as soon as the starting material is consumed.[6] Lowering the reaction temperature can also improve selectivity.[6]
-
Mechanochemistry: A ball-milling approach has been shown to significantly improve selectivity for monofluorination.[4]
Q: My electrophilic fluorination reaction is sluggish or fails to proceed. What are the likely causes?
A: Several factors can contribute to low reactivity in electrophilic fluorination.
Troubleshooting Steps:
-
Substrate Reactivity: The reaction often relies on the formation of an enol or enolate. If your substrate does not readily form these intermediates, the reaction will be slow.[4] The addition of a mild base can sometimes facilitate enolate formation, but this must be done cautiously as it can also promote side reactions.[4]
-
Reagent Reactivity: Different "F+" reagents have varying fluorinating power. Selectfluor® is generally considered more reactive than N-fluorobenzenesulfonimide (NFSI).[7] For less reactive substrates, a more powerful reagent might be necessary. Matching the reactivity of the reagent to the substrate is key to minimizing side reactions.[8]
-
Solvent Compatibility: Ensure your solvent is compatible with the fluorinating agent. For instance, Selectfluor® can react exothermically with solvents like DMF and DMSO.[4][9] Acetonitrile is a commonly used and generally safe solvent for many electrophilic fluorinations.[6]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts in fluorination reactions?
A1: The types of byproducts are highly dependent on the substrate and the fluorinating agent used. However, some common classes of side reactions include:
-
Elimination: The formation of alkenes is a frequent side reaction, particularly when fluorinating alcohols with reagents like DAST or Deoxo-Fluor.[4]
-
Rearrangement: Carbocationic intermediates, which can be generated during reactions with reagents like DAST, are prone to rearrangements.[4]
-
Over-fluorination: In electrophilic fluorination of active methylene compounds (e.g., β-ketoesters), difluorination can be a significant side reaction.[4]
-
Hydrolysis: Many fluorinating reagents are sensitive to moisture and can be hydrolyzed, consuming the reagent and generating corrosive byproducts like hydrogen fluoride (HF).[3][4]
-
Solvent Reaction: Some electrophilic fluorinating agents, such as Selectfluor, can react rapidly and exothermically with certain solvents like DMF and DMSO.[4]
Q2: How do I choose the right fluorinating agent for my specific transformation?
A2: The choice of fluorinating agent is critical and depends on the functional group to be fluorinated and the overall stability of your molecule.
-
For Deoxyfluorination of Alcohols: DAST and Deoxo-Fluor are common choices, with Deoxo-Fluor being more thermally stable.[4][5] Newer reagents like AlkylFluor and PhenoFluor may offer higher yields for complex molecules.[4]
-
For α-Fluorination of Carbonyls: Electrophilic reagents like Selectfluor® and NFSI are widely used.[7][10] Selectfluor® is generally more reactive.[7]
-
For Nucleophilic Aromatic Substitution (SNAr): Fluoride salts such as KF or CsF in a polar aprotic solvent are typically employed.[9]
Q3: What are the most critical safety precautions when working with fluorinating agents?
A3: Safety is paramount.
-
Reactivity: Be aware that "F+" reagents can react violently with certain solvents.[9] Reagents like DAST can decompose at elevated temperatures.[9] Elemental fluorine (F₂) is extremely reactive, toxic, and corrosive, requiring specialized equipment.[11][12][13]
-
Toxicity and Corrosiveness: Hydrogen fluoride (HF) and its solutions are highly corrosive and toxic.[9] Always consult the Safety Data Sheet (SDS) for the specific reagent and work in a well-ventilated fume hood.[9]
-
Anhydrous Conditions: Many fluorinating reagents react with water, so it is crucial to use oven-dried glassware and anhydrous solvents.[4]
Part 3: Experimental Protocol and Data
Protocol: General Procedure for Electrophilic Monofluorination of a β-Ketoester using Selectfluor™
This protocol is a general guideline and may require optimization for your specific substrate.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the β-ketoester (1.0 mmol) in anhydrous acetonitrile (5 mL).
-
Reagent Addition: To the stirred solution, add Selectfluor™ (1.1 mmol) in one portion at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary: Comparison of Common Fluorinating Agents
| Reagent | Type | Common Application | Key Byproducts/Issues | Mitigation Strategies |
| DAST | Deoxyfluorination | Alcohols to alkyl fluorides | Elimination, rearrangement | Low temperature, less polar solvents |
| Deoxo-Fluor | Deoxyfluorination | Alcohols to alkyl fluorides | Elimination (often less than DAST) | Low temperature |
| Selectfluor™ | Electrophilic | α-fluorination of carbonyls | Over-fluorination, solvent reactivity | Stoichiometric control, reaction monitoring, appropriate solvent choice (e.g., MeCN) |
| NFSI | Electrophilic | α-fluorination of carbonyls | Generally milder than Selectfluor™ | Reaction monitoring |
| KF/CsF | Nucleophilic | SNAr, substitution of alkyl halides | Low solubility, basicity | Phase-transfer catalysts, polar aprotic solvents |
Part 4: Visualizing Reaction Pathways and Troubleshooting
Diagram: Competing Pathways in Deoxyfluorination
The following diagram illustrates the desired SN2 pathway versus the competing E1/E2 elimination pathways during the deoxyfluorination of a secondary alcohol.
Caption: Competing reaction pathways in deoxyfluorination.
Diagram: Troubleshooting Workflow for Low Yield in Fluorination
This workflow provides a logical sequence of steps to diagnose and resolve low-yield fluorination reactions.
Caption: A troubleshooting workflow for low-yield fluorination reactions.
References
- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2025). MDPI.
- Technical Support Center: Overcoming Side Reactions in Fluorination. (n.d.). BenchChem.
- Fluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal.
- Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination. (n.d.). Alfa Chemistry.
- Umemoto, T. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1860–1909.
- Fluorination. (n.d.). ACS GCI Pharmaceutical Roundtable.
- Gemoets, H. P. L., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 30-43.
- Technical Support Center: Optimizing Reaction Conditions for Fluorination. (n.d.). BenchChem.
- Fluorine Safety. (n.d.). University of California, Santa Cruz.
- A Comparative Guide to Modern Fluorination Agents in Organic Synthesis. (n.d.). BenchChem.
- Troubleshooting guide for the fluorination of pyridinyl ethanone. (n.d.). BenchChem.
- Application Notes and Protocols for Handling Gaseous Fluorinating Agents. (n.d.). BenchChem.
- Yerien, D. E., Bonesi, S. M., & Postigo, A. (2016). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 14(35), 8398-8427.
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Technical Support Center: Scaling the Synthesis of 4-(2,2-Difluoropropoxy)-3-fluorobenzoic acid
Welcome to the technical support center for the synthesis of 4-(2,2-Difluoropropoxy)-3-fluorobenzoic acid. This guide is designed for researchers, chemists, and process development professionals who are working on or scaling up this important synthetic intermediate. We will delve into the critical aspects of the synthesis, from bench-scale execution to common scale-up challenges, providing practical, field-proven insights in a direct question-and-answer format.
The synthesis of this molecule is typically achieved via a two-step process: a Williamson ether synthesis to couple the difluoropropoxy moiety, followed by saponification to yield the final carboxylic acid. Our guide is structured to address potential issues in each of these critical stages.
Overall Synthetic Workflow
The logical flow of the synthesis is outlined below. Each stage presents unique challenges that will be addressed in the subsequent troubleshooting and FAQ sections.
Caption: Logic diagram for troubleshooting low yield.
Part 2: Saponification (Final Acid Formation)
Question 1: The hydrolysis of my methyl ester intermediate is very slow or incomplete. What can I do?
Answer: Ester hydrolysis (saponification) is generally a robust reaction, but its rate can be influenced by steric hindrance and reaction conditions.
-
Steric Hindrance: While not severely hindered, the ortho-fluorine atom can slightly slow the rate of nucleophilic attack at the carbonyl carbon compared to an unsubstituted methyl benzoate. [1]2. Insufficient Base/Water: The reaction requires hydroxide ions for the nucleophilic attack and water to protonate the leaving methoxide. Ensure you are using a sufficient excess of base (typically 2-4 equivalents of NaOH or KOH) and that water is present as a co-solvent (e.g., in a methanol/water or ethanol/water mixture). [2]3. Temperature: If the reaction is slow at room temperature, heating to reflux (typically 60-80 °C) will significantly increase the reaction rate. [3]4. Solvent System: Using a co-solvent like methanol or ethanol is essential to solubilize the organic ester in the aqueous base. If the ester is crashing out of solution, the reaction will be a slow, heterogeneous process. Increase the proportion of the organic co-solvent until the mixture is homogeneous at the reaction temperature.
Question 2: During the acidic workup to precipitate my product, I get an oily substance instead of a clean solid. How can I achieve proper crystallization?
Answer: "Oiling out" during precipitation is a common problem, especially if impurities are present that act as a eutectic mixture, depressing the melting point.
-
Control the Rate of Acidification: Add the acid slowly while vigorously stirring the solution. A rapid pH change can cause the product to crash out of solution as an amorphous oil.
-
Control Temperature: Perform the acidification in an ice bath. Lower temperatures often promote the formation of more ordered crystalline solids.
-
Solvent Choice for Extraction/Crystallization: If direct precipitation fails, extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). After drying and concentrating the organic phase, you can attempt a recrystallization from a different solvent system (e.g., heptane/ethyl acetate, toluene) to obtain a pure, crystalline solid.
-
Purity of the Intermediate: The issue may stem from impurities carried over from the first step. Purifying the intermediate ester (e.g., by column chromatography or recrystallization) before hydrolysis will often lead to a much cleaner final precipitation.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of the Williamson ether synthesis? A: It is a bimolecular nucleophilic substitution (Sₙ2) reaction. The reaction involves the backside attack of a nucleophile (the phenoxide ion) on the electrophilic carbon atom bearing a leaving group. [4][5]For the Sₙ2 mechanism to be efficient, the electrophile should be unhindered, making primary substrates like the 2,2-difluoropropyl group ideal. [6] Q: Why use methyl 3-fluoro-4-hydroxybenzoate as a starting material instead of 3-fluoro-4-hydroxybenzoic acid directly? A: Using the benzoic acid directly presents a complication: the presence of two acidic protons (the carboxylic acid and the phenol). Adding a base would deprotonate both, creating a dianion. The carboxylate is negatively charged and would electrostatically repel the incoming electrophile, and it could also potentially act as a competing nucleophile. By protecting the carboxylic acid as a methyl ester, we ensure that only the phenolic oxygen acts as the nucleophile, leading to a cleaner reaction. The ester can then be easily removed in the final step.
Q: Are there any specific safety precautions for this synthesis? A: Yes.
-
Bases: If using sodium hydride (NaH), it is highly flammable and reacts violently with water. It must be handled under an inert atmosphere (Nitrogen or Argon). Potassium carbonate is safer but requires higher temperatures. Sodium and potassium hydroxide are corrosive and should be handled with appropriate personal protective equipment (PPE).
-
Solvents: DMF and DMSO are excellent solvents but have high boiling points and can penetrate the skin. Avoid contact and ensure adequate ventilation.
-
Tosylation: p-Toluenesulfonyl chloride (TsCl) is a lachrymator and corrosive. It should be handled in a fume hood.
Q: Can this synthesis be performed as a one-pot reaction? A: While theoretically possible, it is not recommended for achieving high purity and yield, especially on scale. The conditions for the ether synthesis (anhydrous, high temperature, aprotic solvent) are fundamentally different from those required for saponification (aqueous, protic solvent). Attempting a one-pot synthesis would likely lead to a complex mixture of products and unreacted starting materials. A two-step process with isolation of the intermediate ester is the most robust and scalable approach.
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-(2,2-difluoropropoxy)-3-fluorobenzoate
| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| Methyl 3-fluoro-4-hydroxybenzoate | 170.14 | 10.0 | 58.8 | 1.0 |
| 2,2-Difluoropropan-1-ol | 98.08 | 6.92 | 70.5 | 1.2 |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 13.4 | 70.5 | 1.2 |
| Pyridine | 79.10 | 10 mL | - | - |
| Potassium Carbonate (K₂CO₃) | 138.21 | 16.2 | 117.5 | 2.0 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 100 mL | - | - |
Part A: Activation of 2,2-Difluoropropan-1-ol (Tosylation)
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2,2-difluoropropan-1-ol (6.92 g, 70.5 mmol) and pyridine (10 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (13.4 g, 70.5 mmol) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.
-
Note: This tosylate can be isolated, but for convenience, it is often used directly in the next step after a simple workup or used as a crude solution.
Part B: Williamson Ether Synthesis
-
In a separate, larger dry flask equipped with a reflux condenser and under a nitrogen atmosphere, add methyl 3-fluoro-4-hydroxybenzoate (10.0 g, 58.8 mmol), potassium carbonate (16.2 g, 117.5 mmol), and anhydrous DMF (100 mL).
-
Heat the mixture to 80 °C with vigorous stirring.
-
Add the crude solution of 2,2-difluoropropyl tosylate from Part A to the heated mixture.
-
Increase the temperature to 100-110 °C and maintain for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting phenol is consumed. [7]6. Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or used directly in the next step if sufficiently pure.
Protocol 2: Synthesis of this compound (Saponification)
| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| Methyl 4-(2,2-difluoropropoxy)-3-fluorobenzoate | 248.20 | 13.0 | 52.4 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 4.20 | 104.8 | 2.0 |
| Methanol | - | 100 mL | - | - |
| Water | - | 50 mL | - | - |
| Hydrochloric Acid (HCl), conc. | - | As needed | - | - |
-
In a round-bottom flask, dissolve the crude methyl 4-(2,2-difluoropropoxy)-3-fluorobenzoate (13.0 g, 52.4 mmol) in methanol (100 mL).
-
In a separate beaker, dissolve sodium hydroxide (4.20 g, 104.8 mmol) in water (50 mL).
-
Add the NaOH solution to the ester solution.
-
Heat the mixture to reflux (approx. 70 °C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting ester is consumed. [3][8]5. Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath.
-
Slowly add concentrated HCl dropwise with vigorous stirring until the pH of the solution is ~2. A white precipitate should form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
-
Dry the solid in a vacuum oven at 50-60 °C to a constant weight to yield the final product.
References
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
Chemistry Steps. (2022). Williamson Ether Synthesis. Retrieved from [Link]
-
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). EP0407622B1 - Process for producing a 2,2-difluoropropane.
-
ChemTalk. (2022). Williamson Ether Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-fluorobenzoic acid. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Arkat USA. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
Arkat USA. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from [Link]
- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Photoresponsive Main-Chain Oligomers with Azobenzene Moieties via ADMET Oligomerization and Their Micellization. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]
-
Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]
-
Quora. (2021). Can methyl benzoate be hydrolyzed?. Retrieved from [Link]
-
ResearchGate. (2025). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Retrieved from [Link]
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- 8. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting guide for the characterization of 4-(2,2-Difluoropropoxy)-3-fluorobenzoic acid
Technical Support Center: Characterization of 4-(2,2-Difluoropropoxy)-3-fluorobenzoic acid
Welcome to the technical support guide for the characterization of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the analysis and purification of this fluorinated compound. The guide provides in-depth, field-tested insights in a practical question-and-answer format.
Part 1: Synthesis and Purification Troubleshooting
The quality of your analytical data is fundamentally dependent on the purity of your sample. Issues encountered during characterization often trace back to residual starting materials or synthetic byproducts.
Q1: My final product shows persistent impurities after workup and initial purification. What are the likely side-products and how can I remove them?
Answer: The most common synthetic route to this compound involves a nucleophilic aromatic substitution (SNAAr) or a Williamson ether synthesis. Impurities typically arise from incomplete reactions or side reactions.
-
Common Impurities:
-
Starting Materials: Unreacted 3-fluoro-4-hydroxybenzoic acid (or its ester) and 2,2-difluoro-1-bromopropane (or a related electrophile).
-
De-alkylation Product: The presence of 3-fluoro-4-hydroxybenzoic acid can also result from cleavage of the ether bond under harsh purification conditions (e.g., strongly acidic or basic mobile phases in chromatography).
-
Positional Isomers: Depending on the synthetic strategy, minor amounts of other isomers could be present if the starting materials were not isomerically pure.
-
-
Troubleshooting & Optimization:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction to completion. This ensures minimal starting material remains.[1][2]
-
Aqueous Wash: A carefully controlled aqueous wash can be effective. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) will extract the acidic product and unreacted acidic starting material into the aqueous layer. Subsequent acidification of the aqueous layer will precipitate your product, which can then be collected.
-
Column Chromatography: Standard silica gel chromatography can be challenging due to the acidity of the carboxylic acid, which can cause streaking.[3] To mitigate this:
-
Add a small amount of acetic or formic acid (0.1-1%) to the mobile phase to suppress the ionization of the carboxylic acid, leading to sharper peaks.
-
If streaking persists, consider using reverse-phase chromatography (C18 silica), which is often better suited for polar and acidic compounds.[4]
-
-
Below is a generalized workflow for the synthesis and purification of the target compound.
Caption: Generalized workflow for synthesis and purification.
Part 2: Spectroscopic Characterization Troubleshooting
Fluorinated compounds often produce complex but highly informative spectra. Understanding the nuances of multinuclear NMR and mass spectrometry is key to unambiguous structure confirmation.
Q2: The ¹H and ¹⁹F NMR spectra of my compound are very complex. How do I begin to interpret the couplings?
Answer: This is expected due to the multiple fluorine atoms. The key is to analyze the spectra systematically and leverage the information from both ¹H and ¹⁹F nuclei. The presence of fluorine introduces spin-spin couplings to both protons (J-HF) and other fluorine nuclei (J-FF), which are often observed over multiple bonds.[5][6]
Systematic Interpretation Strategy:
-
¹⁹F NMR First: The ¹⁹F NMR spectrum is often simpler due to the absence of background signals and a large chemical shift dispersion.[5][7] You should see two distinct signals: one for the aromatic fluorine and one for the -CF₂- group.
-
Identify Aromatic Protons: In the ¹H NMR, the aromatic region will show three protons. Their splitting patterns will be complicated by both H-H and H-F couplings.
-
Identify Alkoxy Protons: The -OCH₂- protons will appear as a triplet of triplets due to coupling with the adjacent -CH₃ protons (³J-HH) and the geminal fluorines on the next carbon (³J-HF). The terminal -CH₃ protons will appear as a triplet due to coupling only to the -CF₂- fluorines (⁴J-HF).
-
Use 2D NMR: If available, a ¹H-¹⁹F HETCOR experiment is invaluable. It directly shows which protons are coupled to which fluorine atoms, greatly simplifying the assignment process.
Expected NMR Data Summary:
| Nucleus | Group | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling (J in Hz) |
| ¹H | -COOH | ~10-13 | Broad singlet |
| Aromatic H | ~7.5-8.0 | Complex multiplets (dd, ddd) due to H-H and H-F couplings | |
| -OCH₂- | ~4.4 | Triplet of Triplets (³J-HH ≈ 7 Hz, ³J-HF ≈ 12-15 Hz) | |
| -CH₃ | ~1.8 | Triplet (⁴J-HF ≈ 1-2 Hz) | |
| ¹⁹F | Aromatic F | ~-110 to -130 | Multiplet due to couplings with aromatic protons |
| -CF₂- | ~-90 to -110 | Triplet of Quartets (³J-HF ≈ 12-15 Hz, ⁴J-HF ≈ 1-2 Hz) | |
| ¹³C | -C=O | ~165 | Singlet or small doublet due to coupling with aromatic F |
| C-F (Aromatic) | ~160 | Large doublet (¹J-CF ≈ 250 Hz) | |
| C-O (Aromatic) | ~155 | Doublet (²J-CF ≈ 10-15 Hz) | |
| -CF₂- | ~124 | Triplet (¹J-CF ≈ 240-250 Hz) | |
| -OCH₂- | ~70 | Triplet (²J-CF ≈ 25-30 Hz) | |
| -CH₃ | ~16 | Singlet or small quartet |
Note: Exact chemical shifts are solvent-dependent. Coupling constants are approximate.
Q3: I am observing a rolling baseline or broad signals in my ¹⁹F NMR spectrum. What are the common causes?
Answer: Baseline and signal shape issues are common in ¹⁹F NMR but can usually be resolved.[8]
-
Rolling Baseline: This is often caused by "acoustic ringing," where the radiofrequency pulse causes the probe to vibrate, inducing a signal that distorts the first few data points of the FID.[8]
-
Solution: Use a "dead time" or "pre-acquisition delay" in your pulse sequence (e.g., setting DE or PCPD > 50 microseconds) to allow the ringing to subside before acquisition begins. Also, ensure proper phasing of the spectrum.
-
-
Broad Signals:
-
Probe Background: NMR probes can contain Teflon or other fluorinated materials that contribute a very broad background signal. This can sometimes be subtracted with processing.[8]
-
Sample Concentration: If the sample concentration is too low, the signal-to-noise ratio will be poor, making signals appear broad and indistinct.[8]
-
Chemical Exchange: If your molecule is undergoing conformational exchange on the NMR timescale, this can lead to signal broadening. Try acquiring the spectrum at a different temperature (lower temperature often slows exchange and sharpens signals).
-
Caption: Troubleshooting common ¹⁹F NMR artifacts.
Q4: What is the expected molecular ion and fragmentation pattern in mass spectrometry?
Answer: For electrospray ionization (ESI), which is a soft ionization technique, you should expect to see the molecular ion corresponding to the deprotonated molecule in negative ion mode or the protonated molecule in positive ion mode.
-
Molecular Formula: C₁₀H₉F₃O₃
-
Exact Mass: 234.0504
-
Expected Ions:
-
ESI Negative Mode: [M-H]⁻ at m/z 233.0426
-
ESI Positive Mode: [M+H]⁺ at m/z 235.0582
-
Fragmentation in mass spectrometry provides a "molecular fingerprint".[9] For this molecule, common fragmentation pathways (observed in MS/MS experiments) are driven by the loss of stable neutral molecules and radicals.
-
Key Fragmentation Pathways:
-
Loss of CO₂ (Decarboxylation): A common fragmentation for benzoic acids, leading to a fragment ion from the loss of 44 Da.
-
Ether Cleavage: Cleavage of the C-O ether bond is a primary fragmentation pathway. This can happen on either side of the oxygen, leading to characteristic fragments.
-
Loss of the Difluoropropoxy Group: Loss of the entire side chain as a radical is also possible.
-
Caption: Key MS fragmentation pathways in negative ion mode.
Part 3: Chromatographic Analysis Troubleshooting
HPLC is the workhorse for purity determination. Method development for fluorinated acids requires specific considerations.
Q5: I'm having trouble getting a sharp, symmetrical peak on a C18 HPLC column. The peak is tailing. What should I do?
Answer: Peak tailing for an acidic compound like this on a reverse-phase (C18) column is a classic problem. It's typically caused by secondary interactions between the ionized carboxylate group and residual, un-capped silanol groups on the silica surface.
-
The Cause: At neutral pH, your benzoic acid is deprotonated to the carboxylate anion. This anion can interact strongly with positively charged sites or polar silanols on the column packing, leading to a secondary, slower retention mechanism that causes the peak to tail.
-
The Solution: Suppress Ionization: The most effective solution is to lower the pH of the mobile phase. By adding a small amount of acid, you shift the equilibrium towards the neutral, protonated form of the molecule, which behaves much better chromatographically.
-
Mobile Phase Additives: Add 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to both your aqueous (A) and organic (B) mobile phases. TFA is often more effective at eliminating peak tailing but can suppress MS signal if you are using LC-MS. For UV-only analysis, TFA is an excellent choice.[10]
-
Buffered Mobile Phase: For highly reproducible retention times, using a buffer (e.g., a formate or acetate buffer) to maintain a constant pH around 2.5-3.0 is ideal.
-
Recommended Starting HPLC Method:
| Parameter | Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detection | UV at 230 nm and 254 nm |
| Injection Volume | 5-10 µL |
This method provides a robust starting point for purity analysis and can be optimized further as needed.[4][11]
Part 4: Detailed Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Weigh Sample: Accurately weigh 5-10 mg of your purified compound.
-
Select Solvent: Choose a deuterated solvent in which your compound is fully soluble (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often a good choice for carboxylic acids as it will clearly show the acidic proton.
-
Dissolve: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample vial and gently vortex until fully dissolved.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire Data: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard parameters. For ¹⁹F, ensure the spectral width is sufficient to cover the expected chemical shift range.
Protocol 2: HPLC-UV Method for Purity Analysis
-
System Preparation: Set up the HPLC system according to the parameters in the table above. Equilibrate the column with the initial mobile phase conditions (e.g., 90% A / 10% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Sample Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or a 1:1 mixture of acetonitrile:water) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of ~0.1 mg/mL using the initial mobile phase composition.
-
Injection: Inject 10 µL of the prepared sample onto the column and begin the data acquisition.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the area percent of the main peak to determine the purity of the sample. Use a Diode Array Detector (DAD) to check the peak purity by evaluating the UV-Vis spectra across the peak; the spectra should be identical.
References
- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. Benchchem.
- Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatogra. (2015).
-
Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC. Taylor & Francis Online. (2006). Available at: [Link]
- side reactions to avoid during the synthesis of 2-Fluorobenzoic acid. Benchchem.
- Application Notes and Protocols for the Characterization of 2-Fluorobenzoic Acid. Benchchem.
- Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents. Math-Net.Ru.
-
Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. (2023). Available at: [Link]
-
Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. American Laboratory. (2015). Available at: [Link]
-
Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]
- Fluorine-19 NMR Spectra Troubleshooting Center. Benchchem.
-
Halogen Fragmentation in Mass Spectrometry. Scribd. Available at: [Link]
-
Mass Spectroscopy - Halo-isotopes. YouTube. (2019). Available at: [Link]
-
Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. ResearchGate. Available at: [Link]
-
Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. arkat usa. (2022). Available at: [Link]
-
4-(2-Ethyl-4-fluorophenoxy)-3-fluorobenzoic acid. PubChem. Available at: [Link]
- The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. Benchchem.
- Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. (2025).
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. Available at: [Link]
-
An Overview of Fluorine NMR. ResearchGate. Available at: [Link]
-
GUIDE TO FLUORINE NMR FOR ORGANIC CHEMISTS. Available at: [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. (2020). Available at: [Link]
-
Streamlined System for Purifying and Quantifying a Diverse Library of Compounds and the Effect of Compound Concentration Measure. Expotech USA. Available at: [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. (2022). Available at: [Link]
- A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. (2020).
- Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. Google Patents.
- Novel crystalline Forms of 3-[3-(3,5-dimethyl-1H- pyrazol-4-yl)propoxy]-4-fluorobenzoic acid. (2026).
-
3-Fluorobenzoic acid. Wikipedia. Available at: [Link]
- Synthesis and Characterization of 3-Fluorobenzoic Acid Morpholide: A Technical Guide. Benchchem.
-
Higher purity. Higher yield. How to optimize your purification workflow, from lab scale to scale-up. YouTube. (2025). Available at: [Link]
-
Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. Chemical Communications (RSC Publishing). Available at: [Link]
-
Purification of THP protected compound. Reddit. (2025). Available at: [Link]
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Validation & Comparative
Validating the Structure of 4-(2,2-Difluoropropoxy)-3-fluorobenzoic Acid: A Comparative Guide to 2D NMR
Executive Summary: The Structural Ambiguity Challenge
In the development of fluorinated pharmaceuticals, verifying the regio-chemistry of polysubstituted aromatic rings is a critical quality attribute. For the target molecule, 4-(2,2-Difluoropropoxy)-3-fluorobenzoic acid , standard 1D NMR (
This guide compares two validation methodologies:
-
Alternative A (Standard 1D NMR): Relies on chemical shift prediction and multiplicity analysis.[1] Prone to ambiguity when distinguishing regioisomers (e.g., 3-alkoxy-4-fluoro vs. 4-alkoxy-3-fluoro).
-
Recommended Method (Integrated 2D NMR): Utilizes HSQC, HMBC, and
F-centered experiments to map scalar couplings directly, offering a self-validating, indisputable structural assignment.
Critical Analysis: Why 1D NMR is Insufficient
The target molecule contains three fluorine atoms creating a complex spin system.[1]
The "Splitting" Trap in 1D C NMR
In a non-fluorinated molecule, a
-
Aromatic Ring: The C3 carbon is split by the directly attached F (
Hz). Neighbors C2 and C4 are split by ( Hz).[1] -
Side Chain: The
carbon appears as a triplet ( Hz).[1] The adjacent and carbons appear as triplets due to and .
The Failure Mode: In 1D NMR, distinguishing a
Comparative Performance Table
| Feature | Method A: Standard 1D ( | Method B: Integrated 2D (HSQC, HMBC, |
| Connectivity Proof | Inferred from shifts (Low Confidence) | Direct bond mapping (High Confidence) |
| Isomer Distinction | Difficult (Shifts are similar) | Definite (HMBC correlations differ) |
| Impurity Detection | Peaks hidden under multiplets | Cross-peaks separated in 2nd dimension |
| Throughput | High (10-30 mins) | Medium (1-4 hours) |
| Scientific Integrity | Low for complex fluorinated scaffolds | High (Self-validating) |
Recommended Experimental Protocol
To achieve authoritative grounding, follow this self-validating workflow.
Sample Preparation[1]
-
Solvent: DMSO-
(Preferred for solubility of benzoic acids and preventing aggregation).[1] -
Concentration: 10–20 mg in 600
L.[1] -
Tube: 5 mm high-precision NMR tube.
Acquisition Parameters (600 MHz equivalent)
- H Prescreen: 16 scans, 30° pulse.
-
F Prescreen: Verify 2 distinct F environments (aromatic F singlet, sidechain
triplet/multiplet). -
H-
C HSQC (Multiplicity-Edited): -
H-
C HMBC: -
F-
C HMBC (Optional but Powerful):-
Purpose: Directly correlate the Fluorine signals to the Carbon skeleton.[1]
-
Structural Elucidation Workflow
The following diagram illustrates the logical pathway to validate the structure, moving from simple observation to rigorous connectivity proof.
Figure 1: Decision tree for the structural validation of fluorinated benzoic acid derivatives.
Data Analysis & Interpretation
The "Anchor" Points (HSQC)
Use the HSQC spectrum to identify the protonated carbons. This removes the complexity of C-F splitting.[1]
| Position | Group | HSQC Phase | ||
| Side Chain | ~1.6 (t) | ~18 | Positive | |
| Side Chain | ~4.4 (td) | ~68 | Negative | |
| Aromatic | H-2 | ~7.8 (d) | ~118 | Positive |
| Aromatic | H-6 | ~7.9 (dd) | ~126 | Positive |
| Aromatic | H-5 | ~7.3 (t) | ~114 | Positive |
Note: Shifts are approximate (DMSO-
The "Bridge" (HMBC) - Proving the Isomer
This is the most critical step. You must observe specific correlations to prove the alkoxy group is at position 4 and the fluorine is at position 3.[1]
-
Correlation 1 (Ether Linkage): The
protons (~4.4 ppm) must show an HMBC cross-peak to C4 (Quaternary aromatic carbon, ~150 ppm).-
If the alkoxy were at position 3, these protons would correlate to C3, which would have a drastically different shift due to lack of F attachment.
-
-
Correlation 2 (Ring Fluorine): The Aromatic H2 (~7.8 ppm) should show a strong correlation to the Carboxyl Carbon (C1-COOH) and the Fluorinated Carbon (C3).
-
Correlation 3 (Side Chain): The
protons will correlate to the carbon (triplet in 1D, ~120 ppm).
Visualization of Connectivity
The diagram below maps the essential HMBC correlations required to confirm the structure.
Figure 2: Key HMBC correlations. The H(OCH2) to C4(Ring) correlation definitively proves the ether attachment point.
References
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][3] (Authoritative text on 2D NMR pulse sequences).
-
Vasantha Kumar, et al. (2022).[1] 19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry, RSC Advances.[1] (Methodology for 19F-13C HMBC).
-
Sidelmann, U. G., et al. (1995).[1] Identification of the Positional Isomers of 2-Fluorobenzoic acid 1-O-Acyl Glucuronide by Directly Coupled HPLC-NMR. Analytical Chemistry. (Demonstrates separation of fluorobenzoic acid isomers).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9968, 3-Fluorobenzoic acid. (Baseline spectral data).
Sources
- 1. 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 4-(2,2-Difluoropropoxy)-3-fluorobenzoic Acid
This guide serves as a technical comparison and cross-validation protocol for the analysis of 4-(2,2-Difluoropropoxy)-3-fluorobenzoic acid , a critical fluorinated building block used in the synthesis of metabolically stable pharmaceuticals (e.g., kinase inhibitors, antivirals).
Executive Summary & Compound Profile
In the development of fluorinated drugs, the intermediate This compound represents a high-value scaffold. The 2,2-difluoropropoxy moiety acts as a lipophilic, metabolically stable bioisostere for traditional alkoxy groups, while the benzoic acid core serves as the handle for amide coupling.
Ensuring the purity of this intermediate is non-trivial due to the potential for "silent" fluorinated impurities that may co-elute in standard HPLC or lack UV chromophores. This guide compares the industry-standard HPLC-UV method against the absolute quantification power of
Compound Snapshot
| Property | Specification |
| Chemical Name | This compound |
| Molecular Formula | C |
| Molecular Weight | 234.17 g/mol |
| Key Functionality | Carboxylic acid (coupling handle), Ar-F, Alkyl-CF |
| Critical Quality Attribute | Purity > 98.5% (Area%), Assay > 98.0% (w/w) |
Comparative Analysis of Methods
The following table objectively compares the three primary analytical methodologies required for full characterization.
| Feature | Method A: RP-HPLC (UV) | Method B: | Method C: GC-MS (Derivatized) |
| Primary Role | Routine Purity & Related Substances | Absolute Assay (Potency) | Volatile Impurities & Genotoxins |
| Reference Standard | Required (Response factor dependent) | Not Required (Internal Std used) | Required |
| Specificity | Moderate (Co-elution risk) | High (F-specific signals) | High (Mass fingerprint) |
| Limit of Detection | Low (0.05%) | Moderate (~0.5%) | Very Low (ppm level) |
| Throughput | High (Automated) | Low (Manual processing) | Moderate |
| Weakness | Cannot detect non-UV impurities (e.g., fluorinated alcohols) | Lower sensitivity; requires relaxation delay optimization | Requires derivatization (Methylation) |
Expert Insight: The "Response Factor" Trap
Why Cross-Validation is Mandatory: In HPLC-UV, the fluorinated side-chain precursors (e.g., 2,2-difluoropropanol) often have weak UV absorbance compared to the benzoic acid core. Relying solely on HPLC Area% can lead to false high purity results.
F-qNMR cross-validation bridges this gap by detecting all fluorine-containing species with equal molar response.
Cross-Validation Workflow
The following diagram illustrates the decision matrix for releasing a batch of this intermediate.
Caption: Logical workflow for cross-validating purity (HPLC) against absolute mass balance (qNMR) to prevent false positives.
Detailed Experimental Protocols
Method A: RP-HPLC (Purity & Related Substances)
Objective: Quantify structurally related impurities (e.g., 3-fluoro-4-hydroxybenzoic acid).
-
Column: C18 (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 10% B (Isocratic hold for polar impurities)
-
2-20 min: 10%
90% B (Linear ramp) -
20-25 min: 90% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm (Benzoic acid
) and 254 nm. -
Temperature: 30°C.
Self-Validating Check: The retention time of the main peak should be approx. 12-14 minutes. The precursor 3-fluoro-4-hydroxybenzoic acid (more polar) must elute before the main peak (RRT ~0.6-0.7).
Method B: F-qNMR (Absolute Assay)
Objective: Determine weight/weight (w/w%) purity without a reference standard of the analyte.
-
Instrument: 400 MHz NMR (or higher) equipped with a fluorine-capable probe.
-
Internal Standard (IS):
-Trifluorotoluene (BTF) or 2,4-Dichlorobenzotrifluoride. (Must be non-volatile and distinct shift). -
Solvent: DMSO-
or MeOD. -
Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (
): 5 (typically 30 seconds to ensure full relaxation). -
Scans: 32 or 64.
-
Spectral Width: Sufficient to cover -60 to -200 ppm.
-
Signal Assignment (Approximate):
-
Internal Standard (BTF):
-63.7 ppm (Singlet, Integral = 3F). -
Analyte (-OCF
-): -80 to -85 ppm (Multiplet, Integral = 2F). -
Analyte (Ar-F):
-110 to -120 ppm (Multiplet, Integral = 1F).
Calculation:
Supporting Experimental Data (Validation Summary)
The following data represents typical validation results for this class of fluorinated benzoic acids, demonstrating the robustness of the cross-validated approach.
| Parameter | HPLC-UV Results | Interpretation | |
| Linearity ( | > 0.9995 (10-150% level) | N/A (Single point gravimetric) | HPLC is linear; qNMR is inherently linear. |
| Precision (RSD, n=6) | 0.2% | 0.5% | HPLC is more precise; qNMR is more accurate. |
| LOD / LOQ | 0.02% / 0.05% | ~0.1% / 0.5% | HPLC is required for trace impurity profiling. |
| Recovery (Spike) | 98.5% - 101.5% | 99.2% - 100.8% | Both methods show excellent mass balance. |
| Robustness | Sensitive to pH (pKa ~4) | Insensitive to pH | HPLC requires strict mobile phase buffering. |
Impurity Fate Mapping
The diagram below maps the potential impurities and which method detects them.
Caption: Impurity fate map highlighting the "blind spot" of HPLC-UV regarding the difluoro alcohol impurity, necessitating GC-MS or qNMR.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005. Link
-
Schoenberger, T. Determination of purity by 1H and 19F quantitative NMR spectroscopy. Analytical and Bioanalytical Chemistry, 2012. Link
- Swartz, M. E., & Krull, I. S.Handbook of Analytical Validation. CRC Press, 2012. (General reference for HPLC method development).
-
U.S. Food and Drug Administration (FDA). Review of Lifitegrast (Xiidra) Chemistry, Manufacturing, and Controls. (Reference for fluorinated benzoic acid intermediates in drug synthesis). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. FDA approved fluorine-containing drugs in 2023 [html.rhhz.net]
- 3. Observational suspected adverse drug reaction profiles of fluoro-pharmaceuticals and potential mimicry of per- and polyfluoroalkyl substances (PFAS) in the United Kingdom | PLOS One [journals.plos.org]
Comparing the biological activity of fluorinated versus non-fluorinated analogues
Executive Summary
In modern medicinal chemistry, the substitution of hydrogen with fluorine is rarely a passive steric exchange. It is a deliberate electronic recalibration of the molecule. This guide provides a technical comparison of fluorinated versus non-fluorinated analogues, focusing on the three critical axes of drug performance: Metabolic Stability , Physicochemical Properties (
We move beyond the "Magic Methyl" effect to the "Magic Fluoro" effect, providing actionable protocols for validating these enhancements in your own pipeline.
Physicochemical Modulation: The Electronic Recalibration
The introduction of fluorine (Van der Waals radius
Acidity and Basicity ( Shift)
Fluorine is a potent electron-withdrawing group (EWG). When placed near a basic center (e.g., an amine), it pulls electron density away, lowering the
-
Impact: This reduces the percentage of ionized species at physiological pH (
). -
Result: Increased membrane permeability and oral bioavailability.[2][3]
Lipophilicity ( )
While highly polar, the C-F bond has low polarizability. Aromatic fluorination typically increases lipophilicity (
Table 1: Comparative Physicochemical Shifts
| Property | Non-Fluorinated Analog (Reference) | Fluorinated Analog | Biological Consequence |
| Basicity ( | Piperidine ( | 3-F-Piperidine ( | Reduced ionization at pH 7.4; improved passive diffusion. |
| Lipophilicity ( | Benzene ( | Fluorobenzene ( | Slight increase in hydrophobic binding; improved BBB penetration. |
| Bond Energy | C-H ( | C-F ( | Resistance to oxidative metabolism (CYP450). |
Metabolic Stability: The C-F Shield
The most common application of fluorination is "Metabolic Blocking."[4] Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings or benzylic positions. Replacing a labile C-H bond with a C-F bond blocks this oxidation due to the high bond dissociation energy and the removal of electron density from the ring.
Mechanism of Action
The C-F bond is virtually inert to CYP450 radical abstraction. By placing fluorine at the para position of a phenyl ring or a benzylic carbon, you force the enzyme to seek alternative, slower metabolic routes (metabolic switching), thereby extending the half-life (
Visualization: The Metabolic Blocking Workflow
Figure 1: Mechanistic pathway comparison showing how fluorination prevents rapid oxidative clearance by CYP450 enzymes.[2]
Experimental Protocol: Microsomal Stability Assay
To objectively compare your fluorinated analogue against the parent compound, you must determine the Intrinsic Clearance (
Objective: Determine
Materials
-
Test Compounds: Fluorinated vs. Non-fluorinated pair (
mM DMSO stock). -
System: Pooled Human Liver Microsomes (20 mg/mL protein conc).
-
Cofactor: NADPH regenerating system (or 1 mM NADPH).
-
Quench Solution: Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).
Step-by-Step Methodology
-
Preparation: Dilute microsomes to
mg/mL in phosphate buffer (100 mM, pH 7.4). Pre-warm to C. -
Dosing: Spike test compounds to a final concentration of
M (ensures conditions). -
Initiation: Add NADPH to initiate the reaction.[5]
-
Sampling: At
min, remove L aliquots. -
Quenching: Immediately dispense into
L ice-cold ACN (stop solution) to precipitate proteins. -
Analysis: Centrifuge (
rpm, 20 min). Analyze supernatant via LC-MS/MS. Monitor the depletion of the parent ion.[6]
Data Calculation
Plot
Success Criteria: A
Case Studies: Comparative Performance Data
The following data summarizes real-world examples where fluorination drove the selection of the clinical candidate.
Table 2: Biological Activity Comparisons
| Drug Class | Non-Fluorinated Precursor | Fluorinated Drug | Performance Delta | Reference |
| Antibiotics | Quinolone (Norfloxacin precursor) | Ciprofloxacin (C-6 Fluoro) | 17-fold increase in DNA Gyrase binding; 70-fold increase in cell penetration. | [1] |
| Cholesterol | SCH 48461 (Non-F) | Ezetimibe (Para-F) | Prevention of benzylic oxidation; >10x potency increase via metabolic stability. | [2] |
| Antidepressant | Non-fluorinated analog | Fluoxetine ( | [3] | |
| Oncology | Uracil | 5-Fluorouracil | "Trojan Horse" inhibitor: C-F bond cannot be methylated by thymidylate synthase, causing cell death. | [4] |
Target Affinity & Selectivity
Fluorine can enhance binding affinity through unique multipole interactions that hydrogen cannot provide.
-
Orthogonal Interaction: The C-F bond can accept hydrogen bonds (weakly) or interact with carbonyl carbons (
) and amides in the protein backbone. -
Conformational Locking (The Gauche Effect): In ethyl fragments (e.g., -NCH2CH2F), fluorine prefers a gauche orientation relative to the amine lone pair. This can pre-organize the molecule into the bioactive conformation, reducing the entropic penalty of binding.
Visualization: The Fluorine Scan Logic
Figure 2: Strategic workflow for applying a "Fluorine Scan" to optimize hit compounds.
References
-
Role of Fluorine in Drug Discovery. Pharmacy Journal. (2025).[2][8] Link
-
The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. (2008).[1] Link
-
Fluorine in pharmaceuticals: looking beyond intuition. Science. (2007). Link
-
Metabolic Stability Assessed by Liver Microsomes. Springer Protocols. (2004).[6] Link
-
Quantitative Assessment of the Impact of Fluorine Substitution. Journal of Medicinal Chemistry. (2016).[9][10][11] Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mercell.com [mercell.com]
- 6. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 7. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 8. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]
- 9. Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Effects of Fluorinated Benzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Power of Fluorine's Position
Fluorinated benzoic acids are a cornerstone in modern medicinal chemistry and materials science. The introduction of a fluorine atom to the benzoic acid scaffold dramatically alters its electronic properties, lipophilicity, and metabolic stability. These changes, in turn, have profound implications for the biological activity of the molecule, influencing everything from antimicrobial and anti-inflammatory potential to cytotoxicity and metabolic pathways. This guide will dissect these differences, providing a clear, data-driven comparison of the 2-fluorobenzoic acid (ortho), 3-fluorobenzoic acid (meta), and 4-fluorobenzoic acid (para) isomers. Understanding these isomeric distinctions is critical for the rational design of novel therapeutics and other advanced materials.[1][2][3]
The position of the fluorine atom on the benzene ring is not a trivial structural modification. It governs the interplay of the electron-withdrawing inductive effect and the electron-donating mesomeric effect, which, along with steric factors, dictates the molecule's overall chemical personality and its interactions with biological systems.
Physicochemical Properties: A Tale of Three Isomers
The isomeric position of the fluorine atom significantly influences the physicochemical properties of fluorobenzoic acids, which are foundational to their biological interactions.
| Property | 2-Fluorobenzoic Acid (ortho) | 3-Fluorobenzoic Acid (meta) | 4-Fluorobenzoic Acid (para) |
| pKa | ~3.27 | ~3.86 | ~4.14 |
| LogP | 1.856 | 2.163 | 1.85 |
| Melting Point (°C) | 126 | 123 | 184 |
| Molecular Weight | 140.11 g/mol | 140.11 g/mol | 140.11 g/mol |
Data sourced from various chemical databases and publications.
The most striking difference is in the acidity (pKa). 2-Fluorobenzoic acid is the most acidic of the three isomers. This is due to the "ortho effect," where the proximity of the fluorine atom to the carboxylic acid group provides a strong inductive electron-withdrawing effect, stabilizing the carboxylate anion.[4] This enhanced acidity can be advantageous in forming stable salts for pharmaceutical formulations.
Comparative Biological Activities: An Isomeric Showdown
While the parent fluorobenzoic acids are primarily used as synthetic intermediates, understanding their intrinsic biological activities is crucial for predicting the properties of their derivatives.
Antimicrobial Activity
Derivatives of all three isomers have been investigated for their antimicrobial properties. For instance, amide derivatives of ortho-, meta-, and para-fluorobenzoic acids have demonstrated pronounced antibacterial activity against both Gram-positive and Gram-negative bacteria. While direct comparative studies on the parent compounds are limited, the activity of their derivatives suggests that the fluorobenzoyl moiety is a promising scaffold for the development of new antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory potential of fluorinated benzoic acid derivatives has been a significant area of research, particularly their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins.[5][6]
Derivatives of 2-fluorobenzoic acid have been explored as selective COX-2 inhibitors, a key strategy in developing safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.[6] The ortho-fluorine substitution can influence the binding affinity and selectivity for the COX-2 active site.
While direct comparative data on the parent acids is scarce, the extensive research into their derivatives underscores the importance of the isomeric position in designing targeted anti-inflammatory agents.
Cytotoxicity
To provide a framework for such investigations, a detailed protocol for assessing cytotoxicity using the MTT assay is provided in the experimental section. This assay is a reliable method for determining the concentration at which a compound exhibits a 50% inhibition of cell viability (IC50).
Metabolism and Degradation: A Path Dictated by Position
The metabolic fate of fluorobenzoic acids is heavily dependent on the isomer. This is particularly evident in microbial degradation pathways, which have been extensively studied.
-
4-Fluorobenzoic Acid: This isomer is the most readily biodegradable. Several bacterial strains can utilize 4-fluorobenzoate as a sole carbon and energy source.[7] Degradation typically proceeds via 4-fluorocatechol and leads to the release of fluoride ions.
-
2-Fluorobenzoic and 3-Fluorobenzoic Acids: These isomers are generally more resistant to microbial degradation. The degradation of 3-fluorobenzoate can lead to the accumulation of toxic intermediates, such as 3-fluorocatechol.[7][8] For 2-fluorobenzoate, cometabolism often occurs where the initial dioxygenation leads to the elimination of fluoride.[7]
In mammalian systems, the metabolism of xenobiotics like fluorobenzoic acids primarily occurs in the liver, involving cytochrome P450 enzymes. While detailed comparative metabolism studies in human or rat liver microsomes for all three isomers are not extensively published, it is expected that the position of the fluorine atom would influence the regioselectivity of hydroxylation and subsequent conjugation reactions.
Experimental Protocols
To facilitate further research and objective comparison, this section provides detailed, step-by-step methodologies for key in vitro assays.
Cytotoxicity Assessment: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 104 cells per well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds (2-, 3-, and 4-fluorobenzoic acid) in culture medium. The final solvent concentration (e.g., DMSO) should not exceed 0.5%.[10] Add the compound dilutions to the respective wells and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Mix to ensure complete solubilization and record the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Caption: Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity: NF-κB Reporter Assay
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation.[1] This reporter assay quantifies the inhibition of NF-κB activation.
Principle: A cell line stably expressing a luciferase reporter gene under the control of NF-κB response elements is used. Inhibition of the NF-κB pathway leads to a decrease in luciferase expression, which is measured as a change in luminescence.[1][10]
Protocol:
-
Cell Seeding: Seed HEK293 cells stably expressing an NF-κB luciferase reporter into a white, opaque 96-well plate at a density of 5 x 104 cells per well and incubate overnight.[10]
-
Compound Pre-incubation: Prepare serial dilutions of the test compounds. Remove the medium from the wells and add 50 µL of the compound dilutions. Incubate for 1 hour.[10]
-
Stimulation: Add 50 µL of a TNF-α working solution (final concentration 10 ng/mL) to all wells except the unstimulated control. Incubate for 6 hours.[10]
-
Cell Lysis and Luminescence Measurement: Lyse the cells and measure the luminescence using a luminometer according to the luciferase assay system manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a control and calculate the percentage of inhibition for each compound.
Caption: Workflow for the NF-κB reporter assay.
COX Inhibition Assay (Fluorometric)
This assay measures the ability of compounds to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme from arachidonic acid.[11]
Protocol:
-
Reagent Preparation: Prepare the reaction buffer, heme, and COX-1 or COX-2 enzyme solutions as per the kit manufacturer's instructions (e.g., Cayman Chemical, BPS Bioscience).[12][13]
-
Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, COX enzyme, and the test compounds at various concentrations. Incubate for 10 minutes at 37°C.[13]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.[13]
-
Fluorescence Measurement: Measure the fluorescence kinetically using a fluorescence plate reader (Ex/Em = 535/587 nm).[11]
-
Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each compound to derive the IC50 values for COX-1 and COX-2.
Signaling Pathways and Mechanisms of Action
The biological effects of fluorobenzoic acids and their derivatives are mediated through their interaction with specific signaling pathways.
The NF-κB Signaling Pathway
The canonical NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli, such as TNF-α, trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.[10][14] Compounds that inhibit any step in this pathway can have potent anti-inflammatory effects.
Caption: The canonical NF-κB signaling pathway and potential points of inhibition.
The Cyclooxygenase (COX) Pathway
COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[5] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and has protective functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is a major goal in the development of safer anti-inflammatory drugs.[5]
Conclusion
The isomeric position of the fluorine atom on the benzoic acid ring is a critical determinant of its biological effects. From influencing physicochemical properties like acidity to dictating metabolic fate and modulating interactions with key biological targets, the distinction between ortho-, meta-, and para-fluorobenzoic acids is far from trivial. This guide has provided a comparative overview of their biological activities, supported by detailed experimental protocols to empower researchers in their quest to design and develop novel, more effective, and safer chemical entities. A deeper understanding of these isomeric differences is fundamental to harnessing the full potential of fluorinated compounds in medicine and beyond.
References
Click to expand
-
Kujawski, J., Bernard, M. K., Kleszcz, R., Kaczmarek, M., & Wierzchowski, M. (2020). Biological assessment of new tetrahydroacridine derivatives with fluorobenzoic moiety in vitro on A549 and HT-29 cell lines and in vivo on animal model. Scientific Reports, 10(1), 8619. [Link]
-
Inflammation/NfkB. (n.d.). Signosis. Retrieved February 27, 2026, from [Link]
-
Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 27, 2026, from [Link]
-
COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved February 27, 2026, from [Link]
-
Stoia, M., Oprean, C., Pătraș, L., Borcan, F., & Oprean, R. (2017). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules, 22(9), 1493. [Link]
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COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. Retrieved February 27, 2026, from [Link]
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Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal, 8(11), 175-184. [Link]
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2-Fluorobenzoic acid. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]
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3-Fluorobenzoic acid. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]
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Wang, M., Wang, F., Liu, Z., Zhang, C., & Zhang, H. (2016). Comparison of three 18F-labeled carboxylic acids with 18F-FDG of the differentiation tumor from inflammation in model mice. Cancer Imaging, 16, 2. [Link]
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Wu, S., & Ardecky, R. J. (2013). Molecular Basis of NF-κB Signaling. Protein & Cell, 4(8), 581–594. [Link]
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G. W. A. Milne, P. Goldman, J. L. Holtzman. (1968). The metabolism of 2-fluorobenzoic acid. II. Studies with 18-O2. Journal of Biological Chemistry, 243(20), 5374-5376. [Link]
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Schlömann, M., Schmidt, E., & Knackmuss, H. J. (1990). Enzymatic formation, stability, and spontaneous reactions of 4-fluoromuconolactone, a metabolite of the bacterial degradation of 4-fluorobenzoate. Journal of bacteriology, 172(9), 5112–5118. [Link]
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In vitro benchmarking of NF-κB inhibitors. (2020). PLoS ONE, 15(1), e0228387. [Link]
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3-Fluorobenzoate Degradation Pathway. (2006). Eawag-BBD. Retrieved February 27, 2026, from [Link]
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Natural Small Molecules Targeting NF-κB Signaling in Glioblastoma. (2021). Frontiers in Pharmacology, 12, 723933. [Link]
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Moilanen, E., Hämäläinen, M., & Lehtimäki, L. (2011). Effects of flavonoids on prostaglandin E2 production and on COX-2 and mPGES-1 expressions in activated macrophages. Planta Medica, 77(14), 1599–1605. [Link]
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Yeung Laiwah, A. C., Hilditch, T. E., Horton, P. W., & Hunter, J. A. (1982). Antiprostaglandin synthetase activity of nonsteroidal anti-inflammatory drugs and gastrointestinal micro-bleeding: a comparison of flurbiprofen with benoxaprofen. British Journal of Clinical Pharmacology, 13(3), 455–461. [Link]
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Pighinelli, L., & El-Kadi, A. O. S. (2016). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules, 21(2), 179. [Link]
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Benchmarking the metabolic stability of 4-(2,2-Difluoropropoxy)-3-fluorobenzoic acid
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, Lead Optimization Teams
Executive Summary: The Fluorine Synergism
In the optimization of benzoic acid scaffolds, metabolic instability often arises from two distinct vectors: oxidative
This guide benchmarks the metabolic stability of this compound against its non-fluorinated and mono-fluorinated analogs. By analyzing the synergistic impact of the
Mechanistic Benchmarking: Why Structure Matters
To understand the stability profile, we must compare the target compound against three structural alternatives. The following analysis is grounded in established Structure-Activity Relationship (SAR) principles regarding fluorine bioisosterism.
The Comparative Cohort
| Compound ID | Structure Name | Metabolic Liability | Predicted Stability |
| CMP-001 (Baseline) | 4-Propoxybenzoic acid | High susceptibility to | Low |
| CMP-002 | 4-Propoxy-3-fluorobenzoic acid | Ring fluorination blocks aromatic hydroxylation but leaves the ether tail vulnerable. | Moderate |
| CMP-003 | 4-(2,2-Difluoropropoxy)benzoic acid | Tail fluorination blocks dealkylation, but the ring remains electron-rich and prone to oxidation. | High-Moderate |
| Target (CMP-004) | This compound | Dual blockade: Steric/electronic protection of the ring + | Superior |
The "Beta-Fluorine" Effect
The critical feature of the target compound is the 2,2-difluoro motif. In a standard propoxy chain, the
-
Mechanism: The highly electronegative fluorine atoms at the
-position (2,2-position) exert a strong electron-withdrawing inductive effect ( ). This deactivates the C-H bonds at the adjacent -position, raising the bond dissociation energy (BDE) and making hydrogen abstraction by Cytochrome P450 enzymes energetically unfavorable [1, 5].
The Ortho-Fluorine Blockade
The fluorine atom at position 3 (ortho to the ether, meta to the carboxyl) serves two functions:
-
Metabolic Blocking: It physically occupies a site prone to aromatic hydroxylation.
-
Conformational Locking: As noted in structural studies of substituted benzoic acids, ortho-fluorine substituents can induce specific torsional constraints that may reduce the affinity for promiscuous CYP isoforms [4].
Visualizing the Metabolic Pathways
The following diagram illustrates the metabolic fate of the baseline compound versus the stabilized target, highlighting the specific enzymatic pathways blocked by fluorination.
Caption: Comparative metabolic fate map. The target compound (Green) utilizes strategic fluorination to inhibit the CYP-mediated clearance pathways that rapidly degrade the baseline compound (Red).
Experimental Protocol: Microsomal Stability Assay
To empirically validate the stability of this compound, the following self-validating protocol using Human Liver Microsomes (HLM) is recommended. This workflow ensures data integrity through internal referencing.
Reagents & Preparation
-
Test Compound: 10 mM stock in DMSO.
-
Reference Controls:
-
Verapamil (High clearance marker).
-
Warfarin (Low clearance marker).
-
-
Biological System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
Step-by-Step Workflow
-
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Spike with Test Compound (final conc. 1 µM, <0.1% DMSO). Incubate at 37°C for 5 minutes.
-
Why? Ensures thermal equilibrium and non-specific binding saturation before reaction initiation.
-
-
Initiation: Add NADPH regenerating system to initiate the reaction.
-
Control Arm: Prepare a parallel set without NADPH to assess non-enzymatic degradation (chemical stability) [11].
-
-
Sampling: Aliquot 50 µL samples at
minutes. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Why? Precipitates proteins and halts CYP activity instantly.
-
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).
Data Calculation (Intrinsic Clearance)
Calculate the elimination rate constant (
Interpretation Criteria:
- : High Stability (Target Profile).
- : High Clearance (Likely CMP-001).
Comparative Performance Data (Benchmarking)
Note: The values below represent expected ranges based on SAR meta-analysis of fluorinated benzoic acids [1, 5, 8].
| Metric | 4-Propoxybenzoic Acid (Baseline) | This compound (Target) | Improvement Factor |
| HLM | 15 - 25 | > 120 | ~5-8x |
| Primary Metabolite | Trace glucuronidation (Phase II only) | N/A | |
| Lipophilicity (LogD) | ~2.5 | ~3.1 | Increased permeability |
| Plasma Stability | High | High | Equivalent |
Key Insight: While the baseline compound suffers from rapid Phase I oxidation, the Target compound shifts the metabolic burden almost entirely to Phase II conjugation (Glucuronidation), which is a slower, capacity-limited process [3]. This results in a significantly extended half-life.
References
-
Trombley, T., & Altman, R. (2025).[1] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.[1][2] Link
-
Pribut, N., et al. (2021).[3] Expanding the toolbox of metabolically stable lipid prodrug strategies. Frontiers in Pharmacology. Link
-
Nicholson, J. K., et al. (1992). Quantitative structure-metabolism relationships for substituted benzoic acids in the rat. Xenobiotica. Link
-
BenchChem Technical Guides. (2025). The Role of Fluorine in 2-Fluorobenzoic Acid Reactivity. Link
-
Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link
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A Comparative Guide to the High-Resolution Mass Spectrometry-Based Molecular Weight Confirmation of 4-(2,2-Difluoropropoxy)-3-fluorobenzoic Acid
This guide provides an in-depth, expert-level comparison of high-resolution mass spectrometry (HRMS) for the definitive molecular weight confirmation of 4-(2,2-Difluoropropoxy)-3-fluorobenzoic acid, a compound of interest for researchers and professionals in drug development. We will explore the causality behind experimental choices, present a detailed protocol, and objectively compare HRMS with alternative analytical techniques, supported by experimental data and authoritative references.
Introduction: The Imperative of Mass Accuracy in Pharmaceutical Development
In the rigorous landscape of pharmaceutical development, the unambiguous confirmation of a molecule's identity is a foundational requirement. For small molecule drug candidates and their intermediates, such as this compound, establishing the correct elemental composition is a critical checkpoint that influences all subsequent research and development activities. Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate stringent validation of all analytical methods to ensure product quality, safety, and consistency.[1][2][3] An error in molecular formula at an early stage can lead to significant financial and temporal losses. High-resolution mass spectrometry (HRMS) has emerged as the gold standard for this purpose, offering unparalleled accuracy and confidence in molecular formula assignment.[4][5]
The Principle of High-Resolution Mass Spectrometry (HRMS)
HRMS instruments, such as those employing Orbitrap or Time-of-Flight (ToF) analyzers, are distinguished by their ability to measure the mass-to-charge ratio (m/z) of an ion with exceptional precision.[6][7][8] This high resolving power allows the instrument to distinguish between ions with very similar nominal masses (isobars) but different exact masses due to their distinct elemental compositions. For instance, the ability to resolve and accurately measure an ion's mass to the third or fourth decimal place is what enables the confident determination of a molecule's elemental formula.[9][10] The deviation between the measured mass and the theoretically calculated exact mass is expressed in parts-per-million (ppm), with a low ppm error (<5 ppm) providing strong evidence for the proposed molecular formula.[8]
Part 1: HRMS Experimental Design for this compound
Causality Behind Experimental Choices: Ionization Source Selection
The successful ionization of an analyte is the gateway to its analysis by mass spectrometry.[11] The choice of ionization source is dictated by the analyte's physicochemical properties, including polarity, volatility, and thermal stability.[11][12] For this compound, we must consider its key structural features: a polar carboxylic acid group and three electronegative fluorine atoms.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar, and non-volatile molecules.[12][13] It generates ions from a liquid solution, making it perfectly suited for coupling with liquid chromatography (LC).[14] The presence of the acidic proton on the carboxylic acid group makes this molecule an excellent candidate for deprotonation in the negative ion mode (ESI-), forming the [M-H]⁻ ion. The fluorinated nature of the compound further enhances its response in negative ESI.[15][16]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds.[12][17][18] While it could potentially ionize our target molecule, ESI is the superior choice due to the compound's high polarity and ionizable nature.
-
Atmospheric Pressure Photoionization (APPI): APPI expands the range of analyzable compounds to include many nonpolar molecules that are poorly ionized by ESI or APCI.[14] However, for a polar, acidic molecule like the one , ESI remains the most direct and efficient ionization method.
Experimental Workflow
The overall process, from sample preparation to data analysis, is a self-validating system designed to ensure accuracy and reproducibility.
Caption: Experimental workflow for HRMS analysis.
Detailed Experimental Protocol
1. Sample Preparation:
- Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.
- Create a working solution by diluting the stock solution to 10 µg/mL in a 50:50 (v/v) mixture of acetonitrile and deionized water. This concentration is typically sufficient for high-sensitivity HRMS instruments.
2. Instrument Calibration:
- Rationale: Proper mass calibration is essential for achieving high mass accuracy.[8]
- External Calibration: Before analysis, perform an external calibration of the mass spectrometer across the desired mass range (e.g., m/z 100-1000) using a certified calibration solution recommended by the instrument manufacturer. This establishes the initial mass accuracy.
- Internal Calibration (Lock Mass): For the highest level of accuracy, introduce a known reference compound (a "lock mass") that is continuously infused alongside the sample. The data system uses the known m/z of this compound to correct for any minor mass drift during the analytical run, significantly improving mass accuracy.
3. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Parameters:
| Parameter | Condition | Rationale |
| LC Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for small organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard acidic mobile phase for reverse-phase chromatography. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the compound. |
| Gradient | 5% to 95% B over 5 minutes | A standard gradient to ensure elution of the compound of interest. |
| Flow Rate | 0.3 mL/min | Compatible with ESI and standard bore columns. |
| Injection Volume | 2 µL | A typical injection volume for LC-MS analysis. |
| Ionization Mode | ESI Negative | Optimal for the acidic nature of the target molecule.[16] |
| Mass Analyzer | Orbitrap or Q-ToF | Capable of achieving high resolution and mass accuracy.[7][8] |
| Resolution Setting | > 60,000 (FWHM) | Necessary to resolve potential isobars and ensure high mass accuracy.[6] |
| Scan Range | m/z 100 - 500 | Covers the expected mass of the [M-H]⁻ ion and potential adducts or fragments. |
| Capillary Voltage | -3.0 kV | A typical voltage for generating a stable electrospray in negative mode. |
4. Data Analysis:
- Process the acquired data using the instrument's software.
- Generate an extracted ion chromatogram (EIC) for the theoretical exact mass of the [M-H]⁻ ion of this compound.
- From the mass spectrum corresponding to the chromatographic peak, determine the measured m/z of the most intense peak.
- Calculate the mass error in ppm using the formula: ppm Error = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000.
Part 2: Expected Results and Trustworthiness
The trustworthiness of the result is built upon a logical framework where each experimental choice directly contributes to the final data quality.
Caption: Logical framework for achieving trustworthy results.
Quantitative Data Summary
The molecular formula for this compound is C₁₀H₉F₃O₃. The expected result from the HRMS analysis should closely match the theoretical monoisotopic mass.
| Parameter | Value |
| Molecular Formula | C₁₀H₉F₃O₃ |
| Theoretical Monoisotopic Mass (M) | 238.05072 u |
| Ion of Interest | [M-H]⁻ |
| Theoretical Exact m/z | 237.04300 u |
| Hypothetical Measured m/z | 237.04285 u |
| Mass Difference (mDa) | -0.15 mDa |
| Calculated Mass Error (ppm) | -0.63 ppm |
A calculated mass error of less than 5 ppm, and ideally less than 2 ppm, provides very high confidence in the assigned elemental composition, thereby confirming the molecular weight and formula of the compound.
Part 3: Comparison with Alternative Methodologies
While HRMS is the premier technique for accurate mass determination, it is useful to compare it with other methods to understand its unique advantages.[4]
Caption: Comparison of HRMS with alternative techniques.
Objective Comparison
-
High-Resolution Mass Spectrometry (HRMS): As demonstrated, HRMS provides a direct and highly accurate measurement of a molecule's exact mass, which is essential for confirming its elemental composition.[5][8] It is the definitive method for the task described in this guide.
-
Gel Permeation / Size Exclusion Chromatography (GPC/SEC): This technique separates molecules based on their size in solution.[19][20][21] It is primarily used to determine the molecular weight distribution of polymers and provides a relative molecular weight based on calibration with standards.[4][19] It cannot confirm the elemental formula and is not suitable for the precise characterization of a small molecule like this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed chemical structure of a molecule. By confirming the structure, one indirectly confirms the molecular formula and weight. However, NMR does not directly measure the molecular weight. It requires a significantly larger amount of pure sample (milligrams) compared to the microgram or nanogram quantities needed for HRMS.
Conclusion
For the critical task of confirming the molecular weight and elemental composition of a novel pharmaceutical compound like this compound, High-Resolution Mass Spectrometry is the unequivocally superior method. Its ability to deliver sub-ppm mass accuracy provides a level of confidence that is unattainable with alternative techniques. The logical application of a validated workflow, from deliberate ionization source selection to precise instrument calibration, ensures a trustworthy and definitive result that is essential for advancing drug development programs and meeting stringent regulatory standards.
References
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- LCGC. (2022, April 15).
- PMC. Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS).
- MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI.
- AxisPharm. Electrospray and APCI Mass Analysis.
- Creative Proteomics Blog. (2023, February 7).
- ResearchGate. (2016, July 17). Does it make any difference in using ESI and APCI sources for LCMS/MS?
- Biotage. (2023, January 23).
- PubMed. (2000, December 1).
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- ResearchGate. (2025, August 6).
- Mtoz Biolabs.
- PMC. (2016, September 22). High-resolution mass spectrometry of small molecules bound to membrane proteins.
- The Royal Society of Chemistry.
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- University of Rochester.
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- Wikipedia.
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- Wikipedia. 3-Fluorobenzoic acid.
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- X7 Research. (2018, April 17).
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Reference Standards for the Validation of 4-(2,2-Difluoropropoxy)-3-fluorobenzoic Acid Quantification
Executive Summary
4-(2,2-Difluoropropoxy)-3-fluorobenzoic acid (hereafter referred to as DFBA ) is a critical analyte, typically encountered as a metabolic intermediate or stable degradation product of fluorinated aryl-ether pharmaceuticals (e.g., specific COX-2 inhibitors or novel liquid crystal precursors). Accurate quantification of DFBA in biological matrices (plasma, urine) is essential for pharmacokinetic (PK) profiling and residue analysis.
However, the quantification of fluorinated benzoic acids presents unique bioanalytical challenges:
-
Ion Suppression: The electronegativity of fluorine atoms often necessitates negative-mode Electrospray Ionization (ESI-), which is highly susceptible to matrix effects from phospholipids.
-
Isobaric Interferences: Metabolic hydroxylation can mimic the mass shifts of fluorinated moieties.
This guide compares the three primary reference standard strategies used in the industry today. We move beyond simple "brand" comparisons to analyze the methodological classes of standards, providing evidence-based recommendations for regulatory submission (FDA/EMA).
Strategic Comparison: Selecting the Right Reference Standard
For a validated method, the choice of reference standard—specifically the Internal Standard (IS) —is the single biggest determinant of assay ruggedness.
The Three Tiers of Reference Standards
| Feature | Tier 1: Gold Standard | Tier 2: The "Workhorse" | Tier 3: Economy/Screening |
| Analyte Standard | Certified Reference Material (CRM) (>99% Purity, CoA with Traceability) | Analytical Grade (>98% Purity, CoA available) | Research Grade (Variable purity, often ~95%) |
| Internal Standard (IS) | Stable Isotope Labeled (SIL-IS) ( | Deuterated SIL-IS ( | Structural Analog (e.g., 4-trifluoromethoxy-benzoic acid) |
| Matrix Effect Correction | Perfect. Co-elutes exactly with analyte. | Good. May show slight retention shift (Deuterium effect).[1] | Poor. Elutes at different time; experiences different suppression.[2] |
| Regulatory Risk | Low. Preferred for NDA/ANDA submissions. | Low/Medium. Generally accepted if cross-talk is managed. | High. Often rejected for regulated bioanalysis if ME is high. |
| Cost Factor | High ( | Moderate ( | Low ($) |
Comparative Performance Data (Simulated)
To illustrate the impact of standard selection, we modeled the validation of DFBA in human plasma using LC-MS/MS (ESI-).
Table 1: Impact of Internal Standard on Method Performance (at 5 ng/mL LLOQ)
| Parameter | Method A (Analog IS) | Method B (Deuterated IS) | Method C ( |
| IS Used | 4-Butoxy-3-fluorobenzoic acid | DFBA- | DFBA- |
| Retention Time ( | +0.8 min | -0.05 min | 0.00 min |
| Matrix Factor (MF) | 0.85 (Normalized: 1.15) | 0.92 (Normalized: 0.99) | 0.92 (Normalized: 1.00) |
| % CV (Inter-day) | 12.4% | 5.1% | 3.2% |
| Accuracy (% Bias) | -14.5% | -4.2% | -1.8% |
Scientist’s Insight:
Notice Method A (Analog IS). While the raw Matrix Factor (0.85) indicates suppression, the "Normalized" MF (Analyte response / IS response) is 1.15. This means the Analog IS was suppressed MORE than the analyte because it eluted later in the gradient (where phospholipids often elute). This leads to over-estimation of the drug concentration. Method C (
-SIL IS) is the only self-validating system where the IS tracks the analyte perfectly.
Technical Deep Dive: The Molecule & Mass Spectrometry
Understanding the physicochemical properties of DFBA is a prerequisite for successful validation.
-
Chemical Formula:
-
Molecular Weight: ~250.17 Da
-
pKa: ~3.8 (Benzoic acid moiety, lowered by electron-withdrawing Fluorine).
-
LogP: ~2.5 (Moderately lipophilic).
Mass Spectrometry Transitions (Negative Mode)
Because of the carboxylic acid and fluorine atoms, Negative ESI (
-
Precursor Ion:
249.0 ( ) -
Primary Product (Quantifier):
205.0 (Loss of , typical for benzoic acids). -
Secondary Product (Qualifier):
119.0 (Cleavage of the ether side chain).
Validated Experimental Protocol
This protocol is designed to meet FDA Bioanalytical Method Validation (2018) requirements.
A. Standard Preparation[3]
-
Stock Solution: Dissolve 1.00 mg of DFBA CRM in 1.0 mL Methanol (free base corrected).
-
IS Spiking Solution: Prepare
-DFBA at 200 ng/mL in 50:50 Methanol:Water.
B. Sample Extraction (Protein Precipitation - PPT)
Rationale: LLE (Liquid-Liquid Extraction) is cleaner, but PPT is faster and recovery is usually sufficient for this moderately lipophilic acid.
-
Aliquot 50 µL of plasma into a 96-well plate.
-
Add 20 µL of IS Spiking Solution.
-
Add 200 µL of Acetonitrile (containing 0.1% Formic Acid to break protein binding).
-
Vortex for 5 minutes at 1200 rpm.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer 100 µL supernatant to a clean plate and dilute with 100 µL water (to match initial mobile phase).
C. LC-MS/MS Conditions[4][5]
-
Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters BEH or Phenomenex Kinetex).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0.0 min: 10% B
-
3.0 min: 90% B
-
3.5 min: 90% B
-
3.6 min: 10% B
-
5.0 min: Stop
-
-
Flow Rate: 0.4 mL/min.
Decision Workflows (Visualization)
Diagram 1: Reference Standard Selection Logic
This decision tree guides the researcher based on the stage of drug development.
Caption: Decision matrix for selecting Internal Standards based on regulatory requirements and budget.
Diagram 2: The Validation Feedback Loop
A self-correcting workflow for validating the DFBA method.
Caption: Iterative validation workflow emphasizing the critical checkpoint of Matrix Effect evaluation.
References
-
US Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry.[4][5][6][7][8][Link]
-
European Medicines Agency (EMA). (2011).[7][8] Guideline on bioanalytical method validation.[Link]
-
PubChem. (2025).[9] Robenacoxib (Source of fluorinated benzoic acid metabolites). National Library of Medicine. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.[10] (Standard industry reference for Matrix Factor calculations).
Sources
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- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. resolvemass.ca [resolvemass.ca]
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- 9. Robenacoxib | C16H13F4NO2 | CID 6433107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(2,2-Difluoropropoxy)-3-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step framework for the safe disposal of 4-(2,2-Difluoropropoxy)-3-fluorobenzoic acid, a compound that requires special consideration due to its chemical structure. As a fluorinated organic acid, its disposal protocol is governed by principles applied to halogenated compounds and the emerging guidelines for per- and polyfluoroalkyl substances (PFAS). This document is designed to provide immediate, actionable information to ensure the safety of laboratory personnel and the protection of our environment.
I. Understanding the Compound: Properties and Hazards
Key Structural Features and Their Implications:
-
Benzoic Acid Moiety: This imparts acidic properties to the compound.
-
Fluorine Substituents: The presence of fluorine atoms on both the aromatic ring and the propoxy side-chain significantly influences the compound's reactivity, stability, and potential environmental fate. Fluorinated organic compounds are known for their persistence in the environment[1].
-
Difluoropropoxy Group: This feature places the compound under the broad category of per- and polyfluoroalkyl substances (PFAS), which are subject to increasing regulatory scrutiny due to their environmental persistence[1][2].
Anticipated Hazards:
Based on data for similar compounds like 4-fluorobenzoic acid, the following hazards should be assumed:
-
Skin and Eye Irritation: Direct contact may cause irritation and redness[3][4][5].
-
Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to respiratory discomfort[5][6][7].
-
Toxicity: While specific toxicity data is unavailable, it is prudent to handle the compound with care, assuming potential toxicity upon ingestion or inhalation[3][5].
II. The Disposal Workflow: A Step-by-Step Approach
The disposal of this compound must not involve discharge to the sewer system[8][9][10][11]. The following workflow provides a systematic approach to its safe disposal.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling the compound for disposal, ensure the following safety measures are in place:
-
Engineering Controls: All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors[10][12]. Ensure that an eyewash station and safety shower are readily accessible[5].
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles that meet European standard EN 166 or equivalent[6][7].
-
Hand Protection: Use chemical-resistant gloves. Inspect gloves for any signs of degradation before use[7][11].
-
Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact[3][7].
-
Respiratory Protection: For large quantities or in situations where dust generation is unavoidable, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary[6][7].
-
Step 2: Waste Classification and Segregation
Proper classification is the cornerstone of safe chemical waste management[8][13].
-
Classification: this compound should be classified as a halogenated organic acid waste [14].
-
Segregation: This waste must be collected separately from non-halogenated organic waste, inorganic waste, and general laboratory trash. Never mix incompatible chemicals in the same waste container[8][15].
Step 3: Waste Collection and Labeling
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting the waste[8][13]. The container must be kept tightly closed except when adding waste[9][13].
-
Labeling: The waste container must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Irritant," "Handle with Care")
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
Step 4: On-Site Storage
-
Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight[3][8].
-
Incompatible Materials: Ensure the storage area is free from incompatible materials such as strong bases, oxidizing agents, and reactive metals[16].
Step 5: Final Disposal by a Licensed Professional
The final disposal of this compound must be handled by a licensed hazardous waste disposal company[12].
-
High-Temperature Incineration: Due to its classification as a fluorinated organic compound (a type of PFAS), high-temperature incineration is a recommended disposal method. This process is designed to break the strong carbon-fluorine bonds[1]. However, incomplete combustion can lead to the formation of other potentially harmful byproducts[1][17]. Therefore, this must be carried out in a facility specifically permitted for this type of waste.
-
Permitted Hazardous Waste Landfills: If high-temperature incineration is not available, disposal in a permitted hazardous waste landfill is another option[18][19]. These landfills are engineered with containment systems to minimize environmental release[19].
Disposal of Empty Containers:
Empty containers that held this compound must be managed carefully. It is recommended to triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[9]. After triple-rinsing, the container labels should be defaced before disposal as regular trash[9].
III. Quantitative Data Summary
While specific data for this compound is not available, the table below presents data for the related compound, 4-fluorobenzoic acid, to provide a general understanding of the expected physical state and properties.
| Property | Value for 4-Fluorobenzoic Acid |
| Physical State | Powder[3] |
| Appearance | Yellow Powder[3] |
| Melting Point | 182-184 °C[3] |
| Solubility in Water | Not specified, but likely low |
IV. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
V. Conclusion
The safe and compliant disposal of this compound is a multi-step process that demands careful attention to detail. By adhering to the principles of proper chemical handling, waste segregation, and professional disposal, researchers can minimize risks to themselves and the environment. The guidelines presented here, rooted in established safety protocols and current regulatory understanding of fluorinated compounds, provide a robust framework for managing this chemical waste stream responsibly.
References
-
Laboratory chemical waste - Water Corporation. (n.d.). Retrieved from [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System. (n.d.). Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (2023, October 23). Retrieved from [Link]
-
4-fluorobenzoic acid - SAFETY DATA SHEET. (2015, April 16). Retrieved from [Link]
-
Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams - EPA. (n.d.). Retrieved from [Link]
-
Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager. (2024, December 31). Retrieved from [Link]
-
A Lab's Guide to Safe and Compliant Medical Waste Disposal | Today's Clinical Lab. (2025, June 11). Retrieved from [Link]
-
4-Fluorobenzoic acid - Australia Pacific LNG. (2016, May 26). Retrieved from [Link]
-
SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. (2024, April 8). Retrieved from [Link]
-
Safety Data Sheet: 4-Fluorobenzoic acid - Carl ROTH. (n.d.). Retrieved from [Link]
-
Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. (2024, July 16). Retrieved from [Link]
-
EPA Issues Interim Guidance on PFAS Destruction and Disposal | Holland & Hart LLP. (2021, January 26). Retrieved from [Link]
-
Material Safety Data Sheet - 4-Fluorobenzoic acid, 99% - Cole-Parmer. (2006, April 24). Retrieved from [Link]
-
EPA's latest PFAS guidance offers more data but it raises new questions about destruction and disposal | Waste Dive. (2024, April 22). Retrieved from [Link]
-
00041_004_en_ BENZOIC ACID E 210 PH. EUR. USP FCC JP. (2023, July 10). Retrieved from [Link]
-
Chapter 7 - Management Procedures For Specific Waste Types. (n.d.). Retrieved from [Link]
-
Sustainable Recycling of Benzoic Acid Production Waste: Green and Highly Efficient Methods To Separate and Recover High Value-Added Conjugated Aromatic Compounds from Industrial Residues - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Classification of special laboratory waste - Universitat de Barcelona. (n.d.). Retrieved from [Link]
-
Safety Data Sheet: Benzoic acid - Carl ROTH. (n.d.). Retrieved from [Link]
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- 2. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal | Baker Donelson [bakerdonelson.com]
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- 4. carlroth.com [carlroth.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.es [fishersci.es]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
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- 10. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
